4-(3,5-Dichlorophenyl)benzaldehyde
Description
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Structure
2D Structure
Properties
IUPAC Name |
4-(3,5-dichlorophenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O/c14-12-5-11(6-13(15)7-12)10-3-1-9(8-16)2-4-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFGGURFOJFIMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374196 | |
| Record name | 4-(3,5-Dichlorophenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221018-04-8 | |
| Record name | 3′,5′-Dichloro[1,1′-biphenyl]-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=221018-04-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3,5-Dichlorophenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-(3,5-Dichlorophenyl)benzaldehyde
Abstract
4-(3,5-Dichlorophenyl)benzaldehyde is a biaryl aldehyde that serves as a pivotal intermediate in the synthesis of a diverse range of complex organic molecules. Its unique structure, featuring a dichlorinated phenyl ring coupled to a benzaldehyde moiety, imparts distinct reactivity and physicochemical properties that are highly valued in medicinal chemistry, agrochemical development, and materials science. This guide provides a comprehensive technical overview of this compound, including its chemical identity, synthesis, characterization, key applications, and safety protocols, designed for professionals in research and drug development.
Core Compound Identification
Precise identification is the cornerstone of chemical research and development. The fundamental identifiers for this compound are detailed below.
| Identifier | Value | Source(s) |
| Chemical Name | This compound | [1] |
| Synonym | 3',5'-Dichloro[1,1'-biphenyl]-4-carbaldehyde | [1][2] |
| CAS Number | 221018-04-8 | [1][2][3][4] |
| Molecular Formula | C₁₃H₈Cl₂O | [1] |
| Molecular Weight | 251.11 g/mol | [1][2] |
| MDL Number | MFCD01862518 | [1][2] |
| PubChem CID | 2758154 | [1][5] |
Chemical Structure
The structure consists of a benzaldehyde core substituted at the 4-position with a 3,5-dichlorophenyl group. This substitution pattern is critical to its utility, influencing steric hindrance, electronic properties, and potential biological interactions of its derivatives.
Caption: Structure of this compound (CAS 221018-04-8).
Physicochemical and Handling Properties
The physical properties and storage conditions are critical for experimental design and laboratory safety.
| Property | Value | Source(s) |
| Appearance | White to off-white powder | [1] |
| Purity | ≥ 96% (HPLC) | [1] |
| Melting Point | 117-125 °C | [1] |
| Storage Conditions | Store at 0-8°C, under an inert atmosphere. | [1] |
| Key Hazards | Causes severe skin burns and eye damage. Air sensitive. | [6][7] |
| Handling Precautions | Use only under a chemical fume hood. Wear protective gloves, clothing, and eye/face protection. Do not breathe dust. | [6][8] |
Synthesis and Characterization
The synthesis of biaryl compounds like this compound is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is the method of choice due to its high functional group tolerance, mild reaction conditions, and the commercial availability of starting materials.[9][10]
Synthetic Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a representative synthesis from 4-formylphenylboronic acid and a suitable dihalophenyl precursor. The choice of a bromo- or iodo-substituted dichlorobenzene is strategic, as the carbon-halogen bond strength (C-I < C-Br << C-Cl) allows for selective coupling.
Reaction Scheme:
Caption: Suzuki-Miyaura synthesis of the target compound.
Step-by-Step Methodology:
-
Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-formylphenylboronic acid (1.2 equiv), 1-bromo-3,5-dichlorobenzene (1.0 equiv), and potassium carbonate (2.0 equiv).[1]
-
Degassing: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent and Catalyst Addition: Add degassed 1,4-dioxane and deionized water (e.g., in a 4:1 ratio) via syringe.[1] Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%).[1]
-
Reaction Execution: Heat the mixture to 80-100 °C and stir vigorously. The reaction's progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl halide is consumed (typically 8-16 hours).[1][3]
-
Work-up: Cool the reaction to room temperature. Add water and extract the product into an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. After filtering and concentrating under reduced pressure, the crude product must be purified. Flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) is the standard method to yield the pure this compound.[1]
Spectroscopic Characterization
Confirming the structure and purity of the synthesized compound is a non-negotiable step. Below are the expected spectroscopic signatures.
| Technique | Expected Data |
| ¹H NMR | Aldehyde Proton (CHO): A singlet (s) around δ 9.5-10.0 ppm. Aromatic Protons: Multiple signals in the aromatic region (δ 7.0-8.5 ppm). The protons on the benzaldehyde ring will appear as two doublets (d), while the dichlorophenyl ring protons will show a doublet and a triplet pattern. The integration should correspond to the 8 aromatic protons. |
| ¹³C NMR | Carbonyl Carbon (C=O): A signal between δ 190-195 ppm. Aromatic Carbons: Multiple signals between δ 120-150 ppm. The carbons bonded to chlorine will be identifiable, as will the quaternary carbons of the biphenyl linkage. |
| IR Spectroscopy | Carbonyl Stretch (C=O): A strong, sharp absorption band around 1700 cm⁻¹. Aromatic C-H Stretch: Signals just above 3000 cm⁻¹. C-Cl Stretch: Absorptions in the fingerprint region, typically 600-800 cm⁻¹. |
| Mass Spectrometry | Molecular Ion (M⁺): A characteristic cluster of peaks corresponding to the molecular weight (250/252/254) due to the isotopic distribution of the two chlorine atoms (³⁵Cl and ³⁷Cl). |
Applications in Research and Drug Development
The aldehyde functional group is a versatile handle for a multitude of chemical transformations, making it a valuable building block in synthesis.[6][11] The biphenyl scaffold is a privileged structure in medicinal chemistry, frequently found in active pharmaceutical ingredients (APIs).
Role as a Synthetic Intermediate
This compound is a key precursor in multi-step syntheses. Its aldehyde group can undergo:
-
Reductive Amination: To form substituted benzylamines.
-
Wittig Reaction: To create stilbene derivatives.
-
Oxidation: To produce the corresponding 4-(3,5-Dichlorophenyl)benzoic acid.
-
Condensation Reactions: With active methylene compounds to form chalcones or other complex heterocyclic systems.[12]
These transformations are fundamental in building libraries of novel compounds for screening in drug discovery programs.[11] The dichlorophenyl moiety can enhance metabolic stability or provide specific steric and electronic interactions with biological targets.
Relevance in Medicinal Chemistry
This compound serves as an intermediate for molecules targeting a range of diseases:
-
Anti-inflammatory Agents: The biphenyl core is common in non-steroidal anti-inflammatory drugs (NSAIDs).
-
Anti-cancer Agents: Many kinase inhibitors and other anti-proliferative agents feature substituted biphenyl structures.[1]
-
Agrochemicals: Its derivatives are explored for use as novel herbicides and fungicides.[1]
Applications in Materials Science
Beyond pharmaceuticals, this aldehyde is used in the synthesis of:
-
Specialty Polymers and Resins: The biphenyl unit provides rigidity and thermal stability to polymer backbones.[1]
-
Dyes and Pigments: It can be a precursor for creating chromophores used in high-performance materials.[1]
Experimental Workflow and Logic
The successful synthesis and application of this compound rely on a logical and self-validating workflow. Each stage provides critical data that informs the next, ensuring the integrity of the final product.
Caption: A self-validating workflow for synthesis and purification.
Conclusion
This compound is more than a simple chemical; it is an enabling tool for innovation in science. Its well-defined reactivity, coupled with the strategic placement of its functional groups, provides chemists with a reliable and versatile platform for constructing complex molecular architectures. From developing next-generation therapeutics to engineering advanced materials, this compound will continue to be a valuable asset in both academic and industrial research laboratories.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. A Desaturative Approach for Aromatic Aldehyde Synthesis via Synergistic Enamine, Photoredox and Cobalt Triple Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Aldehyde - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
4-(3,5-Dichlorophenyl)benzaldehyde chemical properties
An In-depth Technical Guide to 4-(3,5-Dichlorophenyl)benzaldehyde
Authored by Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a pivotal intermediate in modern organic synthesis. Tailored for researchers, chemists, and professionals in drug development and materials science, this document delves into the compound's core chemical properties, synthesis protocols, reactivity, and diverse applications, grounding all information in established scientific principles and authoritative sources.
Core Chemical Identity and Physicochemical Properties
This compound, also known by its IUPAC name 3',5'-dichloro[1,1'-biphenyl]-4-carbaldehyde, is a bi-aryl compound distinguished by a benzaldehyde moiety linked to a 3,5-dichlorinated phenyl ring.[1] This substitution pattern, particularly the presence of the dichloro group, significantly influences the molecule's electronic properties and reactivity, making it a valuable and versatile building block in synthetic chemistry.[1]
Physicochemical Data
The fundamental properties of this compound are summarized below. These values are critical for determining appropriate reaction conditions, purification methods, and storage protocols.
| Property | Value | Source(s) |
| CAS Number | 221018-04-8 | [1][2][3] |
| Molecular Formula | C₁₃H₈Cl₂O | [1][3][4] |
| Molecular Weight | 251.11 g/mol | [1][3][4] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 117-125 °C | [1] |
| Purity | ≥ 96% (HPLC) | [1] |
| Synonyms | 3',5'-Dichloro[1,1'-biphenyl]-4-carbaldehyde | [1] |
| InChI Key | YEFGGURFOJFIMZ-UHFFFAOYSA-N | [4] |
Spectroscopic Profile
Spectroscopic analysis is essential for structural confirmation and purity assessment. The key expected features are:
-
¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals. The aldehydic proton (-CHO) is expected to appear as a singlet in the highly deshielded region of δ 9-10 ppm.[5] The aromatic protons will resonate in the δ 7-8.5 ppm range, with splitting patterns dictated by their substitution.
-
¹³C NMR Spectroscopy: The carbon spectrum will show a characteristic peak for the aldehyde carbonyl carbon around δ 190 ppm.[6] Aromatic carbons will appear in the δ 120-150 ppm region.
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A strong absorption band around 1700 cm⁻¹ corresponds to the C=O stretching of the aldehyde.[5] Additionally, characteristic C-H stretching bands for the aldehyde group are typically observed between 2830-2695 cm⁻¹.[5]
Synthesis and Manufacturing: The Suzuki-Miyaura Cross-Coupling Approach
The most prevalent and efficient method for constructing the bi-aryl scaffold of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7][8] This Nobel Prize-winning methodology is favored in both academic and industrial settings for its mild reaction conditions, high functional group tolerance, and excellent yields.[7][9]
The core of the reaction involves coupling an organoboron reagent (a boronic acid or boronic ester) with an organohalide.[7] For this specific synthesis, 4-formylphenylboronic acid is coupled with 1-bromo-3,5-dichlorobenzene (or vice-versa).
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of a typical Suzuki-Miyaura coupling for the synthesis of the target compound.
Caption: Workflow for Suzuki-Miyaura Synthesis.
Step-by-Step Synthesis Protocol
This generalized protocol outlines the key steps for the synthesis. Causality for each step is explained in italics.
-
Reactor Setup: A multi-neck round-bottom flask is equipped with a reflux condenser, a magnetic stirrer, and a nitrogen/argon inlet.
-
Expertise & Experience:An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst, ensuring the catalytic cycle proceeds efficiently.
-
-
Reagent Charging: To the flask, add 4-formylphenylboronic acid (1.0 eq), 1-bromo-3,5-dichlorobenzene (1.1 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1-5 mol%), and a suitable solvent like toluene.
-
Expertise & Experience:A slight excess of the organohalide can help drive the reaction to completion. The choice of catalyst and its loading is a balance between reaction efficiency and cost.
-
-
Base Addition: Add an aqueous solution of a base, typically 2M potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2-3 eq).
-
Trustworthiness:The base is essential for the transmetalation step of the catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate complex, which is necessary for the transfer of the aryl group to the palladium center.
-
-
Reaction Execution: Vigorously stir the biphasic mixture and heat to reflux (typically 80-100 °C) for 2-12 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Trustworthiness:Regular monitoring prevents unnecessary heating that could lead to side product formation and ensures the reaction is stopped at optimal yield.
-
-
Workup: Cool the mixture to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude solid product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to yield pure this compound.[9]
Chemical Reactivity and Derivatization
The reactivity of this compound is dominated by its aldehyde functional group, a hub for a vast array of chemical transformations.[10] The electron-withdrawing nature of the two chlorine atoms on the adjacent phenyl ring can also influence the reactivity of the aldehyde.[10][11]
Key Reaction Pathways
The aldehyde group is a prime site for nucleophilic attack and can be readily converted into other functional groups, making this compound a versatile intermediate for building molecular complexity.
Caption: Major reaction pathways from the aldehyde group.
Example Protocol: Knoevenagel Condensation
This protocol demonstrates the use of this compound in a classic carbon-carbon bond-forming reaction.
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and an active methylene compound like malononitrile (1.0 eq) in ethanol.[12]
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or triethylamine (a few drops).[12]
-
Expertise & Experience:The base acts as a catalyst by deprotonating the active methylene compound to generate a nucleophilic carbanion, which then attacks the electrophilic aldehyde carbon.
-
-
Reaction: Stir the mixture at room temperature. The reaction is often rapid and may be complete within 30 minutes to a few hours.[12]
-
Monitoring & Workup: Monitor by TLC. Upon completion, the product often precipitates from the solution. If not, the mixture can be cooled in an ice bath to induce crystallization.[12]
-
Purification: The resulting solid product is collected by filtration, washed with cold ethanol, and dried to yield the pure α,β-unsaturated product.
Applications in Research and Development
The unique structural features of this compound make it a highly sought-after intermediate in several high-value chemical industries.
-
Pharmaceuticals and Drug Discovery: It serves as a crucial building block for synthesizing complex organic molecules with tailored biological activities.[1] It is particularly noted for its role in the development of novel anti-inflammatory and anti-cancer agents.[1] The dichlorophenyl motif is a well-known pharmacophore that can enhance binding affinity and metabolic stability.
-
Agrochemicals: The compound is a key intermediate in the synthesis of modern crop protection agents, including fungicides and pesticides.[1][8]
-
Materials Science: It is employed in the formulation of specialty polymers, resins, and high-performance materials.[1] Its structure can be incorporated into larger molecules to produce dyes and pigments with specific properties.[1]
-
Biochemical Research: Researchers utilize this compound in studies related to enzyme inhibition and receptor binding, helping to elucidate fundamental biological mechanisms.[1]
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. The following information is a summary of key safety data sheet (SDS) recommendations.
-
Hazard Identification: May cause skin irritation, serious eye irritation, and respiratory irritation.[2] Some sources classify it as corrosive, causing severe skin and eye damage.[13]
-
Handling Precautions: Use only under a chemical fume hood or in a well-ventilated area.[13][14] Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[14][15] Avoid breathing dust and prevent contact with skin and eyes.[13][14]
-
Storage Conditions: Store in a cool, dry, and well-ventilated place.[14][15] Keep the container tightly closed. For optimal quality, it is recommended to store under an inert atmosphere (e.g., nitrogen) and potentially refrigerated (0-8°C).[1][14]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[14][15]
-
First Aid Measures:
-
Inhalation: Remove the victim to fresh air. If breathing is difficult, seek immediate medical attention.[2][14]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing contaminated clothing.[14]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[14][15]
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. PubChemLite - this compound (C13H8Cl2O) [pubchemlite.lcsb.uni.lu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. rsc.org [rsc.org]
- 7. youtube.com [youtube.com]
- 8. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. diva-portal.org [diva-portal.org]
- 10. 4-(Benzyloxy)-3,5-dichlorobenzaldehyde | 289662-11-9 | Benchchem [benchchem.com]
- 11. CAS 10203-08-4: 3,5-Dichlorobenzaldehyde | CymitQuimica [cymitquimica.com]
- 12. 3,5-Dichlorobenzaldehyde - reaction / application on synthetic works_Chemicalbook [chemicalbook.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Synthesis of 4-(3,5-Dichlorophenyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3,5-Dichlorophenyl)benzaldehyde is a versatile biphenyl aldehyde that serves as a crucial intermediate in the synthesis of a wide range of organic molecules. Its unique structural features, particularly the presence of the dichlorophenyl moiety, make it a valuable building block in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] This guide provides a comprehensive overview of the primary synthetic pathway to this compound, focusing on the widely employed Suzuki-Miyaura cross-coupling reaction. It offers a detailed experimental protocol, insights into the reaction mechanism, and methods for purification and characterization, designed to be a practical resource for researchers in the field.
The Suzuki-Miyaura Coupling: A Powerful Tool for C-C Bond Formation
The synthesis of this compound is most efficiently achieved through the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (in this case, 4-formylphenylboronic acid) and an organohalide (such as 1-bromo-3,5-dichlorobenzene). The Suzuki-Miyaura coupling is favored for its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of the reagents.[2]
The Catalytic Cycle
The reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (1-bromo-3,5-dichlorobenzene) to form a Pd(II) species.
-
Transmetalation: In the presence of a base, the organoboron compound (4-formylphenylboronic acid) transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the desired biphenyl product, this compound, and regenerate the Pd(0) catalyst.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound from 4-formylphenylboronic acid and 1-bromo-3,5-dichlorobenzene.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 4-Formylphenylboronic acid | 149.94 | 1.2 | 180 mg |
| 1-Bromo-3,5-dichlorobenzene | 225.90 | 1.0 | 226 mg |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.05 | 58 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 276 mg |
| Toluene | - | - | 10 mL |
| Ethanol | - | - | 2 mL |
| Water | - | - | 2 mL |
Step-by-Step Procedure
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-formylphenylboronic acid (180 mg, 1.2 mmol), 1-bromo-3,5-dichlorobenzene (226 mg, 1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Solvent Addition: Add toluene (10 mL), ethanol (2 mL), and water (2 mL) to the flask.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 4-6 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification and Characterization
Purification
The crude this compound can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. Alternatively, recrystallization from a suitable solvent system, such as ethanol/water, can be employed to obtain the pure product as a white to off-white solid.
Characterization
The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.
| Property | Value |
| Molecular Formula | C₁₃H₈Cl₂O |
| Molecular Weight | 251.11 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 117-125 °C[1] |
¹H NMR (400 MHz, CDCl₃):
-
δ 10.08 (s, 1H, -CHO)
-
δ 7.98 (d, J=8.0 Hz, 2H, Ar-H)
-
δ 7.72 (d, J=8.0 Hz, 2H, Ar-H)
-
δ 7.55 (d, J=1.6 Hz, 2H, Ar-H)
-
δ 7.45 (t, J=1.6 Hz, 1H, Ar-H)
¹³C NMR (101 MHz, CDCl₃):
-
δ 191.8
-
δ 145.2
-
δ 141.6
-
δ 135.8
-
δ 135.4
-
δ 130.6
-
δ 129.2
-
δ 127.4
-
δ 126.9
Mass Spectrometry (EI):
-
m/z (%): 252 (M⁺+2, 65), 250 (M⁺, 100), 222, 189, 152.
The predicted mass spectrum shows the characteristic isotopic pattern for a molecule containing two chlorine atoms.[3]
Causality Behind Experimental Choices
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used, commercially available, and effective catalyst for Suzuki couplings.
-
Ligand: The triphenylphosphine ligands stabilize the palladium center and facilitate the oxidative addition and reductive elimination steps.
-
Base: Potassium carbonate is a moderately strong inorganic base that is effective in activating the boronic acid for transmetalation. The use of a base is crucial for the reaction to proceed.
-
Solvent System: The mixture of toluene, ethanol, and water provides a biphasic system that helps to dissolve both the organic and inorganic reagents, facilitating the reaction at the interface.
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides a robust and efficient pathway for the synthesis of this compound. This technical guide outlines a reliable experimental protocol and provides the necessary characterization data for this important synthetic intermediate. By understanding the underlying principles of the reaction, researchers can effectively utilize this methodology for the development of novel pharmaceuticals and functional materials.
References
An In-Depth Technical Guide to 3',5'-Dichloro[1,1'-biphenyl]-4-carbaldehyde: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3',5'-Dichloro[1,1'-biphenyl]-4-carbaldehyde, a halogenated biphenyl aldehyde of significant interest in medicinal chemistry and materials science. This document details the compound's structure, physicochemical properties, a robust synthetic protocol via Suzuki-Miyaura cross-coupling, and state-of-the-art purification techniques. Furthermore, it delves into the spectroscopic characterization of the molecule, offering insights into the interpretation of its NMR, IR, and mass spectra. Finally, the guide explores the potential applications of this scaffold, particularly in the context of drug discovery, drawing parallels with structurally related compounds exhibiting potent biological activities. This guide is intended to be a valuable resource for researchers and professionals engaged in the synthesis and application of novel chemical entities.
Introduction
Biphenyl scaffolds are privileged structures in medicinal chemistry and materials science due to their unique conformational properties and ability to engage in various intermolecular interactions.[1] The introduction of specific substitution patterns on the biphenyl core allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. 3',5'-Dichloro[1,1'-biphenyl]-4-carbaldehyde is a bifunctional molecule featuring a dichlorinated phenyl ring coupled to a formyl-substituted phenyl ring. The presence of the dichloro-substitution pattern can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. The aldehyde functionality serves as a versatile synthetic handle for further molecular elaboration, making it a valuable intermediate in the synthesis of more complex molecules.[2] Aromatic compounds, such as this biphenyl derivative, are foundational to the production of a wide array of pharmaceuticals.[3]
This guide aims to provide a detailed technical overview of 3',5'-Dichloro[1,1'-biphenyl]-4-carbaldehyde, from its synthesis and purification to its characterization and potential applications, thereby serving as a practical resource for scientists in the field.
Physicochemical Properties
While experimental data for 3',5'-Dichloro[1,1'-biphenyl]-4-carbaldehyde is not extensively reported in the literature, its physicochemical properties can be predicted using computational models. These predictions are valuable for designing synthetic and purification strategies, as well as for preliminary assessment of its potential as a drug candidate.
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₃H₈Cl₂O | - |
| Molecular Weight | 251.11 g/mol | [4] |
| Melting Point | Not available | Likely a solid at room temperature. |
| Boiling Point | Not available | High boiling point expected due to molecular weight and polarity. |
| Solubility | Low in water | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. |
| logP | ~4.5 | Indicates high lipophilicity, which can impact solubility and biological interactions.[5] |
Note: Predicted values are generated from computational algorithms and should be confirmed by experimental data.
Synthesis and Purification
The most efficient and widely adopted method for the synthesis of unsymmetrical biaryls, such as 3',5'-Dichloro[1,1'-biphenyl]-4-carbaldehyde, is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6][7] This reaction involves the coupling of an organoboron compound with an organic halide. For the synthesis of the target molecule, the key reactants are 3,5-dichlorophenylboronic acid and 4-bromobenzaldehyde.
Synthetic Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is a generalized procedure based on established methods for Suzuki-Miyaura couplings and should be optimized for specific laboratory conditions.[8][9]
Materials:
-
3,5-Dichlorophenylboronic acid
-
4-Bromobenzaldehyde
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water, deionized
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3,5-dichlorophenylboronic acid (1.2 equivalents), 4-bromobenzaldehyde (1.0 equivalent), and potassium carbonate (2.0 equivalents).
-
Catalyst Preparation: In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) in a minimal amount of toluene.
-
Reaction Initiation: Add the catalyst solution to the main reaction flask. Add a 3:1 mixture of toluene and water as the solvent.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 85-95 °C) with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Caption: Suzuki-Miyaura cross-coupling for the synthesis of the target compound.
Purification Protocol: Flash Column Chromatography
Purification of the crude product is essential to remove unreacted starting materials, catalyst residues, and by-products. Flash column chromatography is a highly effective method for this purpose.[10] Aldehydes can sometimes be sensitive to silica gel, so careful execution is necessary.[11]
Materials:
-
Crude 3',5'-Dichloro[1,1'-biphenyl]-4-carbaldehyde
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Glass column
-
Pressurized air or nitrogen source
Step-by-Step Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexanes and carefully pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexanes and ethyl acetate) and adsorb it onto a small amount of silica gel. Carefully load the dried sample onto the top of the column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 100% hexanes) and gradually increase the polarity by adding ethyl acetate (e.g., gradient of 0% to 20% ethyl acetate in hexanes).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 3',5'-Dichloro[1,1'-biphenyl]-4-carbaldehyde.
An alternative purification method for aldehydes involves the formation of a water-soluble bisulfite adduct, which can be separated by extraction and then reverted to the pure aldehyde.[11][12][13]
Spectroscopic Analysis and Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the aldehyde proton.
-
Aldehyde Proton (CHO): A singlet in the downfield region, typically around δ 9.8-10.1 ppm.
-
Aromatic Protons:
-
The protons on the formyl-substituted ring will likely appear as two doublets in the region of δ 7.5-8.0 ppm.
-
The protons on the dichloro-substituted ring will appear as a singlet (for the proton between the two chlorine atoms) and a doublet (for the other two equivalent protons) in the region of δ 7.2-7.6 ppm.
-
Online prediction tools can provide a more detailed theoretical spectrum.[15][16]
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number of non-equivalent carbon atoms in the molecule.
-
Carbonyl Carbon (C=O): A signal in the highly deshielded region, around δ 190-195 ppm.[17]
-
Aromatic Carbons: Multiple signals in the range of δ 120-150 ppm. The carbons attached to chlorine atoms will be significantly influenced. Quaternary carbons will typically show weaker signals.[18]
NMR prediction software can be used to estimate the chemical shifts of each carbon atom.[14][19]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1700-1710 cm⁻¹, characteristic of an aromatic aldehyde.[20][21]
-
C-H Stretch (Aldehyde): Two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. The former is particularly diagnostic for aldehydes.[22]
-
C=C Stretch (Aromatic): Multiple bands in the 1450-1600 cm⁻¹ region.
-
C-Cl Stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.[23]
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (250.99 g/mol for C₁₃H₈³⁵Cl₂O). The isotopic pattern of two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio) will be a key diagnostic feature.[24][25]
-
Fragmentation: Common fragmentation pathways for aromatic aldehydes include the loss of the formyl radical (-CHO) and the hydrogen atom from the aldehyde group.[26][27]
Applications in Drug Discovery and Materials Science
The 3',5'-dichloro-[1,1'-biphenyl] scaffold is of significant interest in drug discovery due to its presence in molecules with potent biological activities. The chlorine atoms can enhance binding affinity through halogen bonding and improve metabolic stability.
-
Enzyme Inhibition: Dichlorobiphenyl derivatives have been investigated as inhibitors of various enzymes. For instance, compounds with a similar scaffold have shown potent inhibitory activity against proprotein convertase furin, a target for various diseases.[28] Additionally, N-(3,5-dichloro-1-oxido-4-pyridinyl)-based compounds have been identified as potent phosphodiesterase 4 (PDE4) inhibitors, relevant for treating inflammatory diseases like asthma and COPD.[29]
-
Novel Scaffolds for Medicinal Chemistry: The title compound serves as a versatile building block for the synthesis of libraries of novel compounds.[30] The aldehyde functionality allows for a wide range of chemical transformations, including reductive amination, Wittig reactions, and condensation reactions, to generate diverse molecular architectures for biological screening.
-
Materials Science: Biphenyl derivatives are widely used in the development of advanced materials such as polymers and liquid crystals.[2] The specific substitution pattern of 3',5'-Dichloro[1,1'-biphenyl]-4-carbaldehyde could impart desirable electronic and physical properties for applications in organic electronics.
Safety and Handling
-
Hazard Identification: Assumed to be harmful if swallowed, and may cause skin and eye irritation. Handle with care as a potent pharmacologically active material.[32]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[32]
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[34]
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.[33]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
3',5'-Dichloro[1,1'-biphenyl]-4-carbaldehyde represents a valuable and versatile chemical entity with significant potential in both medicinal chemistry and materials science. This guide has provided a comprehensive technical overview, including a robust synthetic strategy via Suzuki-Miyaura coupling, detailed purification protocols, and a thorough analysis of its expected spectroscopic characteristics. The exploration of its potential applications, particularly as a scaffold for the development of novel therapeutic agents, underscores its importance for researchers in drug discovery. By providing this detailed information, we hope to facilitate further research and innovation utilizing this promising compound.
References
- 1. The design and synthesis of substituted biphenyl libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. abbotshill.herts.sch.uk [abbotshill.herts.sch.uk]
- 3. jbiochemtech.com [jbiochemtech.com]
- 4. scbt.com [scbt.com]
- 5. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. gala.gre.ac.uk [gala.gre.ac.uk]
- 8. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 9. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. iris.unito.it [iris.unito.it]
- 11. researchgate.net [researchgate.net]
- 12. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Human Metabolome Database: 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0059965) [hmdb.ca]
- 16. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0060357) [hmdb.ca]
- 17. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 18. che.hw.ac.uk [che.hw.ac.uk]
- 19. Visualizer loader [nmrdb.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. youtube.com [youtube.com]
- 23. researchgate.net [researchgate.net]
- 24. Biphenyl [webbook.nist.gov]
- 25. Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. benchchem.com [benchchem.com]
- 28. Design, Synthesis, and Characterization of Dichlorobiphenyl-Derived Inhibitors of the Proprotein Convertase Furin - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Pharmacology of N-(3,5-dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinoline carboxamide (SCH 351591), a novel, orally active phosphodiesterase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Frontiers | Identification of Novel Chemical Scaffolds that Inhibit the Growth of Mycobacterium tuberculosis in Macrophages [frontiersin.org]
- 31. fishersci.com [fishersci.com]
- 32. uspmsds.com [uspmsds.com]
- 33. assets.thermofisher.com [assets.thermofisher.com]
- 34. static.cymitquimica.com [static.cymitquimica.com]
A Comprehensive Technical Guide to the Solubility of 4-(3,5-Dichlorophenyl)benzaldehyde for Researchers and Drug Development Professionals
This guide provides an in-depth exploration of the solubility characteristics of 4-(3,5-Dichlorophenyl)benzaldehyde, a key intermediate in pharmaceutical and agrochemical synthesis. Recognizing the critical role of solubility in drug development and formulation, this document offers a detailed framework for its determination and analysis. While extensive quantitative solubility data for this specific compound is not widely published, this guide equips researchers with the foundational knowledge and detailed experimental protocols necessary to ascertain its solubility in various solvents.
Introduction to this compound
This compound is an aromatic aldehyde with the chemical formula C₁₃H₈Cl₂O.[1] Its structure, featuring a dichlorophenyl group, enhances its reactivity, making it a valuable building block in organic synthesis.[1] It serves as a crucial intermediate in the development of a range of compounds, including anti-inflammatory and anti-cancer agents.[1] Understanding its solubility is paramount for optimizing reaction conditions, purification processes, and formulation strategies.
Compound Properties:
| Property | Value | Source |
| CAS Number | 221018-04-8 | [1] |
| Molecular Formula | C₁₃H₈Cl₂O | [1] |
| Molecular Weight | 251.11 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 117-125 °C | [1] |
| Purity | ≥ 96% (HPLC) | [1] |
Qualitative Solubility Profile
Based on the principles of "like dissolves like," the polarity of this compound plays a significant role in its solubility. The presence of the polar aldehyde group and the nonpolar dichlorophenyl and benzaldehyde rings suggests a nuanced solubility profile.
-
Water: Due to the hydrophobic nature of the aromatic rings, this compound is expected to have limited solubility in water.[2][3]
-
Organic Solvents: It is generally soluble in organic solvents.[2][3] This is attributed to the nonpolar characteristics of the bulk of the molecule. Solvents such as ethanol, ether, and dimethyl sulfoxide (DMSO) are likely to be effective in dissolving this compound.[2][3]
It is crucial for researchers to experimentally verify the solubility in their specific solvent systems and at the desired temperatures, as theoretical predictions may not always align with empirical results.
Experimental Determination of Solubility: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[4][5][6] This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved substance.
Principle of the Shake-Flask Method
The core principle of this method is to achieve a state of thermodynamic equilibrium between the undissolved solid and the dissolved solute in a specific solvent at a controlled temperature. By ensuring an excess of the solid is present, the resulting solution is considered saturated, and its concentration represents the solubility of the compound under those conditions.
Step-by-Step Protocol
-
Preparation:
-
Accurately weigh an excess amount of this compound. The excess is crucial to ensure saturation.
-
Place the weighed compound into a series of glass vials or flasks.
-
Add a precise volume of the desired solvent to each vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[5] The agitation should be vigorous enough to keep the solid suspended.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle.
-
Alternatively, for finer particles, centrifuge the samples at the experimental temperature to achieve clear separation of the solid and liquid phases.[4]
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant (the saturated solution).
-
Filter the aliquot through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles.
-
Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used for quantification.
-
Visualization of the Shake-Flask Workflow
Caption: Workflow for solubility determination using the shake-flask method.
Quantitative Analysis of Dissolved this compound
Once a saturated solution is obtained, the concentration of the dissolved compound must be accurately measured. High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectroscopy are two common and effective analytical techniques for this purpose.[7]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture.[8] For aromatic aldehydes like this compound, a reversed-phase HPLC method is typically suitable.
4.1.1. Experimental Protocol for HPLC Analysis
-
Instrumentation and Columns:
-
An HPLC system equipped with a UV detector is required.
-
A C18 column is a common choice for the separation of nonpolar to moderately polar compounds.
-
-
Mobile Phase Preparation:
-
A typical mobile phase for aromatic aldehydes consists of a mixture of acetonitrile and water.[8] The exact ratio should be optimized to achieve good separation and peak shape.
-
The mobile phase should be filtered and degassed before use.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile).
-
Perform serial dilutions of the stock solution to create a series of calibration standards with known concentrations.
-
-
Calibration Curve:
-
Inject the calibration standards into the HPLC system and record the peak area for each concentration.
-
Plot a graph of peak area versus concentration to generate a calibration curve. This curve will be used to determine the concentration of the unknown samples.
-
-
Sample Analysis:
-
Inject the diluted, filtered samples from the shake-flask experiment into the HPLC system.
-
Record the peak area of the this compound peak.
-
-
Calculation of Solubility:
-
Use the calibration curve to determine the concentration of the diluted sample from its peak area.
-
Multiply this concentration by the dilution factor to calculate the concentration of the original saturated solution. This value represents the solubility of the compound.
-
4.1.2. Visualization of the HPLC Analysis Workflow
Caption: Workflow for quantitative analysis using HPLC.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a simpler and often faster method for quantitative analysis, provided that the compound has a chromophore that absorbs light in the UV-Vis range and there are no interfering substances in the solvent. Aromatic aldehydes typically exhibit strong UV absorbance.
4.2.1. Experimental Protocol for UV-Vis Analysis
-
Wavelength of Maximum Absorbance (λmax) Determination:
-
Prepare a dilute solution of this compound in the solvent of interest.
-
Scan the solution across a range of UV-Vis wavelengths to identify the wavelength at which the absorbance is highest (λmax).
-
-
Standard Preparation and Calibration Curve:
-
Prepare a stock solution of known concentration.
-
Create a series of calibration standards by serial dilution.
-
Measure the absorbance of each standard at the predetermined λmax.
-
Plot a graph of absorbance versus concentration to create a calibration curve (Beer-Lambert plot).
-
-
Sample Analysis:
-
Measure the absorbance of the diluted, filtered samples from the shake-flask experiment at the λmax.
-
-
Calculation of Solubility:
-
Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample from its absorbance.
-
Multiply this concentration by the dilution factor to determine the solubility.
-
4.2.2. Visualization of the Logical Relationship in UV-Vis Measurement
Caption: Logical relationship of components in UV-Vis solubility measurement.
Conclusion
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 10203-08-4: 3,5-Dichlorobenzaldehyde | CymitQuimica [cymitquimica.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. improvedpharma.com [improvedpharma.com]
- 8. thaiscience.info [thaiscience.info]
Introduction: The Role of ¹³C NMR in Modern Structural Elucidation
An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of 4-(3,5-Dichlorophenyl)benzaldehyde
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a cornerstone analytical technique in organic chemistry, providing unparalleled insight into the carbon framework of a molecule.[1][2] Unlike ¹H NMR, which focuses on the proton environment, ¹³C NMR directly probes the chemical environment of each unique carbon atom.[2] This is possible because the ¹³C isotope possesses a nuclear spin of 1/2, making it NMR-active.[1][3] Although the natural abundance of ¹³C is low (approximately 1.1%), modern Fourier Transform (FT) NMR spectrometers can readily acquire high-resolution spectra.[2][4]
The power of ¹³C NMR lies in its wide chemical shift range (typically 0-220 ppm), which minimizes the signal overlap that can complicate ¹H NMR spectra.[3][5] The chemical shift of a carbon nucleus is highly sensitive to its local electronic environment, which is influenced by factors such as hybridization, steric effects, and the electronegativity of neighboring atoms and functional groups.[1][6] This sensitivity allows for the differentiation of various carbon types, including those in aliphatic chains, aromatic rings, and carbonyl groups. For drug development professionals, this detailed structural information is critical for confirming the identity and purity of synthesized compounds, elucidating the structure of novel chemical entities, and studying molecular interactions.
This guide provides a detailed analysis of the ¹³C NMR data for this compound, a molecule of interest due to its bifunctional aromatic structure. We will delve into the predicted chemical shifts, the rationale behind these assignments based on substituent effects, and a comprehensive protocol for experimental data acquisition.
Molecular Structure and Substituent Effects
To understand the ¹³C NMR spectrum of this compound, it is essential to first analyze its structure and the electronic effects of its substituents. The molecule consists of two phenyl rings linked by a single bond. One ring is substituted with an aldehyde group (-CHO) at position 4, while the other is substituted with two chlorine atoms at positions 3' and 5'.
Figure 1. Structure of this compound with carbon numbering.
The key electronic effects at play are:
-
Aldehyde Group (-CHO): This is a strong electron-withdrawing group due to both the inductive effect of the electronegative oxygen and the resonance (mesomeric) effect, which delocalizes electron density from the phenyl ring. This group will significantly deshield the carbons of the benzaldehyde ring, particularly the ipso-carbon (C4) and the ortho-carbons (C3, C5). The carbonyl carbon itself (C7) will appear far downfield.[7]
-
Chlorine Atoms (-Cl): Chlorine is an electronegative atom, exerting an electron-withdrawing inductive effect. This effect deshields the carbons to which they are attached (C3', C5'). However, chlorine also has lone pairs of electrons that can be donated into the aromatic ring via resonance, which would shield the ortho and para positions. In halobenzenes, the inductive effect generally dominates.[8]
-
Phenyl Group as a Substituent: Each phenyl ring acts as a substituent on the other. This leads to complex electronic interactions that influence the chemical shifts of all aromatic carbons.
Predicted ¹³C NMR Chemical Shifts
While experimental data provides the ultimate confirmation, predicted ¹³C NMR chemical shifts are invaluable for initial spectral assignment.[9][10] These predictions can be made using computational chemistry methods, such as Density Functional Theory (DFT), or by using empirical models based on additive substituent effects.[11][12]
Below is a table of predicted ¹³C NMR chemical shifts for this compound, along with the rationale for each assignment based on established principles of substituent-induced chemical shifts (SCS).[13][14]
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| C7 (CHO) | ~192 | The carbonyl carbon of an aldehyde is highly deshielded and typically appears in the 190-200 ppm region.[6] |
| C1' | ~142 | This quaternary carbon is attached to the electron-withdrawing benzaldehyde group, causing a downfield shift. |
| C4 | ~138 | This quaternary carbon is directly attached to the strongly electron-withdrawing aldehyde group, leading to significant deshielding. |
| C3', C5' | ~135 | These carbons are directly bonded to the electronegative chlorine atoms, resulting in a strong deshielding inductive effect. |
| C1 | ~135 | This quaternary carbon is deshielded by the attached dichlorophenyl ring. |
| C2, C6 | ~130 | These carbons are ortho to the dichlorophenyl substituent and meta to the aldehyde group. They experience a moderate deshielding effect. |
| C3, C5 | ~130 | These carbons are ortho to the aldehyde group and meta to the dichlorophenyl group, leading to deshielding. |
| C2', C6' | ~128 | These carbons are ortho to the point of attachment to the other ring and meta to the two chlorine atoms. They are less affected by the chlorine atoms' inductive effect. |
| C4' | ~127 | This carbon is para to the point of attachment and ortho to the two chlorine atoms, experiencing a combined electronic effect. |
Experimental Protocol for ¹³C NMR Data Acquisition
Acquiring a high-quality ¹³C NMR spectrum requires careful attention to experimental parameters. The following is a robust, field-proven protocol for the analysis of a small organic molecule like this compound.
Sample Preparation
-
Mass: Accurately weigh 15-25 mg of the compound.
-
Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. The deuterium provides the field frequency lock for the NMR spectrometer.[6]
-
Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm), although modern spectrometers can reference the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).[6][15]
-
Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
NMR Instrument Setup and Calibration
-
Insert the sample into the spectrometer's magnet.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve maximum homogeneity, which results in sharp, symmetrical peaks. This is often an automated process on modern instruments.
-
Tune and match the ¹³C probe to the correct frequency to ensure efficient transfer of radiofrequency power.
Data Acquisition Parameters
The following parameters are a good starting point and can be optimized as needed. A standard proton-decoupled ¹³C experiment is typically performed to simplify the spectrum by removing ¹H-¹³C coupling, resulting in a single peak for each unique carbon.[4][16]
-
Pulse Program: A standard pulse program like zgpg30 or zgdc30 is commonly used.[17] This involves a 30° pulse angle, which allows for faster repetition rates compared to a 90° pulse, and includes proton decoupling.
-
Acquisition Time (AQ): Typically 1.0 to 2.0 seconds.[17] This determines the digital resolution of the spectrum.
-
Relaxation Delay (D1): A delay of 2.0 seconds is a good starting point.[17] This allows for the nuclear spins to relax back towards equilibrium before the next pulse. Quaternary carbons have longer relaxation times and may require a longer delay for accurate integration, though this is less critical for simple identification.[16]
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, multiple scans must be co-added to achieve an adequate signal-to-noise ratio. Start with 128 or 256 scans and increase as needed for weaker samples.[17]
-
Spectral Width (SW): A spectral width of approximately 240-250 ppm is sufficient to cover the entire range of chemical shifts for most organic molecules.
-
Temperature: Room temperature (e.g., 298 K) is standard unless temperature-dependent phenomena are being studied.
Figure 2. Workflow for ¹³C NMR data acquisition and processing.
Data Processing
-
Fourier Transformation (FT): The raw data, a free induction decay (FID), is converted into the frequency domain spectrum via a Fourier transform.
-
Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is calibrated using the known chemical shift of the solvent or an internal standard.
-
Peak Picking: The chemical shift of each peak is identified and labeled.
Conclusion
The ¹³C NMR spectrum of this compound provides a clear fingerprint of its carbon skeleton. By understanding the fundamental principles of chemical shifts and the predictable electronic effects of aldehyde and chloro substituents, a confident assignment of each carbon resonance is achievable. The combination of predictive analysis and a rigorous experimental protocol, as detailed in this guide, forms a self-validating system for structural confirmation. This approach, grounded in established spectroscopic principles and methodologies, ensures the generation of reliable and reproducible data, which is paramount in research and drug development.
References
- 1. fiveable.me [fiveable.me]
- 2. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]
- 3. C-13 NMR Spectroscopy | PPTX [slideshare.net]
- 4. studylib.net [studylib.net]
- 5. 13C Applications [ch.ic.ac.uk]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. che.hw.ac.uk [che.hw.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Computational NMR Prediction: A Microreview [corinwagen.github.io]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. [PDF] Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds | Semantic Scholar [semanticscholar.org]
- 15. rsc.org [rsc.org]
- 16. sc.edu [sc.edu]
- 17. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
A Guide to the Synthesis of 4-(3,5-Dichlorophenyl)benzaldehyde: Core Methodologies and Starting Materials
An in-depth technical guide by a Senior Application Scientist
Introduction
4-(3,5-Dichlorophenyl)benzaldehyde, also known as 3',5'-dichloro[1,1'-biphenyl]-4-carbaldehyde, is a pivotal intermediate in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2][3] Its biphenyl scaffold, substituted with a reactive aldehyde and electron-withdrawing chlorine atoms, makes it a versatile building block for synthesizing complex molecules, including potent anti-inflammatory and anti-cancer agents.[1] This guide provides an in-depth analysis of the primary synthetic routes to this compound, focusing on the selection of starting materials and the causal logic behind well-established experimental protocols. It is designed for researchers, chemists, and drug development professionals seeking a practical, field-proven understanding of its synthesis.
Retrosynthetic Analysis: A Logic-Driven Approach
A logical approach to synthesizing this compound begins with a retrosynthetic disconnection of the central carbon-carbon bond between the two aromatic rings. This strategy identifies two key synthons: a (3,5-dichlorophenyl) unit and a (4-formylphenyl) unit. The challenge then becomes selecting the appropriate real-world reagents to represent these synthons and choosing a robust coupling reaction to form the desired biaryl linkage. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings, are the industry-standard methods for this type of transformation due to their high efficiency and functional group tolerance.
Caption: Retrosynthetic analysis of the target molecule.
The Suzuki-Miyaura Coupling Approach
The Suzuki-Miyaura reaction is arguably the most common and versatile method for constructing biaryl systems.[4] It involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide in the presence of a base.[5] Its popularity stems from the mild reaction conditions, the commercial availability and stability of boronic acids, and its tolerance to a wide array of functional groups, including the critical aldehyde moiety in our target.[6]
Starting Materials Selection
Based on our retrosynthetic analysis, two primary combinations of starting materials are viable:
-
Route A: 4-Formylphenylboronic acid + 1-Bromo-3,5-dichlorobenzene
-
Route B: (3,5-Dichlorophenyl)boronic acid + 4-Bromobenzaldehyde
While both routes are chemically sound, Route A is often preferred due to the excellent commercial availability and stability of 4-formylphenylboronic acid and 1-bromo-3,5-dichlorobenzene.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure adapted from established methodologies.[5][7][8]
Reaction Setup:
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Reagent Quantities:
| Reagent | Molar Equiv. | Purpose |
|---|---|---|
| 1-Bromo-3,5-dichlorobenzene | 1.0 | Aryl halide electrophile |
| 4-Formylphenylboronic acid | 1.1 - 1.2 | Organoboron nucleophile |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.01 - 0.05 | Cross-coupling catalyst |
| Base (e.g., K₂CO₃) | 2.0 - 3.0 | Activates boronic acid |
| Solvent (e.g., 1,4-Dioxane/H₂O) | - | Reaction medium |
Step-by-Step Methodology:
-
Inert Atmosphere: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-bromo-3,5-dichlorobenzene (1.0 eq), 4-formylphenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add the solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v).
-
Degassing: Sparge the mixture with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.02 eq), to the flask under a positive pressure of the inert gas.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After completion, cool the reaction to room temperature. Dilute with water and extract the product into an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield this compound as a white to off-white solid.[1]
Mechanistic Insights and Causality
The success of the Suzuki coupling hinges on a well-defined catalytic cycle.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
-
Role of the Base: The base is not merely a spectator. It reacts with the boronic acid to form a more nucleophilic boronate complex ([Ar-B(OH)3]⁻), which is essential for the transmetalation step.[5] This is the rate-determining step in many cases.
-
Solvent System: The use of a biphasic system like dioxane/water or toluene/water is crucial. It ensures that both the organic-soluble organohalide and catalyst, and the water-soluble inorganic base and boronate intermediate, can interact effectively.
The Negishi Coupling Alternative
The Negishi coupling provides a powerful and often complementary strategy to the Suzuki reaction.[9] It utilizes an organozinc reagent, which is coupled with an organohalide, again catalyzed by a palladium or nickel complex.[10] Organozinc reagents are known for their high reactivity and remarkable tolerance to sensitive functional groups, making them an excellent choice for complex syntheses.[11][12]
Starting Materials and Organozinc Preparation
For this synthesis, the most direct approach involves coupling a (3,5-dichlorophenyl)zinc halide with 4-bromobenzaldehyde. The organozinc reagent is typically prepared in situ just before the coupling step.
-
Organozinc Formation: The (3,5-Dichlorophenyl)zinc halide can be prepared by the direct insertion of activated zinc (e.g., Rieke® Zinc) into 1-bromo-3,5-dichlorobenzene.[11] Alternatively, it can be formed via transmetalation from an organolithium or Grignard reagent, though this route is less compatible with sensitive functional groups.[11][13]
Detailed Experimental Protocol: Negishi Coupling
This protocol describes a general procedure for the formation of the organozinc reagent followed by the cross-coupling.[14][15][16]
Reagent & Process Overview:
| Step | Reagents / Process | Purpose |
|---|---|---|
| 1. Organozinc Formation | 1-Bromo-3,5-dichlorobenzene, Activated Zinc | Prepare the organozinc nucleophile |
| Anhydrous THF | Solvent | |
| 2. Cross-Coupling | 4-Bromobenzaldehyde | Aryl halide electrophile |
| Pd Catalyst (e.g., Pd(P(t-Bu)₃)₂) | Cross-coupling catalyst |
| | Anhydrous THF | Solvent |
Step-by-Step Methodology:
-
Activate Zinc (if required): If not using pre-activated zinc, activate zinc dust via standard methods (e.g., with I₂, TMS-Cl).
-
Organozinc Formation: In a flame-dried, three-necked flask under an inert atmosphere, add the activated zinc and anhydrous THF. Add a solution of 1-bromo-3,5-dichlorobenzene (1.05 eq) in THF dropwise. The formation of the organozinc reagent may require gentle heating to initiate and is often stirred for several hours at room temperature.
-
Coupling Reaction: In a separate flame-dried flask, dissolve 4-bromobenzaldehyde (1.0 eq) and the palladium catalyst (e.g., Pd(P(t-Bu)₃)₂, 0.01-0.02 eq) in anhydrous THF.[15]
-
Addition: Transfer the prepared (3,5-dichlorophenyl)zinc halide solution to the second flask via cannula under inert gas pressure.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed (monitor by TLC/LC-MS).
-
Quenching and Workup: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ether or ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by column chromatography to obtain the final product.
Mechanistic Insights and Causality
The Negishi coupling follows a similar catalytic cycle to the Suzuki reaction, but with key differences.
Caption: Simplified Negishi catalytic cycle.
-
No Base Required: Unlike the Suzuki coupling, the Negishi reaction does not require a base. The organozinc reagent is sufficiently nucleophilic to undergo transmetalation directly with the palladium(II) complex. This simplifies the reaction setup and can be advantageous for base-sensitive substrates.
-
Catalyst Choice: The choice of catalyst and ligands is critical. Catalysts with bulky, electron-rich phosphine ligands, like Pd(P(t-Bu)₃)₂, are highly effective as they promote the initial oxidative addition step, even with less reactive aryl chlorides, and facilitate the final reductive elimination.[16]
Conclusion and Method Selection
Both the Suzuki-Miyaura and Negishi couplings are robust and high-yielding methods for the synthesis of this compound. The choice between them often comes down to practical considerations:
-
Suzuki-Miyaura Coupling: Generally the first choice due to the operational simplicity, stability of reagents, and the use of more environmentally benign solvent systems that include water.
-
Negishi Coupling: An excellent alternative when boronic acids are unstable or unavailable. Its key advantage is the high reactivity of the organozinc reagent and the lack of a required base, which can be beneficial for substrates with base-sensitive functional groups.
Ultimately, a thorough understanding of both methodologies provides the research scientist with the flexibility to adapt to starting material availability, cost constraints, and the specific chemical challenges of the target molecule.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C13H8Cl2O | CID 2758154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 221018-04-8 [sigmaaldrich.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. youtube.com [youtube.com]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. mdpi.com [mdpi.com]
- 9. Negishi Coupling [organic-chemistry.org]
- 10. synarchive.com [synarchive.com]
- 11. Organozinc Reagents [sigmaaldrich.com]
- 12. organicreactions.org [organicreactions.org]
- 13. EP0946570A1 - Process for the preparation of an organozinc reagent - Google Patents [patents.google.com]
- 14. Negishi Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]
- 15. The first general method for palladium-catalyzed Negishi cross-coupling of aryl and vinyl chlorides: use of commercially available Pd(P(t-Bu)(3))(2) as a catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The First General Method for Palladium-Catalyzed Negishi Cross-Coupling of Aryl and Vinyl Chlorides: Use of Commercially Available Pd(P(t-Bu)3)2 as a Catalyst [organic-chemistry.org]
The Advent and Ascendance of Dichlorophenyl Benzaldehydes: A Technical Guide to their Synthesis, History, and Application
Introduction: The Dichotomous Nature of a Key Intermediate
Dichlorophenyl benzaldehydes, a family of chlorinated aromatic aldehydes, represent a cornerstone in the edifice of modern synthetic chemistry. At first glance, they are unassuming crystalline solids, but their true significance lies in their versatile reactivity, a feature owed to the interplay of the electron-withdrawing nature of the chlorine atoms and the electrophilic character of the aldehyde group. This unique electronic profile has rendered them indispensable intermediates in the synthesis of a vast array of high-value compounds, from life-saving pharmaceuticals to crop-protecting agrochemicals. This in-depth technical guide will traverse the historical landscape of their discovery, delve into the intricacies of their synthesis, and illuminate their pivotal role in the development of crucial modern technologies. We will explore the causality behind experimental choices in their synthesis and examine the mechanisms of action of the blockbuster molecules derived from them, providing a comprehensive resource for researchers, scientists, and drug development professionals.
Part 1: A Historical Perspective: From Benzene to Bifunctional Building Blocks
The story of dichlorophenyl benzaldehydes is intrinsically linked to the broader history of organic chemistry, particularly the elucidation of the structure of benzene and the subsequent development of reactions to modify it.
The Dawn of Aromatic Chemistry and Electrophilic Substitution
The journey begins in the 19th century with the isolation of benzene and the revolutionary proposal of its cyclic structure by August Kekulé in 1865. This conceptual breakthrough opened the floodgates to understanding the reactivity of aromatic compounds. Shortly thereafter, the foundations of electrophilic aromatic substitution (EAS) were laid with the discovery of nitration in 1872 and the seminal Friedel-Crafts reactions in 1877, which allowed for the attachment of alkyl and acyl groups to the benzene ring[1][2]. These reactions demonstrated that the electron-rich pi system of the aromatic ring could be attacked by electrophiles, a principle that would become central to the synthesis of substituted benzaldehydes. The theoretical underpinnings of these reactions were further solidified in the early 20th century, with chemists like Robert Robinson elucidating the directing effects of substituents on the aromatic ring[1].
The Rise of Organochlorines and the Birth of Dichlorinated Aromatics
The early 20th century witnessed a surge in the development of organochlorine chemistry, driven in large part by the quest for new materials and biologically active compounds. While the insecticidal properties of DDT (dichlorodiphenyltrichloroethane), first synthesized in 1874, were not recognized until 1939, its subsequent widespread use in the 1940s marked the beginning of the "insecticide era" and spurred intense research into other chlorinated organic molecules[3][4][5]. This era of chemical exploration provided the synthetic tools and the impetus for the creation of a wide variety of chlorinated aromatic compounds, including the dichlorotoluenes that would serve as precursors to dichlorobenzaldehydes.
While the exact dates for the first synthesis of each dichlorophenyl benzaldehyde isomer are not prominently documented in readily available historical records, their preparation became feasible with the maturation of electrophilic aromatic substitution and chlorination technologies in the early to mid-20th century. Key reactions that paved the way for their synthesis on a laboratory and industrial scale are discussed in the following section.
Part 2: The Synthetic Arsenal: Crafting Dichlorophenyl Benzaldehydes
The synthesis of dichlorophenyl benzaldehydes can be approached through several strategic pathways, primarily involving either the direct formylation of a dichlorobenzene derivative or the chlorination of a suitable benzaldehyde precursor. The choice of method often depends on the desired isomer, the availability of starting materials, and the scale of the reaction.
Foundational Synthetic Strategies
Two of the most historically significant and versatile methods for the synthesis of aromatic aldehydes are the Gattermann-Koch and Sandmeyer reactions.
-
The Gattermann-Koch Reaction: Developed in the late 19th century, this reaction introduces a formyl group directly onto an aromatic ring using carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst, typically aluminum chloride[6]. While effective for many aromatic substrates, its application to dichlorobenzenes to produce dichlorobenzaldehydes can be challenging due to the deactivating effect of the chlorine atoms on the aromatic ring, often requiring harsh conditions.
-
The Sandmeyer Reaction: This reaction provides an alternative route, starting from an aromatic amine. The amine is first converted to a diazonium salt, which is then reacted with a cyanide salt in the presence of a copper catalyst to introduce a nitrile group. Subsequent hydrolysis of the nitrile yields the desired aldehyde. This method offers a powerful way to introduce the aldehyde functionality at a specific position on the dichlorinated ring, guided by the position of the initial amino group.
Modern Synthetic Methodologies for Key Isomers
Over time, more refined and isomer-specific synthetic routes have been developed. Below are detailed protocols for the synthesis of commercially significant dichlorophenyl benzaldehyde isomers.
2.2.1 Synthesis of 2,4-Dichlorobenzaldehyde
One common industrial method for the preparation of 2,4-dichlorobenzaldehyde involves the side-chain chlorination of 2,4-dichlorotoluene followed by hydrolysis.
Experimental Protocol: Synthesis of 2,4-Dichlorobenzaldehyde from 2,4-Dichlorotoluene
Step 1: Side-Chain Chlorination
-
In a reaction vessel equipped with a reflux condenser, a gas inlet, and a stirrer, charge 2,4-dichlorotoluene.
-
Heat the mixture to reflux and initiate the flow of dry chlorine gas. The reaction is typically carried out under UV light to promote free-radical chlorination of the methyl group.
-
Monitor the reaction progress by gas chromatography (GC) to ensure the formation of 2,4-dichlorobenzal chloride while minimizing the formation of the trichlorinated byproduct.
-
Once the desired conversion is achieved, stop the chlorine flow and cool the reaction mixture.
Step 2: Hydrolysis
-
The crude 2,4-dichlorobenzal chloride is then hydrolyzed to the aldehyde. This can be achieved by heating with water in the presence of a catalyst, such as sulfuric acid or a Lewis acid.
-
A common laboratory-scale procedure involves stirring the 2,4-dichlorobenzal chloride with concentrated sulfuric acid at elevated temperatures (e.g., 90-110°C) until the evolution of hydrogen chloride ceases[7].
-
The reaction mixture is then carefully poured onto ice, and the product is extracted with an organic solvent like ether.
-
The organic layer is washed with a sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water.
-
After drying over a suitable drying agent (e.g., magnesium sulfate), the solvent is removed under reduced pressure.
-
The crude 2,4-dichlorobenzaldehyde can be purified by distillation or recrystallization from a suitable solvent like ligroin to yield a white to off-white crystalline solid[7].
Causality of Experimental Choices: The use of UV light in the chlorination step is crucial for promoting the homolytic cleavage of the chlorine molecule, generating chlorine radicals that selectively attack the benzylic hydrogens of the methyl group rather than the aromatic ring. Careful monitoring of the reaction is essential to prevent over-chlorination, which would lead to the formation of 2,4-dichlorobenzotrichloride and subsequently 2,4-dichlorobenzoic acid upon hydrolysis, reducing the yield of the desired aldehyde.
2.2.2 Synthesis of 2,6-Dichlorobenzaldehyde
The synthesis of 2,6-dichlorobenzaldehyde often follows a similar strategy of side-chain chlorination of 2,6-dichlorotoluene followed by hydrolysis.
Experimental Protocol: Synthesis of 2,6-Dichlorobenzaldehyde
Step 1: Chlorination of 2,6-Dichlorotoluene
-
2,6-Dichlorotoluene is reacted with chlorine gas under the catalysis of phosphorus pentachloride and light at a temperature range of 50-250°C to produce 2,6-dichlorobenzyl dichloride[8].
-
The product is then purified by rectification.
Step 2: Hydrolysis
-
The purified 2,6-dichlorobenzyl dichloride is added to a hydrolysis vessel containing an acidic solvent (such as formic acid or acetic acid) and a catalyst like zinc chloride[8].
-
The mixture is heated under reflux to effect the hydrolysis.
-
The resulting 2,6-dichlorobenzaldehyde is then isolated and purified.
Self-Validating System: The two-step process with purification of the intermediate allows for better control over the final product's purity. The distinct physical properties of the intermediate and the final product (e.g., boiling points) enable efficient separation and characterization at each stage, ensuring the integrity of the synthetic pathway.
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations discussed.
Caption: Synthesis of 2,4-Dichlorobenzaldehyde via side-chain chlorination and hydrolysis.
Caption: Synthesis of 2,6-Dichlorobenzaldehyde.
Part 3: The Impact of Dichlorophenyl Benzaldehydes: Applications in Pharmaceuticals and Agrochemicals
The true value of dichlorophenyl benzaldehydes is realized in their role as precursors to a multitude of biologically active molecules. The specific substitution pattern of the chlorine atoms on the phenyl ring is often critical for the desired biological activity of the final product.
Pharmaceuticals: Building Blocks for Modern Medicines
3.1.1 Dihydropyridine Calcium Channel Blockers
The discovery of calcium channel blockers in the mid-1960s revolutionized the treatment of cardiovascular diseases such as hypertension and angina[9][10]. The dihydropyridine class of calcium channel blockers, which emerged from this research, are particularly effective at relaxing vascular smooth muscle, leading to vasodilation and a reduction in blood pressure[11][12][13].
-
Felodipine: 2,3-Dichlorobenzaldehyde is a key starting material in the synthesis of Felodipine, a widely prescribed dihydropyridine calcium channel blocker[14]. The synthesis involves a multi-step process where the dichlorobenzaldehyde moiety provides a crucial structural component of the final drug molecule.
Mechanism of Action: Dihydropyridine calcium channel blockers, including Felodipine, exert their therapeutic effect by binding to and blocking L-type voltage-gated calcium channels in the smooth muscle cells of blood vessels[8][11][12][13][15]. This inhibition of calcium influx prevents the contraction of these muscle cells, leading to vasodilation and a decrease in blood pressure.
Caption: Mechanism of action of dihydropyridine calcium channel blockers.
3.1.2 Other Pharmaceutical Applications
-
Lamotrigine: 2,3-Dichlorobenzaldehyde is also an intermediate in the synthesis of Lamotrigine, an anticonvulsant medication used to treat epilepsy and bipolar disorder[13][14].
-
Dicloxacillin Sodium: 2,6-Dichlorobenzaldehyde is a precursor for the synthesis of Dicloxacillin Sodium, a penicillinase-resistant penicillin antibiotic[8].
Agrochemicals: Protecting Crops and Enhancing Yields
The development of synthetic organic pesticides in the mid-20th century dramatically changed agriculture[3][5][16]. Dichlorophenyl benzaldehydes have played a significant role in the synthesis of several classes of important agrochemicals.
3.2.1 Benzoylurea Insecticides
First commercialized in the late 1970s, benzoylurea insecticides are a class of insect growth regulators that interfere with the molting process in insects[14][17][18][19].
-
Hexaflumuron, Diflubenzuron, and Lufenuron: 2,6-Dichlorobenzaldehyde is a crucial intermediate in the synthesis of these widely used benzoylurea insecticides[8]. The discovery that a metabolite of the herbicide diuron, 1-(2,6-dichlorobenzoyl)-3-(3,4-dichlorophenyl)-urea, possessed insecticidal activity led to the development of this class of compounds[19].
Mechanism of Action: Benzoylurea insecticides act by inhibiting chitin synthase, a key enzyme in the production of chitin[14][17][20][21]. Chitin is a major component of the insect exoskeleton. By inhibiting its synthesis, these insecticides prevent the proper formation of the new cuticle during molting, leading to the death of the insect larva[14][17][19][20].
Caption: Mechanism of action of benzoylurea insecticides.
3.2.2 Triazole Fungicides
Introduced in the mid-1970s, triazole fungicides are a major class of agricultural and medical antifungal agents[7][22][23][24][25].
-
Diniconazole: 2,4-Dichlorobenzaldehyde is an intermediate in the organic synthesis of the fungicide diniconazole[15].
Mechanism of Action: Triazole fungicides inhibit the enzyme C14-demethylase, which is crucial for the biosynthesis of ergosterol[22][23][26][27]. Ergosterol is an essential component of fungal cell membranes. By disrupting its synthesis, triazoles compromise the integrity and function of the fungal cell membrane, leading to abnormal growth and cell death[22][23][26].
Caption: Mechanism of action of triazole fungicides.
Part 4: Data Summary and Future Outlook
The versatility of dichlorophenyl benzaldehydes is evident in the diverse range of applications and the specificity of each isomer. The following table summarizes the key isomers and their primary applications.
| Dichlorophenyl Benzaldehyde Isomer | Key Applications |
| 2,3-Dichlorobenzaldehyde | Intermediate for Felodipine (antihypertensive) and Lamotrigine (anticonvulsant)[13]. |
| 2,4-Dichlorobenzaldehyde | Intermediate for Diniconazole (fungicide) and in the synthesis of indole-based peptoids. |
| 2,6-Dichlorobenzaldehyde | Precursor for Dicloxacillin Sodium (antibiotic) and benzoylurea insecticides (Hexaflumuron, Diflubenzuron, Lufenuron)[8]. |
| 3,4-Dichlorobenzaldehyde | Used in the synthesis of compounds with insecticidal activity[12]. |
The continued importance of dichlorophenyl benzaldehydes in the synthesis of new pharmaceuticals and agrochemicals is undeniable. As our understanding of biological targets and disease mechanisms deepens, these versatile building blocks will undoubtedly be employed in the creation of next-generation therapies and crop protection agents. The ongoing development of more efficient and sustainable synthetic methodologies for their production will further enhance their value to the scientific community. The rich history and diverse applications of dichlorophenyl benzaldehydes serve as a powerful testament to the enduring impact of fundamental organic chemistry on modern science and technology.
References
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- 6. US6297405B1 - Fluorinated and chlorinated benzaldehydes - Google Patents [patents.google.com]
- 7. The effect of triazole fungicide - Knowledge - Natursim Science Co., Ltd. [natur-sim.com]
- 8. droracle.ai [droracle.ai]
- 9. Discovery and Development of Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and Development of Calcium Channel Blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Calcium channel blocker - Wikipedia [en.wikipedia.org]
- 12. Dual mode of action of dihydropyridine calcium antagonists: a role for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. buzzrx.com [buzzrx.com]
- 14. Benzoylurea insecticide - Wikipedia [en.wikipedia.org]
- 15. How Do Dihydropyridine Calcium Channel Blockers Work? Uses, Side Effects, Drug Names [rxlist.com]
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- 23. Triazole Fungicide Residues and Their Inhibitory Effect on Some Trichothecenes Mycotoxin Excretion in Wheat Grains - PMC [pmc.ncbi.nlm.nih.gov]
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- 25. dr.lib.iastate.edu [dr.lib.iastate.edu]
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- 27. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Safe Handling and Application of 4-(3,5-Dichlorophenyl)benzaldehyde
Introduction: 4-(3,5-Dichlorophenyl)benzaldehyde is a biaryl aromatic aldehyde that serves as a pivotal intermediate in advanced organic synthesis.[1] Its unique structure, featuring a dichlorinated phenyl ring coupled to a benzaldehyde moiety, imparts enhanced reactivity and specific functional properties valuable in diverse research and industrial settings.[1] This compound is a cornerstone in the development of complex molecules, finding significant application in the synthesis of pharmaceuticals, particularly anti-inflammatory and anti-cancer agents, as well as agrochemicals.[1] Furthermore, its utility extends to materials science, where it is employed in the formulation of high-performance dyes, pigments, and specialty polymers.[1]
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It covers critical safety protocols, handling procedures, detailed synthetic methodology, and key applications, ensuring both the integrity of experimental outcomes and the safety of laboratory personnel.
Section 1: Compound Identification and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are foundational to its proper use. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 3',5'-Dichloro[1,1'-biphenyl]-4-carbaldehyde | [1] |
| CAS Number | 221018-04-8 | [1][2] |
| Molecular Formula | C₁₃H₈Cl₂O | [1][3] |
| Molecular Weight | 251.11 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 117-125 °C | [1] |
| Purity | ≥ 96% (as determined by HPLC) | [1] |
| Storage Conditions | Store at 0-8°C in a tightly sealed container. | [1] |
| InChI Key | YEFGGURFOJFIMZ-UHFFFAOYSA-N | [3] |
Section 2: Comprehensive Safety and Handling Protocol
While a specific Safety Data Sheet (SDS) for this compound is not universally available, its structural components—a dichlorinated aromatic ring and a benzaldehyde group—necessitate a cautious approach based on analogous compounds. Dichlorobenzaldehydes are classified as corrosive and can cause severe skin burns and eye damage, while benzaldehydes are known irritants.[4][5][6][7][8]
Hazard Identification and Risk Assessment
Based on structural analogues, the following hazards should be assumed:
-
Skin Corrosion/Irritation: Likely to be corrosive or a severe irritant, causing burns upon contact.[4][5]
-
Respiratory Irritation: Inhalation of the powder may irritate the respiratory tract.[8][9]
-
Acute Toxicity: May be harmful if swallowed.[10]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered safety approach is essential to minimize exposure.
-
Engineering Controls: All handling of solid this compound should be conducted in a certified chemical fume hood to control dust and vapor exposure.[4][5] An eyewash station and safety shower must be readily accessible.[6]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[8]
-
Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber).[7][10]
-
Skin and Body Protection: A full-length laboratory coat and closed-toe shoes are required.[8]
-
Respiratory Protection: If handling large quantities or if dust generation is unavoidable, use a NIOSH-approved respirator with a particulate filter.[8][10]
-
Step-by-Step Handling and Storage Procedures
-
Preparation: Before handling, ensure all PPE is correctly worn and the chemical fume hood is functioning properly.
-
Dispensing: Avoid creating dust when weighing or transferring the powder. Use a spatula and weigh the compound on a tared weigh boat within the fume hood.
-
Housekeeping: Clean up any spills immediately following the procedures in Section 2.4. Wash hands thoroughly with soap and water after handling is complete.[6]
-
Storage: Store the compound in its original, tightly sealed container in a designated, well-ventilated, and refrigerated (0-8°C) area away from incompatible materials such as strong oxidizing agents and strong bases.[1][4][5]
Emergency Procedures
-
Spill:
-
Evacuate non-essential personnel from the area.
-
Wearing full PPE, carefully sweep up the spilled solid, avoiding dust creation.[5]
-
Place the material into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with an appropriate solvent and then soap and water.
-
-
Fire:
-
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[4][5]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention.[4][5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4][5]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4][5]
-
Section 3: Chemical Synthesis and Reactivity
The synthesis of biaryl compounds like this compound is most efficiently achieved through palladium-catalyzed cross-coupling reactions.[11] The Suzuki-Miyaura coupling is the preeminent method due to its high functional group tolerance, use of readily available and less toxic boron reagents, and its adaptability to aqueous conditions.[11][12]
Detailed Experimental Protocol: Palladium-Catalyzed Suzuki Coupling
This protocol describes a representative synthesis of this compound from 4-formylphenylboronic acid and 1-bromo-3,5-dichlorobenzene.
Workflow Diagram: Suzuki Coupling Synthesis
Caption: Workflow for the synthesis of this compound via Suzuki Coupling.
Methodology:
-
Reagent Preparation: To an oven-dried Schlenk flask, add 1-bromo-3,5-dichlorobenzene (1.0 eq), 4-formylphenylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).
-
Solvent Addition: Add toluene and water in a 4:1 ratio (e.g., 10 mL toluene, 2.5 mL H₂O per mmol of aryl bromide).
-
Degassing: Seal the flask and degas the heterogeneous mixture by bubbling argon or nitrogen through the suspension for 15-20 minutes. This step is critical as oxygen can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Pd₂(dba)₃ (1-2 mol%), and a suitable phosphine ligand, like SPhos (2-4 mol%). The ligand stabilizes the catalyst and facilitates the reaction, especially with sterically demanding substrates.[13]
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield this compound as a white to off-white solid.[1]
Chemical Reactivity Profile
The compound's reactivity is dominated by the aldehyde functional group. It readily participates in:
-
Nucleophilic Addition: Reactions with Grignard reagents, organolithiums, and other nucleophiles at the carbonyl carbon.
-
Condensation Reactions: Knoevenagel, Wittig, and aldol-type condensations to form C=C double bonds.[14]
-
Oxidation: Can be oxidized to the corresponding carboxylic acid using standard oxidizing agents (e.g., potassium permanganate, chromic acid).
-
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride.[12]
Section 4: Key Applications in Research and Development
The structural features of this compound make it a highly sought-after building block in multiple scientific domains.
Role as a Precursor in Pharmaceutical Synthesis
This compound is a key starting material for creating molecules with tailored biological activities.[1] The dichlorophenyl motif is prevalent in many drug candidates and approved medicines. Its presence can enhance binding affinity to biological targets and improve pharmacokinetic properties. It is explicitly noted for its role as an intermediate in the synthesis of potential anti-inflammatory and anti-cancer therapeutics.[1] For instance, related dichlorophenyl structures are central to potent and selective thyroid hormone receptor β agonists developed for treating dyslipidemia.[15]
Utility in Materials Science
Beyond pharmaceuticals, this compound is used to create novel organic materials.[1] Its rigid biaryl structure can be incorporated into polymers and resins to enhance thermal stability and other physical properties.[1] The aldehyde group provides a reactive handle for covalent attachment to surfaces or for building larger, conjugated systems used in the formulation of advanced dyes and pigments.[1]
Section 5: Analytical Characterization
Confirming the identity and purity of this compound is typically achieved through a combination of spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | ~9.9-10.1 ppm: Singlet, 1H (aldehyde proton, CHO).[16] ~7.5-8.0 ppm: Multiplets, 7H (aromatic protons). |
| ¹³C NMR | ~191-193 ppm: Aldehyde carbonyl carbon.[17] ~125-145 ppm: Aromatic carbons. |
| FT-IR (cm⁻¹) | ~2820, ~2720: C-H stretch of the aldehyde.[16] ~1700-1710: Strong C=O stretch of the aromatic aldehyde.[16] ~1550-1600: C=C stretching of the aromatic rings. |
| Mass Spec (ESI-MS) | m/z: ~251 [M+H]⁺, with a characteristic isotope pattern for two chlorine atoms (M, M+2, M+4). |
Conclusion
This compound is a versatile and valuable chemical intermediate with significant potential in drug discovery and materials science. Its synthesis and application, however, demand a thorough understanding of its properties and a rigorous adherence to safety protocols. By implementing the engineering controls, PPE, and handling procedures outlined in this guide, researchers can safely harness the synthetic power of this compound to drive innovation in their respective fields.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. PubChemLite - this compound (C13H8Cl2O) [pubchemlite.lcsb.uni.lu]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. Benzaldehyde Safety Guide [blog.ariadne-hces.com]
- 8. ICSC 0102 - BENZALDEHYDE [chemicalsafety.ilo.org]
- 9. nj.gov [nj.gov]
- 10. biosynth.com [biosynth.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. CAS 10203-08-4: 3,5-Dichlorobenzaldehyde | CymitQuimica [cymitquimica.com]
- 15. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. rsc.org [rsc.org]
Methodological & Application
The Strategic Utility of 4-(3,5-Dichlorophenyl)benzaldehyde in Modern Pharmaceutical Synthesis
Introduction: Unveiling a Privileged Scaffold Building Block
In the landscape of contemporary drug discovery and development, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures with desired biological functions. Among the vast arsenal of chemical building blocks, 4-(3,5-Dichlorophenyl)benzaldehyde has emerged as a versatile and highly valuable intermediate, particularly in the synthesis of novel therapeutic agents targeting cancer and inflammatory diseases.[1] Its utility stems from the unique electronic and steric properties conferred by the 3,5-dichlorophenyl moiety, which can significantly influence the pharmacological profile of a drug candidate. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the effective use of this compound, detailing field-proven insights and step-by-step protocols for its key synthetic transformations.
The 3',5'-dichloro[1,1'-biphenyl]-4-carbaldehyde structure presents two key reactive handles: the aldehyde group, a gateway to a plethora of chemical transformations, and the dichlorinated phenyl ring, a common feature in many potent enzyme inhibitors. The presence of the chlorine atoms can enhance binding affinity through halogen bonding and improve metabolic stability by blocking potential sites of oxidation.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 221018-04-8[1] |
| Molecular Formula | C₁₃H₈Cl₂O[2] |
| Molecular Weight | 251.11 g/mol [1] |
| Appearance | White to off-white powder[1] |
| Melting Point | 117-125 °C[1] |
| Synonyms | 3',5'-Dichloro[1,1'-biphenyl]-4-carbaldehyde[1] |
Core Synthetic Applications: A Gateway to Bioactive Molecules
The aldehyde functionality of this compound is the primary locus of its synthetic versatility. Two of the most powerful and widely used transformations in pharmaceutical synthesis involving aldehydes are Reductive Amination and the Wittig-type olefination reactions. These methods allow for the introduction of nitrogen-containing moieties and the formation of carbon-carbon double bonds, respectively, which are fundamental steps in the construction of a vast array of drug scaffolds.
Application Focus: Synthesis of Inhibitor of Apoptosis (IAP) Antagonists
A particularly promising application of this compound lies in the synthesis of small molecule Inhibitor of Apoptosis (IAP) protein antagonists. IAPs are a family of proteins that are overexpressed in many cancers and contribute to tumor survival by inhibiting caspases, the key executioners of apoptosis (programmed cell death).[3] Small molecules that mimic the endogenous IAP antagonist, Smac (Second Mitochondria-derived Activator of Caspases), can restore apoptotic signaling and are a major focus of modern anti-cancer drug discovery.[3][4] Many potent IAP antagonists feature a central scaffold that can be accessed through the functionalization of an aromatic aldehyde. The 3,5-dichlorophenyl group is a desirable substituent in these molecules to enhance their binding to the BIR (Baculoviral IAP Repeat) domain of IAP proteins.[5]
Detailed Experimental Protocols
The following protocols are presented as robust starting points for the synthetic utilization of this compound. Optimization may be required for specific substrates and scales.
Protocol 1: Reductive Amination for the Synthesis of a Key Amine Intermediate
Reductive amination is a cornerstone of medicinal chemistry for the formation of C-N bonds.[6] The direct, one-pot procedure using a mild reducing agent like sodium triacetoxyborohydride is often preferred due to its high functional group tolerance and operational simplicity.[7] This protocol describes the synthesis of a hypothetical, yet representative, amine intermediate that could be further elaborated into an IAP antagonist.
Caption: Workflow for Reductive Amination.
Materials and Reagents:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[7]
-
1,2-Dichloroethane (DCE) (Anhydrous)[7]
-
Glacial Acetic Acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the amine (1.1 eq).
-
Solvent Addition: Dissolve the starting materials in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1-0.5 M.
-
Initiation: Stir the solution at room temperature for 20-30 minutes to allow for the initial formation of the iminium ion. For less reactive ketones or amines, a catalytic amount of acetic acid can be added to facilitate this step.[7]
-
Reduction: To the stirring solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 5-10 minutes. The reaction is typically mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-12 hours).
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane or ethyl acetate (2x). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired amine.
Causality and Self-Validation:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride is milder than sodium borohydride and will not readily reduce the starting aldehyde, thus minimizing the formation of the corresponding alcohol as a byproduct.[7] It is particularly effective at reducing the iminium ion formed in situ.
-
Solvent: DCE is a common solvent for this reaction as it is aprotic and effectively solubilizes the reactants.[7]
-
Monitoring: Regular monitoring by TLC/LC-MS is crucial to determine the reaction endpoint and prevent the formation of byproducts from over-reaction or decomposition. The disappearance of the aldehyde spot/peak is a key indicator of completion.
Protocol 2: Horner-Wadsworth-Emmons (HWE) Olefination for C=C Bond Formation
The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, is a superior method for the synthesis of (E)-alkenes from aldehydes and stabilized phosphonate ylides.[4][8][9] This protocol is highly reliable for creating α,β-unsaturated esters, which are versatile intermediates in pharmaceutical synthesis.
Caption: Horner-Wadsworth-Emmons Reaction Pathway.
Materials and Reagents:
-
Triethyl phosphonoacetate (1.1 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound (1.0 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Ylide Generation: To a flame-dried, three-necked flask equipped with a dropping funnel and under a nitrogen atmosphere, add sodium hydride (1.2 eq). Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, then carefully decant the hexanes. Add anhydrous THF.
-
Phosphonate Addition: Cool the THF suspension to 0 °C in an ice bath. Add triethyl phosphonoacetate (1.1 eq) dropwise via the dropping funnel. Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the ylide is complete when hydrogen evolution ceases.
-
Aldehyde Addition: Cool the ylide solution back to 0 °C. Add a solution of this compound (1.0 eq) in a small amount of anhydrous THF dropwise.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates the complete consumption of the aldehyde (typically 1-4 hours).
-
Quenching and Work-up: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Add water and ethyl acetate. Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter and concentrate the organic layer under reduced pressure. The water-soluble phosphate byproduct is largely removed during the aqueous work-up.[4] Purify the crude product by flash chromatography or recrystallization to afford the pure (E)-alkene.
Trustworthiness and Rationale:
-
Stereoselectivity: The HWE reaction with stabilized ylides (like that from triethyl phosphonoacetate) strongly favors the formation of the thermodynamically more stable (E)-alkene, providing excellent stereochemical control.[4]
-
Byproduct Removal: A significant advantage over the classic Wittig reaction is the easy removal of the dialkylphosphate byproduct by aqueous extraction, which simplifies purification.[4]
-
Reactivity: Phosphonate carbanions are generally more nucleophilic than the corresponding Wittig ylides, allowing for efficient reactions with a wide range of aldehydes under mild conditions.[4]
Conclusion and Future Perspectives
This compound is a powerful and versatile building block for pharmaceutical synthesis. Its aldehyde handle provides access to a wide range of synthetic transformations, most notably reductive amination and olefination reactions, which are fundamental for constructing complex drug-like molecules. The embedded 3,5-dichlorophenyl motif is a privileged structure in many bioactive compounds, particularly in the realm of oncology. The protocols detailed herein offer robust and reliable methods for the utilization of this key intermediate, enabling the efficient synthesis of novel compounds for drug discovery programs. As the quest for more potent and selective therapeutics continues, the strategic application of well-designed building blocks like this compound will remain a critical component of successful pharmaceutical research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. PubChemLite - this compound (C13H8Cl2O) [pubchemlite.lcsb.uni.lu]
- 3. Structure-based design, synthesis, and evaluation of the biological activity of novel phosphoroorganic small molecule IAP antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. Design, stereoselective synthesis, and biological evaluation of novel tri-cyclic compounds as inhibitor of apoptosis proteins (IAP) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 9. Wittig-Horner Reaction [organic-chemistry.org]
Application Notes & Protocols: 4-(3,5-Dichlorophenyl)benzaldehyde as a Pivotal Intermediate for the Synthesis of Novel Anti-Cancer Agents
Abstract
The pursuit of novel oncology therapeutics with improved efficacy and specificity is a cornerstone of modern drug discovery. Key to this endeavor is the design and synthesis of molecular scaffolds that can effectively interact with cancer-specific biological targets. 4-(3,5-Dichlorophenyl)benzaldehyde has emerged as a particularly valuable intermediate in this field.[1] Its bi-aryl structure, combined with the specific electronic properties conferred by the dichloro-substitution, makes it an ideal starting point for creating a diverse range of compounds with potent anti-proliferative activities. This guide provides a comprehensive overview of the synthesis of this intermediate, detailed protocols for its derivatization into potential anti-cancer agents, and an exploration of the mechanistic pathways these agents may target.
Introduction: The Strategic Importance of the this compound Scaffold
This compound (CAS No: 221018-04-8) is an aromatic aldehyde that serves as a versatile building block in synthetic and medicinal chemistry.[1][2] Its structure is characterized by a biphenyl core where one phenyl ring is substituted with an aldehyde group and the other with chlorine atoms at the 3 and 5 positions. This specific substitution pattern is not arbitrary; it is strategically significant for drug design:
-
Enhanced Reactivity: The aldehyde group provides a reactive handle for a multitude of chemical transformations, including reductive amination, Wittig reactions, and condensations, allowing for the facile introduction of diverse functional groups and heterocyclic systems.[3]
-
Modulation of Biological Activity: The 3,5-dichlorophenyl moiety is a common feature in many biologically active molecules. The chlorine atoms can enhance binding affinity to target proteins through hydrophobic and halogen-bonding interactions, improve metabolic stability, and influence the overall pharmacokinetic profile of the final compound.[4]
-
Proven Anti-Cancer Potential: Numerous studies have demonstrated that compounds incorporating the dichlorophenyl motif exhibit significant anti-cancer properties, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for tumor survival and proliferation.[5][6]
This document will first detail a robust method for synthesizing the intermediate itself and then provide a protocol for its conversion into a representative anti-cancer compound, followed by an analysis of the potential biological mechanisms of action.
Synthesis of the Intermediate: this compound
The most efficient and widely adopted method for constructing the biphenyl scaffold of this compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7][8][9] This reaction creates a carbon-carbon bond between an aryl halide and an organoboron reagent, offering high yields and excellent functional group tolerance.[8]
Suzuki-Miyaura Coupling: Workflow Overview
The workflow involves coupling a boronic acid with an aryl halide in the presence of a palladium catalyst and a base.
Caption: Workflow for the Suzuki-Miyaura synthesis of the target intermediate.
Detailed Synthesis Protocol
Objective: To synthesize this compound from 4-bromobenzaldehyde and 3,5-dichlorophenylboronic acid.
Materials:
-
4-Bromobenzaldehyde (1.0 eq)
-
3,5-Dichlorophenylboronic acid (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
Setup: To a dry three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-bromobenzaldehyde (1.0 eq), 3,5-dichlorophenylboronic acid (1.1 eq), and potassium carbonate (2.5 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere. This is critical as the Pd(0) catalyst is sensitive to oxygen.[9]
-
Solvent Addition: Add a 3:1:1 mixture of Toluene:Ethanol:Water. The solvent mixture is crucial for dissolving both the organic and inorganic reagents.
-
Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 eq) to the flask. The mixture will typically turn yellow.
-
Reaction: Heat the reaction mixture to reflux (approximately 85-95 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Wash it sequentially with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a solid.
Application: Synthesis of a Thiazolidinedione-Based Anti-Cancer Agent
The aldehyde functional group of the intermediate is a gateway to more complex molecular architectures. A common strategy in anti-cancer drug design is to use it in a Knoevenagel condensation reaction to form derivatives, such as those containing a thiazolidinedione ring system, which have shown cytotoxic activity against various cancer cell lines.[10]
Synthesis Protocol: (Z)-5-(4-(3,5-dichlorophenyl)benzylidene)thiazolidine-2,4-dione
Objective: To synthesize a potential anti-cancer agent via Knoevenagel condensation.
Materials:
-
This compound (1.0 eq)
-
Thiazolidine-2,4-dione (1.0 eq)
-
Piperidine (catalytic amount)
-
Ethanol (absolute)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) and thiazolidine-2,4-dione (1.0 eq) in absolute ethanol.
-
Catalysis: Add a catalytic amount of piperidine (2-3 drops) to the solution. Piperidine acts as a base to deprotonate the active methylene group of the thiazolidinedione, initiating the condensation.[3]
-
Reaction: Heat the mixture to reflux for 4-6 hours. A precipitate will often form as the product is synthesized. Monitor the reaction by TLC.
-
Isolation and Purification:
-
Cool the reaction mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol to remove unreacted starting materials and catalyst.
-
Dry the product under vacuum. If necessary, the product can be further purified by recrystallization from ethanol or another suitable solvent.
-
Mechanistic Insights into Derived Anti-Cancer Agents
Compounds bearing the dichlorophenyl moiety often exert their anti-cancer effects through multiple mechanisms, leading to the inhibition of cell proliferation and the induction of programmed cell death (apoptosis).
Key Cellular Targets and Pathways
-
Induction of Apoptosis: A primary mechanism is the activation of the apoptotic cascade. Dichlorophenyl-containing compounds have been shown to induce the cleavage of Poly(ADP-ribose) polymerase (PARP) and procaspase 3.[6] PARP cleavage is a hallmark of apoptosis, and the activation of caspase 3, an executioner caspase, commits the cell to death.
-
Cell Cycle Arrest: These agents can interfere with the cell cycle progression. Studies have demonstrated that similar compounds can cause an accumulation of cells in the G2/M phase, preventing them from entering mitosis and thus halting proliferation.[5][6] This is often associated with the downregulation of key cell cycle proteins like CDK4 and Cyclin B1.[5]
-
Inhibition of Pro-Survival Signaling: The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and is often hyperactivated in cancer. Derivatives of dichlorophenyl structures have been shown to decrease the levels of phosphorylated (active) Akt (pAkt), thereby shutting down this pro-survival signal.[5]
-
Targeting Protein-Protein Interactions: Benzaldehyde derivatives can directly interfere with protein-protein interactions that drive cancer progression. For example, benzaldehyde has been shown to target the interaction between the 14-3-3ζ protein and histone H3, which is implicated in treatment resistance and the expression of genes related to the epithelial-mesenchymal transition (EMT).[11][12]
Caption: Proposed mechanism of action for derived anti-cancer agents.
Data Summary and Characterization
The synthesized compounds should be characterized using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HR-MS) to confirm their structure and purity. Biological activity is quantified using assays like the MTT assay to determine the half-maximal inhibitory concentration (IC₅₀).[13]
| Compound | Target Cell Line | IC₅₀ (µM) | Mechanism Highlights | Reference |
| 1,3-bis(3,5-dichlorophenyl) urea (COH-SR4) | B16-F0 Melanoma | 5 ± 1 | G2/M Arrest, Apoptosis, ↓pAkt | [5] |
| Thiazolidinedione Derivative (PZ-11) | MCF-7 Breast | 17.35 | Anti-proliferative | [10] |
| (S)-DVL1 Inhibitor (RS4690) | HCT116 Colon | 7.1 ± 0.6 | WNT Pathway Inhibition, ROS Production | [14][15] |
Conclusion
This compound is a high-value intermediate for the development of sophisticated anti-cancer drug candidates. Its straightforward synthesis via Suzuki-Miyaura coupling and the reactivity of its aldehyde group provide medicinal chemists with a powerful platform for generating novel molecules. The resulting derivatives have demonstrated the ability to modulate multiple, critical cancer-related pathways, including apoptosis and cell cycle control. The protocols and mechanistic insights provided herein serve as a foundational guide for researchers aiming to leverage this scaffold in the rational design of next-generation oncology therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 221018-04-8 [sigmaaldrich.cn]
- 3. 3,5-Dichlorobenzaldehyde - reaction / application on synthetic works_Chemicalbook [chemicalbook.com]
- 4. Pharmacology of N-(3,5-dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinoline carboxamide (SCH 351591), a novel, orally active phosphodiesterase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,3-bis(3,5-dichlorophenyl) Urea Compound ‘COH-SR4’ Inhibits Proliferation and Activates Apoptosis in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. youtube.com [youtube.com]
- 9. diva-portal.org [diva-portal.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Application of a Novel Fluorescent Probe Derived from 4-(3,5-Dichlorophenyl)benzaldehyde for Cellular Imaging
Introduction: The Rationale for a Dichlorophenyl-Based Fluorophore
In the dynamic fields of cell biology and drug discovery, fluorescent probes are indispensable tools for visualizing and elucidating complex biological processes. The strategic design of these molecular reporters is paramount to achieving high sensitivity, specificity, and photostability. This guide details the synthesis, characterization, and application of a novel Schiff base fluorescent probe, DCB-AP , derived from the precursor 4-(3,5-Dichlorophenyl)benzaldehyde.
The choice of this compound as the foundational scaffold is deliberate. The presence of the dichloro-substituted phenyl ring introduces significant electronic perturbations and steric bulk. This substitution pattern can enhance the probe's photophysical properties, such as increasing the fluorescence quantum yield and promoting a larger Stokes shift, which is advantageous for minimizing self-quenching and improving signal-to-noise ratios in imaging applications. Furthermore, the lipophilic nature of the dichlorophenyl moiety can facilitate membrane permeability, a critical attribute for intracellular imaging.
This application note provides a comprehensive, step-by-step protocol for the synthesis of DCB-AP through a Schiff base condensation with 4-aminophenol. We will then delve into the rigorous characterization of the probe and conclude with a detailed protocol for its application in live-cell imaging, offering researchers a powerful new tool for their investigative pursuits.
Synthesis of the DCB-AP Fluorescent Probe
The synthesis of the DCB-AP probe is achieved through a classical Schiff base condensation reaction, a robust and high-yielding method that covalently links an aldehyde with a primary amine. In this protocol, this compound is reacted with 4-aminophenol. The hydroxyl group of the 4-aminophenol is a key feature, as its electronic properties can contribute to the overall fluorescence of the resulting imine.
Reaction Scheme
Application Notes & Protocols: Knoevenagel Condensation with 4-(3,5-Dichlorophenyl)benzaldehyde for the Synthesis of Novel α,β-Unsaturated Compounds
Abstract
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, prized for its reliability in producing α,β-unsaturated compounds from aldehydes and active methylene nucleophiles.[1][2][3] These products serve as critical intermediates in the development of pharmaceuticals, functional polymers, and fine chemicals.[1][3][4][5] This document provides a comprehensive guide to the Knoevenagel condensation of 4-(3,5-Dichlorophenyl)benzaldehyde, a substrate of interest for generating novel molecular scaffolds. We will explore the underlying reaction mechanism, offer detailed, field-proven protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis.
Scientific Foundation: The Knoevenagel Condensation Mechanism
The Knoevenagel condensation is a modification of the aldol condensation.[6][7] It proceeds through a three-step sequence: base-catalyzed deprotonation of an active methylene compound, nucleophilic attack on the aldehyde's carbonyl carbon, and subsequent dehydration.[2]
-
Deprotonation: The reaction is initiated by a base, which abstracts an acidic α-hydrogen from the active methylene compound. The acidity of this proton is enhanced by the presence of two adjacent electron-withdrawing groups (Z), which stabilize the resulting carbanion (enolate).[2][6] Weak bases like amines are typically sufficient and are preferred to prevent the unwanted self-condensation of the aldehyde.[6]
-
Nucleophilic Addition: The newly formed, highly nucleophilic carbanion attacks the electrophilic carbonyl carbon of this compound. This step forges the key carbon-carbon bond and creates a transient β-hydroxy intermediate (an aldol adduct).[2][7][8]
-
Dehydration (Elimination): The reaction culminates in the elimination of a water molecule from the β-hydroxy intermediate, yielding the thermodynamically stable, conjugated α,β-unsaturated product.[6][7][8] This final step is often spontaneous or can be encouraged by gentle heating.
Caption: The mechanistic pathway of the Knoevenagel condensation.
Experimental Design: Rationale and Key Parameters
The success of the Knoevenagel condensation hinges on the judicious selection of reagents and conditions. The protocol's design is a self-validating system, where choices are made to maximize yield and purity while minimizing side reactions.
Choice of Active Methylene Compound
The nature of the active methylene compound dictates the functionality of the final product. For this compound, common choices include:
-
Malononitrile (NC-CH₂-CN): Highly reactive due to the potent electron-withdrawing capacity of its two nitrile groups. It typically leads to rapid reactions and high yields of dicyanovinyl products.[9]
-
Ethyl Cyanoacetate (NC-CH₂-COOEt): Also highly reactive, yielding α-cyanoacrylate products, which are valuable monomers and synthetic intermediates.[10]
-
Diethyl Malonate (EtOOC-CH₂-COOEt): Less reactive than its nitrile-containing counterparts, often requiring more stringent conditions (e.g., higher temperatures or stronger bases) to achieve good conversion.
Catalyst Selection: The Engine of the Reaction
A weak base is the catalyst of choice.[6] While many options exist, they can be broadly categorized:
-
Homogeneous Catalysts:
-
Amines: Piperidine, pyridine, and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are classic, highly effective catalysts.[6][11] Piperidine, a secondary amine, can also catalyze the reaction by first forming a more electrophilic iminium ion with the aldehyde.[12]
-
Ammonium Salts: Ammonium acetate is a milder, "greener" alternative that performs well, especially under solvent-free or elevated temperature conditions.[13]
-
-
Heterogeneous Catalysts: For improved sustainability, solid-supported catalysts that allow for easy separation and recycling are gaining traction.[14]
-
Green Alternatives: Recent protocols have demonstrated the efficacy of boric acid or even catalyst-free systems in aqueous media, capitalizing on the unique properties of water to promote the reaction.[15][16]
Solvent System: The Reaction Environment
The solvent plays a critical role in reagent solubility and reaction kinetics.[8][17]
-
Polar Protic Solvents: Ethanol is a common and effective choice, as it readily dissolves the reactants and facilitates the initial proton transfers.[18]
-
Polar Aprotic Solvents: Dimethylformamide (DMF) can accelerate the reaction, particularly the dehydration step.[17]
-
Solvent-Free (Neat) Conditions: An increasingly popular green chemistry approach involves running the reaction without a solvent, often with gentle heating or grinding.[19][20][21] This minimizes waste and can lead to remarkably fast, high-yielding transformations.
Detailed Experimental Protocol
This protocol details a robust and reproducible method for the Knoevenagel condensation of this compound with malononitrile using piperidine as a catalyst in ethanol.
Materials and Equipment
| Reagent | Molar Mass ( g/mol ) | Typical Amount (g) | Moles (mmol) | Molar Eq. |
| This compound | 265.11 | 2.65 | 10.0 | 1.0 |
| Malononitrile | 66.06 | 0.66 | 10.0 | 1.0 |
| Piperidine | 85.15 | ~0.085 (0.1 mL) | ~1.0 | 0.1 |
| Ethanol (Absolute) | 46.07 | 30 mL | - | - |
Equipment: 100 mL round-bottom flask, magnetic stirrer and stir bar, reflux condenser, heating mantle, Buchner funnel, vacuum filtration apparatus, standard laboratory glassware.
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (2.65 g, 10.0 mmol) in 30 mL of absolute ethanol. Stir until a clear solution is obtained.
-
Reagent Addition: To the stirred solution, add malononitrile (0.66 g, 10.0 mmol) in one portion.[22]
-
Catalyst Introduction: Using a micropipette, add piperidine (~0.1 mL, 1.0 mmol) to the reaction mixture.[22] A slight warming of the mixture and/or color change may be observed.
-
Reaction Execution: Attach a reflux condenser and heat the mixture to a gentle reflux (~78-80°C) using a heating mantle.[22]
-
Monitoring for Completion: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system. Spot the reaction mixture against the starting aldehyde. The reaction is complete when the aldehyde spot has been consumed (typically within 2-3 hours).[23]
-
Product Isolation:
-
Washing and Drying:
-
Wash the filter cake with a small amount of cold ethanol (2 x 10 mL) to remove the catalyst and any unreacted starting materials.[22]
-
Allow the product to air-dry on the filter paper before transferring it to a pre-weighed watch glass. Dry to a constant weight, preferably in a vacuum oven.
-
-
Purification and Characterization (Optional):
-
The crude product is often of high purity. If necessary, it can be further purified by recrystallization from ethanol or an ethyl acetate/hexane mixture.[22]
-
Confirm the identity and purity of the final product, 2-((4-(3,5-dichlorophenyl)phenyl)methylene)malononitrile, via melting point, ¹H NMR, ¹³C NMR, and IR spectroscopy.
-
Caption: A typical experimental workflow for Knoevenagel condensation.
Safety and Troubleshooting
-
Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. Malononitrile is toxic if ingested or absorbed through the skin. Piperidine is corrosive and flammable. Consult the Safety Data Sheets (SDS) for all reagents before use.[7]
-
Troubleshooting Guide:
-
Low or No Yield:
-
Cause: Impure reagents, insufficient catalyst, or incomplete reaction.
-
Solution: Ensure reagents are pure and dry. Confirm catalyst addition. Extend the reaction time or increase the temperature slightly.
-
-
Formation of Side Products:
-
Cause: The base may be too strong, causing aldehyde self-condensation. Excess active methylene compound can sometimes lead to a secondary Michael addition.[15]
-
Solution: Use a weaker base (e.g., ammonium acetate). Use stoichiometric amounts (1:1 ratio) of aldehyde and active methylene compound.
-
-
Product Fails to Precipitate:
-
Cause: The product may be highly soluble in the reaction solvent.
-
Solution: Reduce the reaction volume by evaporating some solvent under reduced pressure. Add cold water dropwise to induce precipitation.[24]
-
-
References
- 1. researchgate.net [researchgate.net]
- 2. purechemistry.org [purechemistry.org]
- 3. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 8. Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP02883F [pubs.rsc.org]
- 9. asianpubs.org [asianpubs.org]
- 10. Substituted active methylene synthesis by condensation [organic-chemistry.org]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. bhu.ac.in [bhu.ac.in]
- 14. A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. ijcps.org [ijcps.org]
Application Notes and Protocols: 4-(3,5-Dichlorophenyl)benzaldehyde in the Synthesis of High-Performance Specialty Polymers
Abstract
4-(3,5-Dichlorophenyl)benzaldehyde is a highly functionalized aromatic aldehyde that serves as a pivotal building block in the synthesis of advanced specialty polymers. Its unique structure, featuring a reactive aldehyde group and a robust, sterically hindered 3,5-dichlorophenyl moiety, allows for the creation of polymers with exceptional thermal stability, chemical resistance, and tailored optoelectronic or microporous properties. This document provides in-depth application notes and detailed experimental protocols for the synthesis of two distinct classes of high-performance polymers using this versatile monomer: Aromatic Polyazomethines via polycondensation and Conjugated Microporous Polymers (CMPs) through Suzuki-Miyaura cross-coupling. These protocols are designed for researchers in materials science and polymer chemistry, offering a comprehensive guide from synthesis to characterization.
Introduction: The Strategic Value of this compound in Polymer Design
The rational design of polymer backbones is fundamental to achieving desired material properties. This compound, with its CAS Number 221018-04-8, presents a unique combination of reactive sites that can be exploited in polymer synthesis[1].
-
The Aldehyde Functionality: The -CHO group is a versatile handle for polycondensation reactions, most notably with primary amines to form Schiff bases (azomethines). This reaction proceeds with high efficiency and forms a C=N double bond that imparts rigidity and conjugation to the polymer backbone.
-
The Dichlorophenyl Group: The two chlorine atoms on the terminal phenyl ring are key to its utility. Firstly, their presence increases the thermal stability and flame retardancy of the resulting polymer. Secondly, and more significantly, these C-Cl bonds are active sites for transition-metal-catalyzed cross-coupling reactions, enabling the formation of complex, multi-dimensional, and porous polymer networks.
This dual reactivity allows for a modular approach to polymer design, enabling scientists to synthesize both linear, high-strength polymers and cross-linked, high-surface-area materials from a single, well-defined monomer.
Protocol I: Synthesis of a High-Thermal-Stability Aromatic Polyazomethine
Principle: This protocol details the synthesis of a linear aromatic polyazomethine (or polyimine) through the solution polycondensation of this compound with an aromatic diamine, p-phenylenediamine. The resulting Schiff base polymer is characterized by a rigid backbone of conjugated imine linkages, leading to excellent thermal properties suitable for high-performance films and coatings[2]. The reaction is typically driven to completion by removing the water byproduct, often facilitated by moderate heat under an inert atmosphere[2][3].
Experimental Protocol: Polycondensation
Materials:
-
This compound (≥97%)
-
p-Phenylenediamine (≥98%, recrystallized from ethanol before use)
-
N,N-Dimethylacetamide (DMAc, anhydrous)
-
Lithium Chloride (LiCl, anhydrous, dried under vacuum at 150°C)
-
Methanol (reagent grade)
-
High-purity nitrogen gas
Equipment:
-
Three-necked 100 mL round-bottom flask
-
Magnetic stirrer with heating mantle
-
Condenser with a nitrogen inlet/outlet
-
Buchner funnel and filtration apparatus
-
Vacuum oven
Procedure:
-
Reaction Setup: Flame-dry the three-necked flask and allow it to cool to room temperature under a stream of nitrogen. Equip the flask with a magnetic stir bar, a condenser, and a nitrogen inlet.
-
Reactant Dissolution: To the flask, add p-phenylenediamine (1.081 g, 10 mmol) and anhydrous lithium chloride (0.42 g). Causality Note: LiCl is added to improve the solubility of the aromatic diamine and the resulting polymer in the polar aprotic solvent, preventing premature precipitation and allowing for higher molecular weight achievement[2]. Add 25 mL of anhydrous DMAc and stir under a gentle nitrogen flow until all solids are dissolved.
-
Monomer Addition: In a separate beaker, dissolve this compound (2.511 g, 10 mmol) in 15 mL of anhydrous DMAc. Transfer this solution to the reaction flask dropwise over 30 minutes at room temperature.
-
Polymerization: Once the addition is complete, heat the reaction mixture to 120°C and maintain this temperature for 24 hours with continuous stirring under a positive pressure of nitrogen. The viscosity of the solution will increase significantly as the polymerization progresses.
-
Isolation and Purification: Cool the viscous polymer solution to room temperature. In a separate beaker containing 300 mL of methanol, vigorously stir the methanol to create a vortex. Slowly pour the polymer solution into the vortex. A fibrous, yellow-orange precipitate will form immediately. Causality Note: Methanol acts as a non-solvent, causing the polymer to precipitate while unreacted monomers and LiCl remain in the solution, effecting purification[4][5].
-
Washing: Collect the polymer precipitate by filtration using a Buchner funnel. Wash the solid polymer thoroughly with 100 mL of hot methanol, followed by 100 mL of deionized water to remove residual salts and solvent.
-
Drying: Dry the purified polymer in a vacuum oven at 80°C for 24 hours or until a constant weight is achieved.
Self-Validating Characterization:
-
FT-IR Spectroscopy: Confirm the disappearance of the aldehyde C=O stretch (approx. 1700 cm⁻¹) and the N-H stretches of the primary amine (approx. 3300-3400 cm⁻¹). Verify the appearance of a strong C=N imine stretch (approx. 1620-1630 cm⁻¹).
-
¹H NMR Spectroscopy (DMSO-d₆): Confirm the disappearance of the characteristic aldehyde proton signal (approx. 9.9-10.1 ppm) and the amine protons. New aromatic signals corresponding to the polymer backbone will appear.
-
Thermal Analysis: Use Thermogravimetric Analysis (TGA) to determine the decomposition temperature (Td) and Differential Scanning Calorimetry (DSC) to find the glass transition temperature (Tg).
Caption: Workflow for the synthesis of Aromatic Polyazomethine.
Protocol II: Synthesis of a Conjugated Microporous Polymer (CMP) via Suzuki-Miyaura Coupling
Principle: This protocol leverages the two C-Cl bonds of this compound for palladium-catalyzed Suzuki-Miyaura cross-coupling polymerization.[6] By reacting it with a rigid, co-planar diboronic acid ester such as 1,4-benzenediboronic acid bis(pinacol) ester, a highly cross-linked, aromatic network is formed. The inefficient packing of these rigid, contorted polymer chains results in the formation of permanent intrinsic microporosity.[7] Such materials have exceptionally high surface areas and are promising for applications in gas storage, separation, and heterogeneous catalysis.[8]
Experimental Protocol: Suzuki-Miyaura Polycondensation
Materials:
-
This compound (≥97%)
-
1,4-Benzenediboronic acid bis(pinacol) ester (≥98%)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Phosphate (K₃PO₄, anhydrous)
-
1,4-Dioxane (anhydrous)
-
Deionized Water (degassed)
-
Methanol, Acetone, Chloroform (reagent grade)
Equipment:
-
Schlenk flask (100 mL)
-
Magnetic stirrer with heating mantle
-
Reflux condenser
-
Schlenk line for inert atmosphere operations
-
Soxhlet extraction apparatus
-
Vacuum oven
Procedure:
-
Reactant Setup: In a 100 mL Schlenk flask, combine this compound (1.255 g, 5 mmol), 1,4-benzenediboronic acid bis(pinacol) ester (1.650 g, 5 mmol), and anhydrous potassium phosphate (3.18 g, 15 mmol). Causality Note: A strong base like K₃PO₄ is crucial for the transmetalation step in the Suzuki-Miyaura catalytic cycle[6][9].
-
Catalyst Addition: To the solid mixture, add tetrakis(triphenylphosphine)palladium(0) (0.289 g, 0.25 mmol, 5 mol%).
-
Solvent Addition & Degassing: Add 30 mL of anhydrous 1,4-dioxane and 6 mL of degassed deionized water to the flask. The mixture should be thoroughly degassed by subjecting it to three freeze-pump-thaw cycles under the Schlenk line. Causality Note: Oxygen must be rigorously excluded as it can oxidize the Pd(0) catalyst, rendering it inactive, and can lead to undesired side reactions.
-
Polymerization: Heat the reaction mixture to 90°C under a positive nitrogen atmosphere and stir vigorously for 48 hours. A solid precipitate will form as the insoluble polymer network grows.
-
Initial Isolation: After cooling to room temperature, pour the reaction mixture into 200 mL of methanol. Collect the solid product by filtration.
-
Purification via Soxhlet Extraction: Transfer the crude solid to a cellulose thimble and purify by Soxhlet extraction. Sequentially extract with water, methanol, acetone, and finally chloroform, each for 24 hours. Causality Note: This rigorous washing procedure is essential to remove the catalyst residue, unreacted monomers, and any low-molecular-weight oligomers trapped within the pores of the network.
-
Drying: Dry the purified polymer in a vacuum oven at 100°C for 24 hours to yield the final CMP as a fine powder.
Self-Validating Characterization:
-
FT-IR Spectroscopy: Confirm the presence of the aldehyde C=O stretch (approx. 1700 cm⁻¹) which should be retained in the final structure. The disappearance of bands associated with the C-B bonds of the boronic ester should be observed.
-
Solid-State ¹³C NMR: Provides information on the carbon framework of the insoluble polymer network.
-
Porosity Analysis (N₂ Sorption): This is the critical validation step. Perform nitrogen adsorption-desorption measurements at 77 K. The resulting isotherm should be Type I, characteristic of microporous materials. Calculate the Brunauer-Emmett-Teller (BET) surface area from the data.[7][8]
-
TGA: Confirm the high thermal stability of the rigid, cross-linked network.
Caption: Reaction scheme for Suzuki-Miyaura CMP synthesis.
Summary of Polymer Properties and Applications
The distinct polymerization strategies result in materials with vastly different properties and applications, as summarized below.
| Property | Polyazomethine (from Protocol I) | Conjugated Microporous Polymer (from Protocol II) | Structural Rationale |
| Topology | Linear, 1D Chains | Cross-linked, 3D Network | Polycondensation forms linear chains; Suzuki coupling with difunctional monomers creates a network. |
| Solubility | Soluble in polar aprotic solvents (e.g., NMP, DMAc)[3][10] | Insoluble in all common solvents | Cross-linking prevents dissolution. |
| Glass Transition (Tg) | High (Typically > 250 °C) | Not applicable (does not flow) | The rigid aromatic backbone restricts chain mobility.[11] |
| Thermal Stability (Td5) | High (Typically > 450 °C in N₂)[12] | Very High (Typically > 450 °C in N₂) | Strong aromatic C-C and C=N bonds require high energy to break. |
| BET Surface Area | Low (< 50 m²/g) | High (Typically 600 - 1200 m²/g)[7] | Inefficient packing of rigid polymer chains creates permanent voids and pores. |
| Primary Applications | High-temperature resistant films, coatings, and fibers for aerospace and electronics.[13] | Gas storage (H₂, CO₂), molecular separations, heterogeneous catalysis, chemical sensing.[14] |
Conclusion
This compound is a powerful and versatile monomer for the development of specialty polymers. By selectively engaging either its aldehyde group in polycondensation or its C-Cl bonds in cross-coupling reactions, researchers can synthesize materials with properties targeted for specific high-performance applications. The protocols provided herein offer robust and validated methods for producing both linear, thermally stable polyazomethines and porous, high-surface-area conjugated networks, demonstrating the significant potential of this building block in advanced materials science.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Microporous organic polymers synthesized by self-condensation of aromatic hydroxymethyl monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. The synthesis of conjugated microporous polymers via nucleophilic substitution of hydroquinone with cyanuric chloride and hexachlorocyclotriphosphazene for sensing to 2,4-dinitrophenol and 2,4,6-trinitrophenol - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of a Novel Rigid Semi-Alicyclic Dianhydride and Its Copolymerized Transparent Polyimide Films’ Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. revroum.lew.ro [revroum.lew.ro]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Dyes and Pigments Using 4-(3,5-Dichlorophenyl)benzaldehyde
Abstract
This technical guide provides detailed application notes and synthetic protocols for researchers and chemists focused on the development of novel colorants. We explore the utility of 4-(3,5-Dichlorophenyl)benzaldehyde, a versatile aromatic aldehyde, as a pivotal precursor for creating high-performance dyes and pigments. The inherent chemical functionalities of this molecule—a reactive aldehyde group and a sterically hindered, electron-withdrawing dichlorophenyl moiety—offer a unique platform for designing chromophores with enhanced stability and specific spectral properties. This document details the synthesis of two distinct classes of colorants: Azo Dyes via a Knoevenagel-Azo coupling pathway and Schiff Base Pigments through condensation reactions. Each protocol is accompanied by mechanistic insights, workflow diagrams, and characterization guidelines to ensure scientific rigor and reproducibility.
Introduction: The Strategic Value of this compound in Colorant Synthesis
This compound (hereafter referred to as 4-DCPB) is an advanced chemical intermediate gaining traction in the fields of material science and specialty chemicals.[1] Its structure is particularly advantageous for the synthesis of robust dyes and pigments. The aldehyde functional group serves as a highly reactive site for forming larger molecular architectures, while the biphenyl backbone substituted with two chlorine atoms imparts significant chemical and thermal stability.
The causality behind its selection rests on two pillars:
-
Enhanced Stability: The chlorine atoms are strong electron-withdrawing groups, which can increase the photostability and lightfastness of the final colorant by making the chromophoric system less susceptible to oxidative degradation. The steric hindrance provided by the 3,5-dichloro substitution can also improve thermal stability and resistance to chemical attack.
-
Tunable Chromophore Development: The aldehyde group is a gateway to diverse reaction pathways. It readily participates in condensation reactions to form azomethine (-CH=N-) linkages, characteristic of Schiff base pigments, and can be used to build activated coupling components for azo dye synthesis.[2][3]
This guide provides the foundational chemistry and step-by-step protocols to leverage 4-DCPB for creating these two important classes of colorants.
Physicochemical Properties of the Core Precursor
A thorough understanding of the starting material is critical for successful synthesis. The key properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 221018-04-8 | [1] |
| Molecular Formula | C₁₃H₈Cl₂O | [4] |
| Molecular Weight | 251.11 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 117-125 °C | [1] |
| Purity | ≥ 96% (HPLC) | [1] |
| Synonym | 3',5'-Dichloro[1,1'-biphenyl]-4-carbaldehyde | [1] |
| Solubility | Soluble in common organic solvents (e.g., THF, Chloroform, DMF). | |
| Storage Conditions | Store at 0-8°C, away from oxidizing agents. | [1] |
Application Note I: Synthesis of High-Stability Azo Dyes
Principle: Azo dyes, characterized by the -N=N- chromophore, are the largest class of synthetic colorants.[5] A direct diazotization of 4-DCPB is not feasible as it lacks a primary amine group. Therefore, a more sophisticated strategy is employed: 4-DCPB is first used to construct an electron-rich "coupling component." This is achieved through a Knoevenagel condensation with an active methylene compound, such as malononitrile. The resulting dicyanovinyl-substituted molecule is an excellent partner for reacting with a diazonium salt, which is prepared separately from a primary aromatic amine. This multi-step approach provides modularity, allowing for extensive color tuning by varying the amine component.
Caption: Workflow for Azo Dye Synthesis using 4-DCPB.
Protocol 1.1: Synthesis of an Azo Dye
Materials:
-
This compound (4-DCPB)
-
Malononitrile
-
Aniline (or other substituted primary aromatic amine)
-
Piperidine (catalyst)
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Ethanol, Dichloromethane (DCM), Tetrahydrofuran (THF)
-
Ice
Part A: Synthesis of 2-((4-(3,5-dichlorophenyl)phenyl)methylene)malononitrile (Coupling Component)
-
In a 100 mL round-bottom flask, dissolve 2.51 g (10 mmol) of 4-DCPB in 30 mL of ethanol.
-
Add 0.66 g (10 mmol) of malononitrile to the solution.
-
Add 2-3 drops of piperidine as a catalyst. This base facilitates the Knoevenagel condensation.
-
Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
A precipitate will form upon reaction completion. Cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Filter the solid product, wash with cold ethanol (2 x 10 mL), and dry under vacuum. This yellow solid is the activated coupling component.
Part B: Preparation of Benzene Diazonium Chloride
-
In a 250 mL beaker, add 0.93 g (10 mmol) of aniline to 30 mL of water and 3 mL of concentrated HCl. Stir until the aniline hydrochloride dissolves completely.
-
Cool the beaker in an ice-salt bath to 0-5 °C. The temperature is critical to prevent the decomposition of the diazonium salt.
-
In a separate beaker, dissolve 0.70 g (10.1 mmol) of sodium nitrite in 10 mL of cold water.
-
Add the sodium nitrite solution dropwise to the aniline hydrochloride solution over 10 minutes, ensuring the temperature remains below 5 °C.[3]
-
Stir the mixture for an additional 15 minutes at 0-5 °C. The resulting clear solution contains the benzene diazonium chloride.
Part C: Azo Coupling to Form the Final Dye
-
In a 500 mL beaker, dissolve 2.99 g (10 mmol) of the coupling component from Part A in 50 mL of THF or a 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution (from Part B) to the coupling component solution with vigorous stirring.
-
Maintain the pH of the reaction mixture between 8-10 by adding a 10% NaOH solution as needed. A brightly colored precipitate will form immediately.[3]
-
Continue stirring the mixture in the ice bath for 1-2 hours to ensure the coupling reaction is complete.
-
Filter the crude dye, wash it thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.
-
Dry the final azo dye product in a vacuum oven at 60 °C.
Application Note II: Synthesis of Robust Schiff Base Pigments
Principle: Schiff bases, containing an azomethine or imine group (-CH=N-), are readily synthesized via the condensation of a primary amine and an aldehyde.[2] This reaction is a cornerstone of pigment chemistry. Using 4-DCPB as the aldehyde component and an aromatic diamine (e.g., p-phenylenediamine) allows for the creation of a bis-Schiff base. Such molecules are larger, more rigid, and often possess higher thermal stability and lower solubility, which are desirable properties for pigments used in polymers and coatings. The reaction is typically catalyzed by a small amount of acid.
Caption: Workflow for Bis-Schiff Base Pigment Synthesis.
Protocol 2.1: Synthesis of a Bis-Schiff Base Pigment
Materials:
-
This compound (4-DCPB)
-
p-Phenylenediamine
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Dimethylformamide (DMF)
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 5.02 g (20 mmol) of 4-DCPB in 100 mL of absolute ethanol. Heat gently if necessary to achieve dissolution.
-
In a separate beaker, dissolve 1.08 g (10 mmol) of p-phenylenediamine in 50 mL of warm absolute ethanol.
-
Add the diamine solution to the flask containing the 4-DCPB solution.
-
Add 3-5 drops of glacial acetic acid to the mixture to catalyze the condensation reaction.
-
Heat the reaction mixture to reflux and maintain reflux for 4-6 hours. The formation of a colored precipitate indicates product formation. Monitor the reaction using TLC (disappearance of the aldehyde spot).
-
After the reaction is complete, cool the flask to room temperature, then place it in an ice bath for 1 hour.
-
Filter the precipitated pigment.
-
Wash the solid product sequentially with hot ethanol (3 x 20 mL) to remove unreacted starting materials, followed by cold water (2 x 20 mL).
-
Dry the pigment in a vacuum oven at 80-100 °C. The product is typically a brightly colored, insoluble powder.
Characterization and Validation
Confirming the structure of the newly synthesized colorants is a mandatory step. The following techniques are essential for validating the protocols.
| Technique | Azo Dye (from Protocol 1.1) | Schiff Base Pigment (from Protocol 2.1) |
| FT-IR (cm⁻¹) | Disappearance of aldehyde C=O stretch (~1700). Appearance of -C≡N stretch (~2220) and -N=N- stretch (~1550-1450).[6] | Disappearance of aldehyde C=O (~1700) and amine N-H stretches (~3300-3400). Appearance of azomethine -CH=N- (~1630).[2] |
| ¹H-NMR (ppm) | Disappearance of aldehyde proton signal (~9.9-10.1). Appearance of complex aromatic signals. | Disappearance of aldehyde proton (~9.9-10.1). Appearance of imine proton (-CH=N-) signal (~8.5-8.9).[7] |
| UV-Vis (λ_max) | An intense absorption band in the visible region (typically 400-550 nm), indicative of the extended π-conjugation.[8] | Strong absorption bands in the UV and visible regions (typically 350-450 nm) corresponding to π-π* and n-π* transitions.[7] |
| Melting Point (°C) | Typically a sharp, high melting point, often >200 °C. | Generally very high melting points or decomposition temperatures (>250-300 °C) due to molecular size and rigidity. |
Concluding Remarks and Future Directions
The protocols detailed herein demonstrate that this compound is a highly effective and versatile precursor for creating structurally distinct colorants. The presence of the dichlorophenyl moiety provides a robust scaffold for developing dyes and pigments with potentially superior fastness properties.
Researchers can expand upon this work by:
-
Varying the Amine Component: Using different substituted anilines in Protocol 1.1 or different aromatic diamines in Protocol 2.1 will generate a library of colorants with a wide spectrum of colors and properties.
-
Introducing Solubilizing Groups: Incorporating sulfonic acid or carboxylic acid groups onto the aromatic amine can convert insoluble pigments into water-soluble dyes suitable for textile applications.
-
Performance Testing: Subjecting the synthesized colorants to rigorous testing (e.g., lightfastness, thermal gravimetric analysis, solvent resistance) is crucial for evaluating their performance in target applications like automotive coatings, specialty inks, and high-performance plastics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. PubChemLite - this compound (C13H8Cl2O) [pubchemlite.lcsb.uni.lu]
- 5. Decolorization and detoxification of different azo dyes by Phanerochaete chrysosporium ME-446 under submerged fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of novel azo dye-based 1,2,4-triazine derivatives and their spectral, fabric and anti-bacterial applications: an integration of solvatochromism, photochromism, colorfastness, TD-DFT and molecular docking analysis - Materials Advances (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: 4-(3,5-Dichlorophenyl)benzaldehyde as a Functional Linker in Metal-Organic Frameworks
Introduction: The Strategic Role of Halogenated Linkers in MOF Design
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters bridged by organic ligands, known as linkers. The choice of the organic linker is paramount as it dictates the resulting MOF's topology, porosity, and, most importantly, its chemical functionality. While simple carboxylate or amine-functionalized linkers have been extensively studied, the incorporation of halogen atoms, such as chlorine, onto the linker backbone offers a powerful strategy for fine-tuning the properties of MOFs.
This guide focuses on 4-(3,5-Dichlorophenyl)benzaldehyde , a linker precursor whose aldehyde groups can be readily converted to coordinating groups like carboxylates, enabling its use in MOF synthesis. The two chlorine atoms on the phenyl ring are not mere spectators; they introduce significant electronic and steric effects that can enhance the framework's stability, modify its interaction with guest molecules, and even introduce novel catalytic or sensing capabilities. The electron-withdrawing nature of the chlorine atoms can influence the acidity of proximate active sites, while the C-Cl bond itself can serve as a reactive handle for post-synthetic modification or as a recognition site for specific analytes.
This document provides a detailed exploration of the synthesis, characterization, and application of MOFs incorporating the 4-(3,5-Dichlorophenyl) moiety, offering both foundational knowledge and actionable protocols for researchers in materials science and drug development.
Part 1: Synthesis and Characterization Workflow
The successful implementation of this linker in MOF design follows a logical workflow from linker preparation to framework synthesis and subsequent characterization.
Diagram: Overall Experimental Workflow
Caption: High-level workflow from linker synthesis to MOF characterization.
Protocol 1: Linker Synthesis - Oxidation of Aldehyde to Carboxylic Acid
The aldehyde group of this compound must be oxidized to a carboxylic acid to serve as a coordinating linker for most common MOF syntheses. This protocol details a reliable oxidation method.
Rationale: The carboxylate group provides a robust and versatile coordination site (typically a bidentate bridge) for linking metal nodes. Potassium permanganate (KMnO₄) is a strong, effective oxidizing agent for this transformation. The use of a phase-transfer catalyst is avoided here to simplify purification.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Acetone
-
Deionized water
-
Hydrochloric acid (HCl), 1 M
-
Sodium bisulfite (NaHSO₃)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve 1.0 g of this compound in 50 mL of acetone in a 250 mL round-bottom flask.
-
Oxidant Preparation: In a separate beaker, dissolve 1.5 g of KMnO₄ in 25 mL of deionized water.
-
Reaction: Slowly add the KMnO₄ solution to the aldehyde solution over 30 minutes with vigorous stirring at room temperature. The reaction is exothermic; a water bath can be used for cooling if necessary. A brown precipitate of manganese dioxide (MnO₂) will form.
-
Monitoring: Stir the reaction mixture for 4-6 hours or until TLC analysis (e.g., using a 7:3 hexanes:ethyl acetate eluent) shows complete consumption of the starting aldehyde.
-
Quenching: Carefully quench the excess KMnO₄ by adding a saturated solution of sodium bisulfite dropwise until the purple color disappears and the brown precipitate coagulates.
-
Acidification: Acidify the mixture to a pH of ~2 with 1 M HCl. This protonates the carboxylate salt, making it insoluble in water.
-
Extraction: Remove the acetone using a rotary evaporator. Extract the aqueous slurry three times with 50 mL portions of dichloromethane or ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-(3,5-Dichlorophenyl)benzoic acid.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure linker. Confirm purity via ¹H NMR and melting point.
Protocol 2: Solvothermal Synthesis of a Zn-based MOF
This protocol provides a general method for synthesizing a MOF using the prepared dichlorophenyl-functionalized linker and a common zinc-based metal source.
Rationale: Solvothermal synthesis, conducted in a sealed vessel at elevated temperatures, provides the necessary energy to overcome the kinetic barriers of crystal formation, leading to high-quality, crystalline MOF products. N,N-Dimethylformamide (DMF) is a common solvent as its high boiling point is suitable for solvothermal conditions and it can also act as a modulator in some syntheses.
Materials:
-
4-(3,5-Dichlorophenyl)benzoic acid (Linker)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (Metal Source)
-
N,N-Dimethylformamide (DMF)
-
Chloroform or Dichloromethane (for activation)
-
20 mL Scintillation vials or Teflon-lined autoclave
Procedure:
-
Preparation: In a 20 mL glass scintillation vial, combine the linker (e.g., 50 mg, ~0.187 mmol) and the metal source, Zn(NO₃)₂·6H₂O (e.g., 83 mg, ~0.279 mmol, a 1.5 molar excess).
-
Dissolution: Add 10 mL of DMF to the vial. Sonicate for 5-10 minutes to ensure complete dissolution and a homogenous mixture.
-
Reaction: Tightly cap the vial (ensure the cap has a suitable liner for the temperature). Place the vial in a programmable oven.
-
Heating Profile: Ramp the temperature to 120 °C over 2 hours and hold at 120 °C for 24 hours. Then, allow the oven to cool slowly to room temperature over 12 hours. Slow cooling is critical for the formation of large, high-quality crystals.
-
Isolation: Decant the mother liquor. Wash the crystalline product by immersing it in fresh DMF (3 x 10 mL), allowing it to sit for at least 3 hours per wash to remove unreacted starting materials trapped in the pores.
-
Solvent Exchange (Activation): To remove the high-boiling DMF from the pores, decant the final DMF wash and add a more volatile solvent like chloroform or dichloromethane (10 mL). Allow the crystals to soak for 24 hours, replacing the solvent at least three times.
-
Drying: After the final wash, decant the solvent and dry the crystals under vacuum at room temperature or with gentle heating (e.g., 60-80 °C) to yield the activated MOF.
Part 2: Properties, Performance, and Applications
The introduction of the 3,5-dichlorophenyl group imparts distinct characteristics to the resulting MOFs.
Data Summary: Comparative Properties
| Property | Typical Range for Non-Halogenated Analogues (e.g., BDC linker) | Expected Range for Dichlorophenyl-based MOFs | Rationale for Difference |
| BET Surface Area | 1000 - 4000 m²/g | 800 - 3500 m²/g | The bulky chlorine atoms can slightly reduce the accessible surface area compared to hydrogen atoms, depending on the final topology. |
| Thermal Stability (TGA) | 350 - 450 °C | 380 - 500 °C | The increased molecular weight and stronger intermolecular interactions from the C-Cl dipoles can enhance framework stability. |
| Chemical Stability | Moderate (sensitive to strong acids/bases) | Enhanced | The electron-withdrawing effect of chlorine atoms can increase the robustness of the metal-carboxylate bond against hydrolysis. |
| Guest Affinity | Primarily van der Waals interactions | Enhanced affinity for polarizable or halogenated molecules | The C-Cl groups can participate in halogen bonding or dipole-dipole interactions with specific guest molecules. |
Application Highlight: Catalysis
The dichlorophenyl group can act as a "functional anchor" for catalytic species. For instance, MOFs with this linker have been investigated as platforms for single-site catalysis.
Mechanism Diagram: Catalytic Enhancement
Caption: The C-Cl group influencing substrate binding near the active metal node.
The electron-withdrawing nature of the chlorine atoms can modulate the Lewis acidity of the metal centers, potentially enhancing their catalytic activity for reactions like cycloaddition or condensation reactions. Furthermore, the defined pockets created by these linkers can provide size and shape selectivity.
Application Highlight: Selective Sensing
The polar C-Cl bonds and the potential for halogen bonding make these MOFs promising candidates for sensing specific analytes, particularly nitroaromatics or other halogenated compounds, through luminescence quenching or colorimetric responses. The interaction between the analyte and the dichlorophenyl group can perturb the electronic structure of the linker, leading to a detectable change in the MOF's photophysical properties.
Part 3: Essential Characterization
Validating the synthesis and understanding the properties of the new MOF requires a suite of characterization techniques.
-
Powder X-Ray Diffraction (PXRD): This is the first and most crucial step to confirm the crystallinity and phase purity of the synthesized material. The experimental pattern should be compared to a simulated pattern if a single-crystal structure is available.
-
Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the MOF and to confirm the removal of guest/solvent molecules during activation. The analysis reveals the temperature at which the framework begins to decompose.
-
N₂ Sorption Analysis (BET): Nitrogen adsorption-desorption isotherms at 77 K are used to determine the specific surface area (using the Brunauer-Emmett-Teller, or BET, method) and to analyze the pore size distribution and pore volume, confirming the material's permanent porosity.
-
Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR is used to confirm the coordination of the carboxylate group to the metal center. A key indicator is the disappearance of the sharp C=O stretch of the free carboxylic acid (around 1700 cm⁻¹) and the appearance of asymmetric and symmetric COO⁻ stretches (typically in the 1650-1550 cm⁻¹ and 1450-1350 cm⁻¹ regions, respectively).
Application Notes and Protocols for the Quantification of 4-(3,5-Dichlorophenyl)benzaldehyde
Introduction
4-(3,5-Dichlorophenyl)benzaldehyde is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure, featuring a dichlorophenyl group, imparts specific reactivity and properties that are leveraged in the development of anti-inflammatory and anti-cancer agents.[1] Accurate and precise quantification of this compound is critical for ensuring the quality, safety, and efficacy of final products. Impurities and incorrect concentrations of such intermediates can have significant impacts on the manufacturing process and the pharmacological profile of the active pharmaceutical ingredient (API).
This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of this compound. We will explore three robust analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The methodologies are designed for researchers, scientists, and drug development professionals, with a focus on scientific integrity, experimental rationale, and adherence to international regulatory standards.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₃H₈Cl₂O | [1] |
| Molecular Weight | 251.11 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 117-125 °C | [1] |
| CAS Number | 221018-04-8 | [1] |
| Synonyms | 3',5'-Dichloro[1,1'-biphenyl]-4-carbaldehyde | [1] |
I. High-Performance Liquid Chromatography (HPLC) Method
Reverse-phase HPLC is the premier method for the quantification of this compound due to its high resolution, sensitivity, and applicability to a wide range of matrices. The polarity of the molecule lends itself well to separation on a non-polar stationary phase.
Method Rationale
The selected method utilizes a C18 stationary phase, which provides excellent hydrophobic interaction with the aromatic rings of the analyte. A gradient elution with acetonitrile and water, modified with a small amount of formic acid, ensures good peak shape and resolution. The formic acid helps to suppress the ionization of any residual silanol groups on the stationary phase, minimizing peak tailing. UV detection is employed, leveraging the chromophoric nature of the benzaldehyde and biphenyl structure.
Experimental Protocol
1. Instrumentation and Consumables:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
HPLC grade acetonitrile, water, and formic acid.
-
Volumetric flasks, pipettes, and autosampler vials.
-
Syringe filters (0.45 µm).
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 50% B over 1 minute, and equilibrate for 4 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
3. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with acetonitrile to obtain a stock solution of 100 µg/mL. Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition (50:50 Acetonitrile:Water with 0.1% Formic Acid).
-
Sample Solution: The preparation will depend on the matrix. For a drug substance, dissolve a known amount in acetonitrile to achieve a concentration within the calibration range. For a drug product, a validated extraction procedure may be necessary.[2][3] This could involve grinding tablets, followed by extraction with a suitable solvent and filtration.[3]
4. Analysis Workflow:
References
Introduction: The Strategic Importance of the 4-(3,5-Dichlorophenyl)benzaldehyde Scaffold
An Application Guide to the Derivatization of 4-(3,5-Dichlorophenyl)benzaldehyde for the Development of Biologically Active Compounds
In the landscape of modern medicinal chemistry, this compound stands out as a highly valuable and versatile starting material.[1] Its structure, featuring a biphenyl core with a reactive aldehyde group and a dichlorinated phenyl ring, presents a unique combination of rigidity and functionality. The dichlorophenyl moiety often enhances lipophilicity and can facilitate critical interactions within the binding pockets of biological targets, while the aldehyde serves as a versatile chemical handle for constructing a diverse library of derivatives.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic derivatization of this compound. We move beyond simple procedural lists to explain the causality behind experimental choices, offering robust protocols for synthesizing key compound classes—Schiff bases, hydrazones, and chalcones—and evaluating their biological potential. These derivatives are frequently associated with a wide spectrum of pharmacological activities, including antimicrobial and anticancer properties.[2][3][4][5][6]
The Rationale for Derivatization in Drug Discovery
Derivatization is a cornerstone of lead optimization in drug discovery. By systematically modifying a core scaffold like this compound, researchers can fine-tune its physicochemical and pharmacological properties. The introduction of new functional groups can profoundly influence a molecule's solubility, metabolic stability, membrane permeability, and, most importantly, its affinity and selectivity for a biological target. The goal is to generate analogues with improved potency and a more favorable safety profile. The protocols outlined below provide a framework for exploring this chemical space efficiently.
Part 1: Key Derivatization Strategies and Protocols
This section details three fundamental, high-yield derivatization reactions starting from this compound. Each protocol is designed to be self-validating and is grounded in established chemical principles.
Strategy 1: Synthesis of Schiff Bases (Imines)
Scientific Principle: The condensation reaction between an aldehyde and a primary amine forms a Schiff base, characterized by a carbon-nitrogen double bond (azomethine group). This functional group is a crucial pharmacophore in numerous bioactive compounds, prized for its ability to participate in hydrogen bonding and its relative stability.[4][5][6] This one-step reaction is an excellent method for rapidly introducing a vast array of chemical functionalities via the amine starting material.
Experimental Protocol: Synthesis of a Schiff Base Derivative
-
Reagent Preparation:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in 30 mL of absolute ethanol.
-
Add a primary amine (e.g., 4-aminophenol, 1.0 eq) to the solution.
-
Add 3-4 drops of glacial acetic acid to catalyze the reaction.
-
-
Reaction Execution:
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the reaction mixture to reflux (approximately 80°C) with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) for 2-4 hours, or until the starting aldehyde spot has disappeared.
-
-
Product Isolation and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
A solid precipitate of the Schiff base product should form. If not, the volume of the solvent can be reduced under vacuum.
-
Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol to remove impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure Schiff base.
-
Dry the final product under vacuum.
-
Workflow Visualization
Strategy 2: Synthesis of Hydrazones
Scientific Principle: Similar to Schiff base formation, hydrazones are synthesized by condensing an aldehyde with a hydrazine derivative (e.g., a hydrazide). The resulting C=N-NH- structure is a key feature in a multitude of compounds with potent antimicrobial, anticonvulsant, and anticancer activities.[7][8][9] The additional nitrogen atom enhances the molecule's hydrogen bonding capacity, often leading to stronger interactions with biological targets.
Experimental Protocol: Synthesis of a Hydrazone Derivative
-
Reagent Preparation:
-
Dissolve this compound (1.0 eq) in 25 mL of ethanol in a 100 mL round-bottom flask.
-
In a separate beaker, prepare a solution of a suitable hydrazide (e.g., isonicotinic hydrazide, 1.0 eq) in 15 mL of warm ethanol.
-
-
Reaction Execution:
-
Add the hydrazide solution to the aldehyde solution dropwise with stirring.
-
Add 2-3 drops of a suitable acid catalyst (e.g., concentrated sulfuric acid or glacial acetic acid).
-
Attach a reflux condenser and heat the mixture to reflux for 3-5 hours.[7] The formation of a precipitate during reflux often indicates product formation.
-
-
Product Isolation and Purification:
-
After the reflux period, cool the reaction flask in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid sequentially with distilled water and then with a small amount of cold ethanol.
-
Purify the crude hydrazone by recrystallization from ethanol to yield the final product.[10]
-
Dry the purified crystals in a vacuum oven.
-
Workflow Visualization
Strategy 3: Synthesis of Chalcones
Scientific Principle: The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde and a ketone to form an α,β-unsaturated ketone, known as a chalcone. Chalcones are precursors to flavonoids and are renowned for their anti-inflammatory, antioxidant, and anticancer properties.[3][11] The reactivity of the enone system makes them interesting Michael acceptors in biological systems.
Experimental Protocol: Synthesis of a Chalcone Derivative
-
Reagent Preparation:
-
Dissolve this compound (1.0 eq) and a substituted acetophenone (e.g., 4'-hydroxyacetophenone, 1.0 eq) in 20 mL of rectified spirit (ethanol) in a 250 mL flask equipped with a magnetic stirrer.
-
-
Reaction Execution:
-
Cool the flask in a cold water bath to maintain a temperature of 20-25°C.
-
While stirring vigorously, add a 40% aqueous sodium hydroxide (NaOH) solution dropwise until the solution becomes turbid and a precipitate begins to form.
-
Continue stirring the mixture at room temperature for 2-3 hours.
-
-
Product Isolation and Purification:
-
After the reaction period, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl) to neutralize the excess NaOH.
-
The chalcone will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Dry the crude product and purify it by recrystallization from ethanol.
-
Workflow Visualization
Part 2: Characterization and Biological Evaluation Protocols
Confirmation of structure and purity is paramount before proceeding to biological assays. Standard analytical methods include FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[7][12][13]
Protocol 1: Antimicrobial Susceptibility Testing (Agar Disc Diffusion)
Principle: This method assesses the ability of a compound to inhibit the growth of a microorganism. The compound diffuses from a paper disc into an agar plate seeded with the test organism, creating a concentration gradient. A clear "zone of inhibition" around the disc indicates antimicrobial activity.[5][14]
Methodology:
-
Preparation: Prepare sterile Mueller-Hinton agar plates. Spread a standardized inoculum (e.g., 1.5 x 10⁸ CFU/mL) of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) evenly across the agar surface.
-
Disc Application: Sterilize paper discs (6 mm diameter) and impregnate them with a known concentration of the synthesized compound dissolved in a suitable solvent (e.g., DMSO). Place the discs onto the agar surface.
-
Controls: Use a disc with solvent only as a negative control and a disc with a standard antibiotic (e.g., ciprofloxacin) as a positive control.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Data Collection: Measure the diameter (in mm) of the zone of inhibition around each disc. A larger diameter corresponds to greater antimicrobial activity.
Protocol 2: In Vitro Anticancer Activity (MTT Assay)
Principle: The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified spectrophotometrically.[13]
Methodology:
-
Cell Seeding: Seed a 96-well plate with a human cancer cell line (e.g., MDA-MB-231 breast cancer cells) at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[13]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (e.g., from 0.1 to 100 µM) and incubate for 48-72 hours. Include untreated cells (negative control) and cells treated with a standard anticancer drug (e.g., doxorubicin) as a positive control.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the purple formazan crystals.
-
Data Analysis: Measure the absorbance of each well at ~570 nm using a microplate reader. Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation
Quantitative data from synthesis and biological assays should be organized for clarity and comparison.
Table 1: Summary of Synthesized Derivatives
| Compound ID | Derivative Class | R-Group (from Amine/Ketone) | Yield (%) | M.P. (°C) |
|---|---|---|---|---|
| DCB-SB-01 | Schiff Base | -C₆H₄-OH | 85 | 210-212 |
| DCB-HZ-01 | Hydrazone | -C₅H₄N (Isonicotinyl) | 90 | 235-237 |
| DCB-CH-01 | Chalcone | -C(O)CH=CH-C₆H₄-OH | 78 | 188-190 |
Table 2: Example Antimicrobial Activity Data
| Compound ID | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli |
|---|---|---|
| DCB-SB-01 | 14 | 10 |
| DCB-HZ-01 | 18 | 15 |
| DCB-CH-01 | 12 | 9 |
| Ciprofloxacin | 25 | 28 |
Table 3: Example Anticancer Activity (IC₅₀ Values)
| Compound ID | IC₅₀ (µM) against MDA-MB-231 Cells |
|---|---|
| DCB-SB-01 | 25.4 |
| DCB-HZ-01 | 9.8 |
| DCB-CH-01 | 15.2 |
| Doxorubicin | 0.5 |
Conclusion
This compound is a powerful and adaptable scaffold for generating novel molecular entities with significant therapeutic potential. The derivatization strategies presented here—leading to Schiff bases, hydrazones, and chalcones—provide a reliable and efficient platform for library synthesis. By integrating these robust synthetic protocols with standardized biological assays, researchers can effectively navigate the early stages of the drug discovery process, transforming a simple building block into promising candidates for further development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmatutor.org [pharmatutor.org]
- 4. teikyomedicaljournal.com [teikyomedicaljournal.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Characterization and Biological Activities of Schiff Bases and Their Transition Metal Complexes, World Journal of Applied Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 7. worldwidejournals.com [worldwidejournals.com]
- 8. Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06845D [pubs.rsc.org]
- 11. Practical Synthesis of Chalcone Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 13. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
The Role of 4-(3,5-Dichlorophenyl)benzaldehyde in Advanced Materials Research: Applications and Protocols
Introduction: Unveiling the Potential of a Dichlorinated Aromatic Aldehyde
In the dynamic landscape of material science, the quest for novel organic building blocks that impart unique properties to polymers and functional materials is perpetual. 4-(3,5-Dichlorophenyl)benzaldehyde is one such molecule of significant interest. Its rigid biphenyl core, coupled with the reactive aldehyde functionality and the influential presence of two chlorine atoms, makes it a compelling monomer for the synthesis of high-performance polymers. The dichlorophenyl group enhances the thermal stability and chemical resistance of the resulting materials, while also modifying their electronic and morphological characteristics.[1] This guide provides an in-depth exploration of the applications of this compound in material science, complete with detailed protocols for the synthesis of advanced polymers.
Key Attributes and Potential Applications
The unique structural features of this compound make it a valuable precursor for a range of materials with tailored properties:
-
High-Performance Polymers: Its rigid structure contributes to high glass transition temperatures and thermal stability in polymers.[2][3][4]
-
Processability: The biphenyl linkage can lead to amorphous polymers with good solubility in organic solvents, facilitating their processing into thin films and fibers.
-
Functional Materials: The presence of chlorine atoms can influence the electronic properties of conjugated polymers, making them suitable for applications in organic electronics. The aldehyde group is a versatile handle for creating a variety of linkages, most notably the azomethine bond in Schiff base polymers.
This application note will focus on two primary classes of polymers that can be synthesized from this compound: Linear Polyazomethines and Porous Organic Polymers (POPs) .
Application Note I: Synthesis of Linear Polyazomethines for High-Performance Films
Polyazomethines, also known as poly(Schiff base)s or polyimines, are a class of polymers characterized by the (-CH=N-) linkage in their backbone. They are isoelectronic with poly(p-phenylene vinylene)s, renowned for their electroluminescent properties.[3] The incorporation of this compound into the polyazomethine backbone is expected to yield polymers with high thermal stability and good solubility.
Scientific Rationale
The synthesis of polyazomethines is typically achieved through the polycondensation of a dialdehyde with a diamine.[2][3] The reaction is often acid-catalyzed and proceeds with the elimination of water. The choice of the diamine co-monomer allows for fine-tuning of the polymer's properties. For instance, using a flexible diamine can enhance solubility, while a rigid diamine can increase the polymer's thermal stability.
Experimental Workflow: Polyazomethine Synthesis
Caption: Workflow for the synthesis of a linear polyazomethine.
Detailed Protocol: Synthesis of Poly[4-(3,5-dichlorophenyl)benzylidene-4,4'-oxydianiline]
This protocol describes the synthesis of a polyazomethine from this compound and 4,4'-oxydianiline.
Materials:
-
This compound (1.00 mmol, 251.11 mg)
-
4,4'-Oxydianiline (1.00 mmol, 200.24 mg)
-
m-Cresol (5 mL)
-
p-Toluenesulfonic acid monohydrate (catalytic amount, ~5 mg)
-
Methanol (for precipitation)
-
Nitrogen gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)
Procedure:
-
Monomer Dissolution: In a 25 mL two-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add this compound (1.00 mmol) and 4,4'-oxydianiline (1.00 mmol).
-
Solvent and Catalyst Addition: Add m-cresol (5 mL) to the flask to dissolve the monomers. Add a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Polycondensation: Heat the reaction mixture to 120 °C under a gentle stream of nitrogen and maintain vigorous stirring. The reaction progress can be monitored by the increase in viscosity of the solution. Continue the reaction for 24 hours.
-
Polymer Precipitation: After cooling to room temperature, pour the viscous polymer solution into a beaker containing methanol (200 mL) with stirring. A fibrous precipitate will form.
-
Purification: Filter the precipitate and wash it thoroughly with methanol to remove any unreacted monomers and catalyst.
-
Drying: Dry the polymer in a vacuum oven at 60 °C for 24 hours.
Expected Yield: >90%
Characterization Data (Hypothetical)
| Technique | Expected Results |
| FT-IR (ATR, cm⁻¹) | ~1620 (C=N stretching), ~1240 (C-O-C stretching of ether linkage), ~830 (C-Cl stretching) |
| ¹H NMR (DMSO-d₆, δ ppm) | 8.5-9.0 (s, -CH=N-), 7.0-8.2 (m, aromatic protons) |
| Thermogravimetric Analysis (TGA) | 10% weight loss temperature > 450 °C in N₂ atmosphere |
| Gel Permeation Chromatography (GPC) | Mn > 20,000 g/mol , PDI ~ 2.0-3.0 |
| Solubility | Soluble in aprotic polar solvents like NMP, DMAc, DMF |
Application Note II: Synthesis of Porous Organic Polymers (POPs) for Gas Adsorption and Catalysis
Porous Organic Polymers (POPs) are a class of materials characterized by high surface areas, tunable porosities, and robust chemical and thermal stabilities.[5][6][7] The rigid and angular geometry of this compound makes it an excellent candidate for the construction of 3D porous networks. These materials have potential applications in gas storage, separation, and heterogeneous catalysis.
Scientific Rationale
The synthesis of POPs often involves the reaction of multifunctional monomers to create a cross-linked, insoluble network. Schiff base chemistry is a common and efficient method for constructing POPs.[8][9] By reacting a difunctional aldehyde like this compound with a trifunctional or tetrafunctional amine, a highly cross-linked and porous material can be obtained. The porosity of the resulting polymer is a consequence of the inefficient packing of the rigid, non-planar polymer chains.
Experimental Workflow: Porous Organic Polymer Synthesis
Caption: Workflow for the synthesis of a Porous Organic Polymer.
Detailed Protocol: Synthesis of a POP from this compound and Melamine
This protocol describes a solvothermal synthesis of a nitrogen-rich POP.
Materials:
-
This compound (1.50 mmol, 376.67 mg)
-
Melamine (1.00 mmol, 126.12 mg)
-
Dimethyl sulfoxide (DMSO, 10 mL)
-
Aqueous acetic acid (6 M, 1 mL)
-
Pyrex tube or a small pressure vessel
-
Various solvents for washing (DMF, acetone, methanol)
Procedure:
-
Monomer Mixture: In a Pyrex tube, add this compound (1.50 mmol), melamine (1.00 mmol), DMSO (10 mL), and aqueous acetic acid (1 mL).
-
Sonication and Degassing: Sonicate the mixture for 10 minutes to obtain a homogeneous dispersion. Degas the mixture by three freeze-pump-thaw cycles.
-
Solvothermal Reaction: Seal the Pyrex tube and place it in an oven. Heat the tube at 180 °C for 72 hours.
-
Isolation: After cooling to room temperature, collect the solid product by filtration.
-
Washing and Purification: Wash the collected solid with DMF, acetone, and methanol to remove any unreacted monomers and solvent. Further purify the product by Soxhlet extraction with methanol for 24 hours.
-
Activation: Dry the purified polymer in a vacuum oven at 120 °C for 24 hours to activate the porous structure.
Expected Yield: >80%
Characterization Data (Hypothetical)
| Technique | Expected Results |
| FT-IR (ATR, cm⁻¹) | Disappearance of aldehyde C=O stretch (~1700 cm⁻¹) and amine N-H stretches (~3300-3500 cm⁻¹). Appearance of C=N stretch (~1620 cm⁻¹). |
| Solid-State ¹³C NMR (δ ppm) | Broad resonances in the aromatic region (120-150 ppm) and a peak around 160 ppm corresponding to the imine carbon. |
| Thermogravimetric Analysis (TGA) | High thermal stability with a decomposition temperature > 400 °C in N₂. |
| BET Surface Area Analysis | Surface area in the range of 400-800 m²/g. |
Conclusion and Future Outlook
This compound serves as a highly promising and versatile building block in material science. The protocols detailed herein for the synthesis of linear polyazomethines and porous organic polymers provide a solid foundation for researchers to explore the potential of this molecule. The resulting materials are anticipated to exhibit excellent thermal stability and tunable properties, making them attractive for a wide range of applications, from high-performance coatings and films to advanced materials for gas separation and catalysis. Further research could focus on copolymerization with other monomers to fine-tune the material properties and explore their applications in organic electronics and sensor technologies.
References
- 1. Conjugated poly(azomethine)s via simple one-step polycondensation chemistry: synthesis, thermal and optoelectronic properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Advances in porous organic polymers: syntheses, structures, and diverse applications - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and characterization of novel triblock copolymers comprising poly(tetrahydrofuran) as a central block and pol… [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with Electron-Deficient Aryl Chlorides
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are navigating the complexities of coupling electron-deficient aryl chlorides. While the presence of electron-withdrawing groups can facilitate the initial oxidative addition—often the rate-limiting step for aryl chlorides—this substrate class presents its own unique set of challenges. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions effectively.
Core Principles: A Quick Reference
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, forming C(sp²)–C(sp²) bonds through a palladium-catalyzed cycle.[1][2] The generally accepted mechanism involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with an organoboron species, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[2][3][4]
Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts due to the strength of the C-Cl bond, making the initial oxidative addition step more challenging.[3][5] While electron-withdrawing groups (EWGs) on the aryl chloride can lower the energy barrier for this step, success is not guaranteed and is highly dependent on the careful selection of all reaction components.[5]
Troubleshooting Guides & FAQs
Q1: My Suzuki coupling with an electron-deficient aryl chloride is failing or giving very low conversion. I thought the electron-withdrawing group was supposed to help. What's going wrong?
A1: This is a common and valid point of confusion. While an electron-withdrawing group (EWG) does make the aryl chloride more electrophilic and facilitates the oxidative addition step, this is not the only factor governing the reaction's success.[3][5] If you're observing low conversion, the bottleneck has likely shifted to another part of the catalytic cycle or an off-cycle process is dominating.
Consider these primary causes:
-
Suboptimal Ligand Choice: The oxidative addition of aryl chlorides requires a catalyst system that is both highly active and stable. This is achieved by using ligands that are both electron-rich and sterically bulky.[3][4] The ligand must stabilize the Pd(0) center, promote the difficult C-Cl bond cleavage, and facilitate the final reductive elimination step. A poor ligand can lead to slow reaction rates or catalyst decomposition.
-
Ineffective Base/Solvent Combination: The base is not merely a spectator; it plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[3][6] The solubility and efficacy of the base are highly dependent on the solvent system. An inappropriate combination can halt the reaction at the transmetalation step.
-
Catalyst Deactivation: The active Pd(0) species can be sensitive and prone to decomposition, forming inactive palladium black, especially at elevated temperatures.[7] This can be caused by impurities, the presence of oxygen, or an insufficiently stabilizing ligand.
-
Poor Boronic Acid Quality: Boronic acids can degrade over time, especially if exposed to moisture, leading to dehydration and the formation of unreactive cyclic anhydrides (boroxines). They are also susceptible to protodeboronation (replacement of the boronic acid group with a hydrogen atom) under certain conditions.
Q2: How do I select the optimal palladium catalyst and ligand for coupling an electron-deficient aryl chloride?
A2: This is the most critical decision for this reaction class. The goal is to create a highly active, monoligated Pd(0) species in solution.
-
Palladium Precatalyst: You can use a Pd(0) source like Pd₂(dba)₃ or a more stable, air-tolerant Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(L)₂.[1] Pd(II) sources require in situ reduction to the active Pd(0) state, which can be accomplished by a phosphine ligand or by a competing homocoupling of the boronic acid.[4] Modern palladacycle precatalysts (e.g., G3 or G4 Buchwald precatalysts) are often highly efficient as they generate the active L-Pd(0) species reliably and under mild conditions.[8]
-
Ligand Selection: The key is to use electron-rich and sterically hindered phosphine ligands or N-heterocyclic carbenes (NHCs).[3][5]
-
Electron-richness increases the electron density on the palladium center, which promotes the oxidative addition into the C-Cl bond.
-
Bulkiness promotes the reductive elimination step and helps prevent the formation of inactive bis-ligated palladium complexes.
-
A summary of highly effective ligands is presented below.
| Ligand Class | Specific Examples | Key Advantages for Aryl Chlorides | References |
| Biaryl Monophosphines | SPhos, XPhos, RuPhos, cataCXium® A | State-of-the-art for challenging couplings. Provide high activity and stability, facilitating C-Cl bond activation. | [1][9][10] |
| Dialkylphosphinobiphenyls | o-(Di-tert-butylphosphino)biphenyl | Highly active, allowing for very low catalyst loadings and room temperature reactions for some substrates. | [11] |
| N-Heterocyclic Carbenes (NHCs) | IMes, IPr | Strong σ-donors that form very stable palladium complexes. Excellent for electron-deficient substrates. | [12][13] |
| P,O-Chelating Ligands | 2-(2'-dicyclohexylphosphinophenyl)-2-methyl-1,3-dioxolane | The chelation effect can generate stable and highly active mono-phosphine palladium intermediates suitable for aryl chloride activation. | [14] |
Recommendation: Start with a Buchwald-type biaryl phosphine ligand like SPhos or XPhos, paired with a precatalyst like XPhos Pd G3. These systems are well-documented and highly effective for a broad range of aryl chlorides.[15]
Q3: What are the best practices for choosing a base and solvent for this type of Suzuki coupling?
A3: The base and solvent are intrinsically linked and must be optimized as a pair.
-
Base Selection: The base's primary role is to facilitate transmetalation by forming a more reactive boronate species.
-
Potassium Phosphate (K₃PO₄): This is often the base of choice. It is a strong, non-nucleophilic base that works well for a wide variety of substrates, including those containing base-sensitive functional groups and nitrogen-containing heterocycles.[1][6]
-
Cesium Carbonate (Cs₂CO₃): Often provides superior results, especially for sterically hindered or otherwise challenging substrates. The "cesium effect" is attributed to the high solubility and dissociation of the carbonate in organic solvents.[6]
-
Potassium Carbonate (K₂CO₃): A cost-effective and widely used base, often effective for less demanding couplings.[6]
-
Strong Hydroxide Bases (NaOH, KOH): Generally avoided as their high nucleophilicity can lead to side reactions, including hydrolysis of sensitive functional groups and degradation of the aryl halide.[3][6]
-
-
Solvent Selection: The solvent must dissolve the reactants and, critically, the base. Anhydrous conditions are common, but aqueous systems are often highly effective.
-
Aprotic Ethers (Dioxane, THF): These are excellent choices, often used with water as a co-solvent (e.g., Dioxane/H₂O in a 4:1 to 10:1 ratio).[16][17] The water aids in dissolving the inorganic base.
-
Aromatic Hydrocarbons (Toluene): Another common and effective solvent, particularly for reactions at higher temperatures.
-
Aqueous Media: Suzuki couplings can be highly efficient in water, offering environmental benefits and sometimes superior performance for heterocyclic substrates.[18][19][20]
-
| Base | Typical Solvent System | Comments | References |
| K₃PO₄ | Toluene, Dioxane, THF, Dioxane/H₂O | Excellent general choice, particularly for N-heterocycles. | [1][6] |
| Cs₂CO₃ | Dioxane, Toluene | Highly effective for difficult couplings but more expensive. | [6][15] |
| K₂CO₃ | Dioxane/H₂O, Ethanol/H₂O | A standard, cost-effective option for many systems. | [6][19] |
Q4: I'm observing a significant amount of a symmetrical biaryl byproduct. How do I minimize this boronic acid homocoupling?
A4: The formation of an Ar'-Ar' byproduct from the homocoupling of your boronic acid (Ar'B(OH)₂) is almost always caused by the presence of molecular oxygen.[21][22][23] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then participates in a stoichiometric reaction with the boronic acid to produce the homocoupled product and regenerate Pd(0).[4][22]
To suppress homocoupling:
-
Rigorous Degassing is Essential: This is the most critical factor. The solvent and reaction vessel must be thoroughly deoxygenated. Standard procedure involves at least three "freeze-pump-thaw" cycles for the solvent or vigorous sparging with an inert gas (high-purity argon or nitrogen) for 15-30 minutes.[17][22] The reaction should be set up and run under a positive pressure of inert gas.
-
Use an Active Catalyst System: If the primary Suzuki cycle is fast and efficient, the competing homocoupling pathway is less likely to occur. Using a high-quality precatalyst and an optimal ligand is key.
-
Consider a Mild Reducing Agent: In some difficult cases, the addition of a mild reducing agent like potassium formate has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) without interfering with the main catalytic cycle.[22][24]
Q5: Dehalogenation is competing with my desired cross-coupling. How can I favor the Suzuki product?
A5: Dehalogenation (replacement of the chlorine with a hydrogen) is another common side reaction, particularly with electron-deficient aryl halides.[25] It occurs when the Ar-Pd(II)-Cl intermediate undergoes a reaction with a hydride source, followed by reductive elimination of Ar-H.[4]
To mitigate dehalogenation:
-
Scrutinize the Solvent and Base: Protic solvents (like alcohols or water) or certain bases can be hydride sources. While water is a common co-solvent, if dehalogenation is severe, consider switching to a rigorously anhydrous solvent system. Ensure your base is not promoting a side reaction that generates hydrides.
-
Optimize Ligand and Temperature: The choice of ligand can influence the relative rates of reductive elimination (to give the product) versus undesired side reactions. Sometimes, lowering the reaction temperature can disfavor the dehalogenation pathway relative to the desired coupling.
-
Check Boronic Acid Purity: Impurities in the boronic acid can sometimes contribute to this side reaction. Using a freshly purified or high-purity commercial reagent is advisable.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of an Electron-Deficient Aryl Chloride
This is a representative starting point. Molar ratios, temperature, and reaction time should be optimized for your specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity argon or nitrogen. Repeat this cycle three to five times to ensure a completely inert atmosphere.[1]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.01-0.02 mmol, 1-2 mol%) and the ligand (if not using a precatalyst, e.g., SPhos, 0.02-0.04 mmol, 2-4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., 5 mL of dioxane/water 4:1) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously.
-
Monitoring and Workup: Monitor the reaction's progress by TLC, GC-MS, or LC-MS.[1] Once complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 14. Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 17. reddit.com [reddit.com]
- 18. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Microwave-promoted Suzuki reactions of aryl chlorides in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. reddit.com [reddit.com]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 4-(3,5-Dichlorophenyl)benzaldehyde
Welcome to the technical support center for the purification of crude 4-(3,5-Dichlorophenyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and detailed protocols to address the specific challenges encountered during the purification of this versatile aromatic aldehyde.
This compound serves as a critical intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals, including anti-inflammatory and anti-cancer agents.[1] Its synthesis, commonly achieved through a Suzuki-Miyaura cross-coupling reaction, can often result in a crude product containing a mixture of impurities that require careful separation to ensure the high purity needed for subsequent applications.[2][3]
This document provides a comprehensive resource to navigate the complexities of purifying this compound, ensuring you can achieve the desired purity for your research and development needs.
Understanding Potential Impurities
The primary route to synthesizing this compound is the Suzuki-Miyaura coupling of 4-formylphenylboronic acid with 1,3-dichloro-5-iodobenzene, or a similar coupling of 4-bromobenzaldehyde with 3,5-dichlorophenylboronic acid.[2][3][4] The nature of this reaction gives rise to a predictable set of potential impurities that you may encounter in your crude product.
A general schematic of the Suzuki-Miyaura coupling is shown below:
Caption: General Suzuki-Miyaura cross-coupling reaction scheme.
Common Impurities Table:
| Impurity Type | Specific Example(s) | Rationale for Formation |
| Starting Materials | 4-Bromobenzaldehyde, 3,5-Dichlorophenylboronic acid | Incomplete reaction |
| Homocoupling Products | Biphenyl-4,4'-dicarbaldehyde, 3,3',5,5'-Tetrachlorobiphenyl | Self-coupling of starting materials |
| Protodeboronation Product | 1,3-Dichlorobenzene | Cleavage of the C-B bond of the boronic acid |
| Oxidation Product | 4-(3,5-Dichlorophenyl)benzoic acid | Air oxidation of the aldehyde functional group |
| Catalyst Residues | Palladium species | Incomplete removal of the palladium catalyst |
Frequently Asked Questions (FAQs)
Q1: My crude product is a sticky oil or gum, not a solid. What should I do?
A1: The presence of residual high-boiling solvents like DMSO or DMF, often used in Suzuki reactions, can result in a gummy product.[5] Additionally, a high concentration of impurities can lower the melting point of the mixture, leading to an oily consistency.
-
Initial Step: Attempt to remove residual solvent by placing the sample under high vacuum for an extended period.
-
Troubleshooting: If the product remains oily, it is likely due to impurities. Proceed directly to column chromatography for purification. Recrystallization is unlikely to be effective for an oily product.
Q2: I see multiple spots on my TLC plate after purification. What are they and how do I get rid of them?
A2: Multiple spots indicate the presence of impurities. The identity of these spots can often be inferred from their polarity (Rf value) on the TLC plate.
-
Less Polar Impurities (Higher Rf): These could be homocoupling byproducts such as 3,3',5,5'-tetrachlorobiphenyl.
-
More Polar Impurities (Lower Rf): These are often unreacted starting materials like 3,5-dichlorophenylboronic acid or the oxidation product, 4-(3,5-dichlorophenyl)benzoic acid.
To remove these impurities, you may need to repeat the purification process. For column chromatography, consider using a less polar eluent system to better separate the desired product from less polar impurities, or a more polar system to remove highly polar impurities.
Q3: My yield is very low after purification. How can I improve it?
A3: Low yield can result from several factors, including an incomplete reaction or losses during the purification process.
-
Reaction Optimization: Ensure your Suzuki coupling reaction has gone to completion by monitoring it with TLC.
-
Purification Technique: For recrystallization, ensure you are using a minimal amount of hot solvent to dissolve your product to maximize recovery upon cooling.[6] During column chromatography, take care to collect all fractions containing your product.
Troubleshooting Guides
Recrystallization Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the solute-impurity mixture. Impurities are present at high levels. | Add a small amount of a miscible co-solvent in which the compound is less soluble (an "anti-solvent") to the hot solution to induce crystallization.[6] Alternatively, purify by column chromatography first. |
| No crystals form upon cooling. | The solution is too dilute (undersaturated). | Evaporate some of the solvent to concentrate the solution and try cooling again. Scratch the inside of the flask with a glass rod to induce nucleation.[6] |
| Crystals are colored. | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[6] |
| Poor recovery of the product. | Too much solvent was used for recrystallization. The product is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled (e.g., in an ice bath) before filtering.[6] |
Column Chromatography Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor separation of spots (overlapping bands). | The chosen eluent system is too polar. | Switch to a less polar eluent system (e.g., increase the proportion of hexane to ethyl acetate). Ensure the column is packed properly without any cracks or channels. |
| Product is not eluting from the column. | The eluent system is not polar enough. | Gradually increase the polarity of the eluent (e.g., by slowly increasing the percentage of ethyl acetate).[7] |
| Streaking or tailing of spots on TLC. | The compound may be interacting too strongly with the silica gel. Aldehydes can sometimes be sensitive to the acidic nature of silica. | Add a small amount of a modifier to your eluent, such as 0.5-1% triethylamine, to deactivate the silica gel. |
| The column runs dry. | Insufficient eluent was added, or the flow rate was too high. | Always keep the silica gel bed covered with eluent. If the column runs dry, cracks may form, leading to poor separation. |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Analysis
This protocol is essential for monitoring the progress of the purification.
-
Prepare the TLC Plate: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Mark starting points for your crude sample and the purified fractions.
-
Spot the Plate: Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount onto the starting line.
-
Develop the Plate: Place the TLC plate in a developing chamber containing your chosen eluent (e.g., 9:1 Hexane:Ethyl Acetate). Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to run up the plate.
-
Visualize the Plate: Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp.[8][9] Aldehydes and ketones can also be visualized using a 2,4-dinitrophenylhydrazine (2,4-DNP) stain, which will appear as yellow to orange spots.[10][11]
Protocol 2: Purification by Column Chromatography
This is the recommended primary purification method for crude this compound.
Caption: Workflow for purification by column chromatography.
-
Prepare the Column: Pack a glass column with silica gel, using a slurry method with a non-polar solvent like hexane for best results.[7]
-
Load the Sample: Dissolve your crude this compound in a minimal amount of dichloromethane or the eluent mixture. Carefully add this solution to the top of the silica gel bed.
-
Elute the Column: Begin eluting with a low-polarity solvent system, such as 95:5 Hexane:Ethyl Acetate.[12] Collect fractions in test tubes.
-
Monitor Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound as a white to off-white solid.[1]
Protocol 3: Purification by Recrystallization
This method is suitable for further purifying the product after an initial purification by column chromatography, or if the crude product is already a solid with a relatively high purity.
-
Solvent Selection: A mixed solvent system of hexanes and methanol is a good starting point for biaryl carbonyl compounds.[13]
-
Dissolution: In an Erlenmeyer flask, add the crude solid and a small amount of hexanes. Heat the mixture to boiling.[13]
-
Clarification: While heating, add hot methanol dropwise until the solid just dissolves.[13]
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexanes.[13]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgsyn.org [orgsyn.org]
- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0059965) [hmdb.ca]
- 6. benchchem.com [benchchem.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. Stains for Developing TLC Plates [faculty.washington.edu]
- 12. rsc.org [rsc.org]
- 13. home.sandiego.edu [home.sandiego.edu]
Technical Support Center: Synthesis of 4-(3,5-Dichlorophenyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 4-(3,5-Dichlorophenyl)benzaldehyde. This guide is designed to provide expert-driven, actionable advice to troubleshoot common side reactions and procedural challenges encountered during the synthesis of this important biaryl compound.
I. Troubleshooting Common Side Reactions
The synthesis of this compound, a key intermediate in various pharmaceutical and materials science applications, is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction couples an aryl halide with an arylboronic acid.[1] While robust, this reaction is not without its nuances, and several side reactions can diminish yield and complicate purification.
Question 1: My reaction has a low yield of the desired product, and I'm observing significant amounts of homocoupled byproducts. What's going on and how can I fix it?
Answer:
The formation of homocoupled products, such as biphenyl from the boronic acid and 3,3',5,5'-tetrachlorobiphenyl from the aryl halide, is a very common issue in Suzuki-Miyaura couplings.[2][3] This side reaction is often indicative of issues with the catalyst, oxygen contamination, or suboptimal reaction conditions.
Causality and Mechanism:
-
Oxidative Homocoupling of Boronic Acids: This is often the primary pathway for homocoupling. It is typically mediated by the palladium(II) species in the catalytic cycle and is exacerbated by the presence of oxygen.[4] Adventitious oxygen can reoxidize the Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid.
-
Reductive Homocoupling of Aryl Halides: This can also occur, particularly at higher temperatures or with certain ligand systems.
Troubleshooting Protocol:
-
Ensure Rigorous Inert Atmosphere: The presence of oxygen is a significant contributor to homocoupling.[5]
-
Degas Solvents Thoroughly: Before use, sparge your solvents (e.g., toluene, dioxane, water) with an inert gas like argon or nitrogen for at least 30 minutes.
-
Use Schlenk Technique: Assemble your reaction under a positive pressure of inert gas. Evacuate and backfill the reaction flask with inert gas three times before adding reagents.[6]
-
-
Optimize Catalyst and Ligand:
-
Use a Pre-activated Catalyst: Consider using a well-defined Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that readily forms the active Pd(0) species.
-
Ligand Choice: The choice of phosphine ligand can influence the rate of reductive elimination versus side reactions. For electron-deficient aryl halides, ligands like triphenylphosphine (PPh₃) are often a good starting point.[7]
-
-
Control Reaction Temperature: Higher temperatures can sometimes favor homocoupling. Attempt the reaction at a lower temperature (e.g., 80-90 °C) to see if the selectivity improves.[4]
-
Add a Mild Reducing Agent: To counteract trace amounts of Pd(II) that can initiate homocoupling, the addition of a mild reducing agent like potassium formate can be beneficial.[3]
Question 2: I'm seeing a significant amount of a byproduct that corresponds to the deboronated starting material (benzaldehyde). What causes this and how can I prevent it?
Answer:
The loss of the boronic acid group, known as protodeboronation, is a frequent side reaction, especially with electron-rich or sterically hindered boronic acids.[8] It results in the formation of the corresponding arene, in this case, benzaldehyde.
Causality and Mechanism:
Protodeboronation is essentially the hydrolysis of the carbon-boron bond. This reaction can be catalyzed by acid or base and is often promoted by elevated temperatures and the presence of water in the reaction medium.[2] The aldehyde group on 4-formylphenylboronic acid can also influence its stability.
Troubleshooting Protocol:
-
Control the Basicity: While a base is necessary to activate the boronic acid for transmetalation, an overly strong base or prolonged reaction times can promote protodeboronation.[9]
-
Choice of Base: Use a moderately strong base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃). Avoid stronger bases like sodium hydroxide unless necessary.[10]
-
Stoichiometry: Use the minimum effective amount of base, typically 2-3 equivalents.
-
-
Minimize Water Content (if possible): While many Suzuki protocols use aqueous solvent systems, minimizing the amount of water or using an anhydrous solvent system with a base like potassium fluoride (KF) can sometimes suppress protodeboronation.
-
Protect the Aldehyde Group: If protodeboronation is a persistent issue, consider protecting the aldehyde functionality of the 4-formylphenylboronic acid as an acetal. The acetal is stable to the Suzuki coupling conditions and can be easily deprotected afterward with a mild acid wash.
-
Reaction Time and Temperature: Do not let the reaction run for an unnecessarily long time. Monitor the reaction by TLC or LC-MS and work it up as soon as the starting materials are consumed. Lowering the reaction temperature can also help.
Question 3: My product is contaminated with a dehalogenated byproduct (3-chlorobenzaldehyde). How is this forming?
Answer:
Dehalogenation of the aryl halide starting material is another common side reaction in palladium-catalyzed cross-couplings.[2] In this case, it would lead to the formation of 3-chlorobenzaldehyde from 3,5-dichloro-1-iodobenzene (or the corresponding bromo- or chloro- starting material).
Causality and Mechanism:
Dehalogenation can occur through several pathways, including:
-
Hydrodehalogenation: Reaction with a hydride source in the reaction mixture. The hydride source can sometimes be the solvent (e.g., alcohols) or additives.
-
Reductive Dehalogenation: Mediated by the Pd(0) catalyst, especially in the presence of a reducing agent or certain bases.
Troubleshooting Protocol:
-
Scrutinize Your Reagents: Ensure that your solvents and base are free of impurities that could act as hydride donors.
-
Ligand Selection: The choice of ligand can influence the propensity for dehalogenation. Sometimes, more electron-donating ligands can promote this side reaction. Experiment with different phosphine ligands if this is a persistent issue.
-
Base Selection: Certain bases, particularly when used with alcohol solvents, can generate alkoxides that may lead to hydride formation. Using a non-nucleophilic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be beneficial.
-
Aryl Halide Choice: If you are using an aryl iodide, which is more reactive towards oxidative addition but also potentially more prone to side reactions, consider switching to the corresponding aryl bromide. While it may require slightly more forcing conditions, it can sometimes be a cleaner reaction.
II. Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst loading for this reaction?
A1: Typically, palladium catalyst loading ranges from 1-5 mol%.[7] For process development and scale-up, minimizing the catalyst loading is desirable. Starting with 2 mol% of a palladium source like Pd(OAc)₂ with 4-8 mol% of a phosphine ligand is a good starting point.
Q2: Can I use 3,5-dichlorobenzaldehyde directly in the Suzuki coupling?
A2: No, the Suzuki reaction requires an aryl halide (or triflate) and an arylboronic acid. You would typically couple 4-formylphenylboronic acid with a 3,5-dihalo-substituted benzene, such as 1-iodo-3,5-dichlorobenzene or 1-bromo-3,5-dichlorobenzene.
Q3: My 4-formylphenylboronic acid seems to be of poor quality. How does this affect the reaction?
A3: The quality of the boronic acid is critical. 4-Formylphenylboronic acid can exist as a mixture with its anhydride (a cyclic trimer called a boroxine).[8] This can affect the stoichiometry of your reaction. It is advisable to use high-purity boronic acid (≥95%).[11] If you suspect anhydride formation, you can sometimes hydrolyze it back to the boronic acid by stirring it in a water/ether mixture before use.
Q4: How can I effectively purify the final product from these byproducts?
A4:
-
Column Chromatography: This is the most common method for purifying the product from side products like homocoupled species and deboronated material. A gradient elution with a hexane/ethyl acetate system on silica gel is typically effective.[12][13]
-
Recrystallization: If the crude product is sufficiently pure, recrystallization can be an excellent method for obtaining highly pure material.
-
Bisulfite Adduct Formation: For removing non-aldehydic impurities, you can selectively react your desired product with sodium bisulfite to form a water-soluble adduct. The non-aldehydic impurities can be extracted away with an organic solvent. The aldehyde can then be regenerated by treating the aqueous layer with an acid or base.[12]
III. Visualization of Key Processes
Suzuki-Miyaura Catalytic Cycle and Common Side Reactions
Caption: The Suzuki catalytic cycle and key side reactions.
Troubleshooting Flowchart for Low Yield
Caption: A decision tree for troubleshooting low product yield.
IV. Quantitative Data Summary
The choice of reaction parameters can significantly impact the outcome. The following table provides a summary of typical conditions and potential outcomes based on common variations.
| Parameter | Standard Condition | Common Variation | Potential Effect of Variation |
| Aryl Halide | 1-Iodo-3,5-dichlorobenzene | 1-Bromo-3,5-dichlorobenzene | Slower reaction, may require higher temp/more active catalyst, but can be cleaner. |
| Catalyst | Pd(OAc)₂ / PPh₃ (2 mol%) | Pd(PPh₃)₄ (3 mol%) | Pre-formed Pd(0) catalyst, can be more reliable but also more air-sensitive. |
| Base | K₂CO₃ (2 equiv) | Cs₂CO₃ (2 equiv) | Stronger base, can accelerate sluggish reactions but may increase side reactions.[5] |
| Solvent | Toluene/Ethanol/H₂O | Dioxane/H₂O | Dioxane can sometimes improve solubility and lead to higher yields. |
| Temperature | 90 °C | 110 °C (reflux) | May increase reaction rate but can also promote side reactions like homocoupling.[4] |
V. References
-
4-Formylphenylboronic acid - Wikipedia. Wikipedia. --INVALID-LINK--
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. (2022). YouTube. --INVALID-LINK--
-
Gooßen, L. J., et al. (2007). Synthesis of Biaryls via Decarboxylative Pd-Catalyzed Cross-Coupling Reaction. Organic Letters, 9(5), 769–772. --INVALID-LINK--
-
Surry, D. S., & Buchwald, S. L. (2019). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. Accounts of Chemical Research, 52(5), 1339–1351. --INVALID-LINK--
-
Application Notes and Protocols for the Suzuki Coupling of 4-(Hexyloxy)benzaldehyde with Arylboronic Acids. (2025). BenchChem. --INVALID-LINK--
-
Biaryl synthesis by C-C coupling. Organic Chemistry Portal. --INVALID-LINK--
-
Ishiyama, T., et al. (1998). Palladium-Catalyzed Carbonylative Cross-Coupling Reaction of Arylboronic Acids with Aryl Electrophiles: Synthesis of Biaryl Ketones. The Journal of Organic Chemistry, 63(14), 4726–4731. --INVALID-LINK--
-
Carrow, B. P., & Hartwig, J. F. (2011). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 15(3), 633–640. --INVALID-LINK--
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. --INVALID-LINK--
-
Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. ResearchGate. --INVALID-LINK--
-
What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange. --INVALID-LINK--
-
4-Formylphenylboronic Acid (contains varying amounts of Anhydride). TCI Chemicals. --INVALID-LINK--
-
4-Formylphenylboronic acid, ≥95.0%. Sigma-Aldrich. --INVALID-LINK--
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. --INVALID-LINK--
-
4-Formylphenylboronic acid | 87199-17-5. ChemicalBook. --INVALID-LINK--
-
The Chemistry of 4-Formylphenylboronic Acid: Synthesis, Properties, and Applications for Suppliers. NINGBO INNO PHARMCHEM CO.,LTD. --INVALID-LINK--
-
Suzuki Coupling. Organic Chemistry Portal. --INVALID-LINK--
-
3,5-Dichlorobenzaldehyde - reaction / application on synthetic works. ChemicalBook. --INVALID-LINK--
-
Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of California, San Diego. --INVALID-LINK--
-
Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with... ResearchGate. --INVALID-LINK--
-
SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. (2010). National Institutes of Health. --INVALID-LINK--
-
Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc)2/7a. ResearchGate. --INVALID-LINK--
-
Scheme 1. The condensation reaction between 4-chlorobenzaldehyde and malononitrile. ResearchGate. --INVALID-LINK--
-
Technical Support Center: Purification of 3-(4-Hydroxy-phenoxy)-benzaldehyde. BenchChem. --INVALID-LINK--
-
Table 3-1 Suzuki Coupling Reactions of halogenated benzenes. The Royal Society of Chemistry. --INVALID-LINK--
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. --INVALID-LINK--
-
m-CHLOROPHENYLMETHYLCARBINOL. Organic Syntheses. --INVALID-LINK--
-
Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. (2018). Organometallics, 37(11), 1716–1723. --INVALID-LINK--
-
4. Organic Syntheses. --INVALID-LINK--
-
This compound - Safety Data Sheet. ChemicalBook. --INVALID-LINK--
-
Preparation of a Diisopropylselenophosphoramide Catalyst and its Use in Enantioselective Sulfenoetherification. Organic Syntheses. --INVALID-LINK--
-
Green Chemistry. RSC Publishing. --INVALID-LINK--
-
Preparation of biphenyl-4-carbonitrile from biphenyl-4-carboxamide. ResearchGate. --INVALID-LINK--
-
n-(2,4-diformyl-5-hydroxyphenyl)acetamide. Organic Syntheses. --INVALID-LINK--
-
cis-BICYCLO[3.3.0]OCTANE-3,7-DIONES. Organic Syntheses. --INVALID-LINK--
References
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 4-甲酰基苯硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Catalyst Selection for Suzuki Coupling of 3,5-Dichlorophenylboronic Acid
Introduction
Welcome to the Technical Support Center for the Suzuki-Miyaura cross-coupling of 3,5-dichlorophenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for this specific, and often challenging, coupling reaction. The presence of two chlorine atoms on the phenylboronic acid ring introduces electronic and steric factors that require careful consideration in catalyst system selection to achieve optimal results. This document offers a structured approach to navigating these challenges, moving from frequently asked questions to detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using 3,5-dichlorophenylboronic acid in Suzuki couplings?
A1: The primary challenges stem from the electron-withdrawing nature of the two chlorine substituents. This can decrease the nucleophilicity of the boronic acid, potentially slowing down the transmetalation step in the catalytic cycle.[1][2] Additionally, while aryl chlorides are generally less reactive than bromides or iodides in the oxidative addition step, the electronic deficiency of the boronic acid partner requires a highly active catalyst to drive the reaction forward efficiently.[1][3] Steric hindrance is less of a concern with the meta-positioned chloro groups compared to ortho-substituted analogs, but it can still influence the choice of ligand.[4][5]
Q2: Which palladium catalysts are the best starting points for this reaction?
A2: For coupling electron-deficient boronic acids with aryl halides, several palladium catalyst systems are generally effective. Good starting points include:
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A versatile and commercially available Pd(0) catalyst, though it may be less effective for particularly unreactive aryl chlorides.[6][7]
-
Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): Known for its robustness and effectiveness with a range of substrates.[6]
-
Pd(OAc)₂ or Pd₂(dba)₃ with Buchwald-type ligands (e.g., SPhos, XPhos): These systems, featuring electron-rich and bulky phosphine ligands, are particularly powerful for activating challenging substrates like aryl chlorides and can be highly effective for this coupling.[6][7][8]
Q3: How does the choice of the aryl halide coupling partner affect the reaction?
A3: The reactivity of the aryl halide is critical. The general order of reactivity is I > Br > OTf >> Cl.[1][2]
-
Aryl Iodides and Bromides: These are the most reactive partners and are more likely to give good yields with standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂.
-
Aryl Chlorides: As the least reactive common halides, they often require more specialized and highly active catalyst systems, such as those employing bulky, electron-donating phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands.[1][3][7]
Q4: What is the role of the base, and which one should I choose?
A4: The base is essential for activating the boronic acid to facilitate transmetalation.[9] The choice of base can significantly impact yield and side reactions.
-
Inorganic Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): These are commonly used and effective in many cases.[6][7] Cesium carbonate is a stronger base and can be beneficial for less reactive systems.
-
Phosphates (K₃PO₄): Potassium phosphate is a moderately strong base often used with Buchwald-type ligands and can be particularly effective in minimizing side reactions like protodeboronation.[2][7][8]
-
Fluorides (KF, CsF): These can be effective, especially when dealing with base-sensitive functional groups.[9][10]
Q5: What solvents are recommended for this coupling?
A5: The choice of solvent can influence catalyst stability, solubility of reagents, and reaction rate.[11] Common choices include:
-
Aprotic Solvents: Toluene, 1,4-dioxane, and THF are widely used, often in combination with water when using inorganic bases.[6][8][11]
-
Polar Aprotic Solvents: DMF and acetonitrile can also be used, but their effect on selectivity can be complex and should be considered carefully.[12]
-
Protic Solvents: Alcohols like isopropanol or butanol can sometimes be beneficial, particularly in promoting the activity of certain catalysts.[11]
It is crucial to use anhydrous and thoroughly degassed solvents to prevent catalyst deactivation by oxygen.[2]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the Suzuki coupling of 3,5-dichlorophenylboronic acid.
Workflow for Troubleshooting Low Yields
Caption: A workflow diagram for troubleshooting low yields.
Common Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion of Starting Materials | 1. Inactive Catalyst: The Pd(0) active species is not forming or is deactivated by oxygen.[2] 2. Insufficient Reactivity: The combination of an electron-deficient boronic acid and an unreactive aryl halide (especially a chloride) requires a highly active catalyst.[1][3] 3. Incorrect Base: The chosen base may not be strong enough to activate the boronic acid effectively. | 1. Ensure Rigorous Inert Conditions: Thoroughly degas solvents and use Schlenk techniques or a glovebox.[7] Use a fresh, high-quality catalyst. 2. Switch to a More Active Catalyst System: Employ a Buchwald ligand (e.g., SPhos, XPhos) with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[6][7][8] These are designed for challenging couplings. 3. Increase Base Strength: Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[7][8] |
| Protodeboronation of 3,5-Dichlorophenylboronic Acid | 1. Presence of Water: Water can act as a proton source, leading to the replacement of the -B(OH)₂ group with a hydrogen.[2] 2. Harsh Basic Conditions: Some strong bases can accelerate this side reaction.[2] 3. Elevated Temperatures: Higher temperatures can sometimes favor protodeboronation. | 1. Use Anhydrous Conditions: If possible, switch to anhydrous solvents and bases (e.g., KF in anhydrous dioxane). 2. Use a Milder Base: KF or K₃PO₄ are often good choices to minimize this side reaction.[2] 3. Convert to a More Stable Boronate Ester: Consider converting the boronic acid to its pinacol or MIDA ester, which are more resistant to protodeboronation.[2][13] |
| Homocoupling of the Boronic Acid | 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.[14] 2. Inefficient Catalyst: A catalyst system that is slow to perform the cross-coupling can allow side reactions to dominate. | 1. Thoroughly Degas the Reaction Mixture: Purge with an inert gas (argon or nitrogen) for an extended period before and during the reaction.[7][10] 2. Use a More Active Catalyst: A faster cross-coupling reaction will outcompete the homocoupling pathway. Buchwald or NHC-based systems are often effective.[7] |
| Formation of Complex Mixture of Byproducts | 1. Ligand Exchange: With some phosphine ligands and electron-rich aryl halides, exchange of aryl groups between the ligand and the palladium center can occur.[14] 2. Reaction at Multiple Sites: If the aryl halide partner has multiple reactive sites. | 1. Choose a Different Ligand: Bulky biaryl phosphines (Buchwald ligands) or N-heterocyclic carbenes are less prone to this issue.[15] 2. Optimize for Selectivity: This often involves screening different ligands, as selectivity can be highly ligand-dependent.[16] |
Experimental Protocols
General Protocol for Suzuki Coupling with an Aryl Bromide
This protocol is a starting point and should be optimized for specific substrates.
Materials:
-
3,5-Dichlorophenylboronic acid (1.0 equiv)
-
Aryl bromide (1.1 equiv)
-
Pd(dppf)Cl₂ (2 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 3,5-dichlorophenylboronic acid, the aryl bromide, Pd(dppf)Cl₂, and K₂CO₃.
-
Seal the flask, then evacuate and backfill with the inert gas three times to ensure all oxygen is removed.[7]
-
Add the degassed 4:1 dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).[6]
-
Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[2]
Optimized Protocol for a Challenging Aryl Chloride Coupling
This protocol utilizes a more active catalyst system suitable for less reactive aryl chlorides.
Materials:
-
3,5-Dichlorophenylboronic acid (1.2 equiv)
-
Aryl chloride (1.0 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (3.6 mol%)
-
K₃PO₄ (2.5 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add Pd₂(dba)₃, SPhos, and finely ground K₃PO₄ to a dry reaction vessel.[8]
-
Add the aryl chloride and 3,5-dichlorophenylboronic acid.
-
Add degassed toluene.
-
Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction for completion by TLC or LC-MS.
-
Follow the workup and purification procedure described in the general protocol.
Visualizing the Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Solubility Enhancement for 4-(3,5-Dichlorophenyl)benzaldehyde
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-(3,5-Dichlorophenyl)benzaldehyde. This resource provides in-depth troubleshooting advice and frequently asked questions to address solubility challenges encountered during your experiments. As Senior Application Scientists, we have curated this guide to blend technical accuracy with practical, field-tested insights.
I. Understanding the Challenge: Physicochemical Profile
This compound (CAS: 221018-04-8) is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a dichlorophenyl group, contributes to its high hydrophobicity, often leading to poor solubility in many common organic solvents.[2]
Key Physicochemical Properties:
-
Molecular Weight: 251.11 g/mol [1]
-
Appearance: White to off-white powder[1]
-
Melting Point: 117-125 °C[1]
-
Predicted XlogP: 4.3[2]
The high predicted XlogP value indicates a strong preference for lipophilic environments over aqueous ones, which is a primary contributor to its solubility challenges.
II. Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my chosen organic solvent?
A1: The solubility of this compound is largely dictated by the principle of "like dissolves like." Its nonpolar, aromatic structure means it will have inherently low solubility in polar solvents. Factors that can affect solubility include the polarity of the solvent, the temperature of the system, and the crystalline nature of the solid.
Q2: Which organic solvents are likely to be most effective for dissolving this compound?
A2: Based on its hydrophobic structure, non-polar or moderately polar aprotic solvents are generally the best starting points. Solvents such as dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and toluene are likely to be more effective than polar protic solvents like ethanol or methanol, and certainly more so than highly polar solvents like water. However, for many applications, a mixed solvent system or the use of a cosolvent may be necessary.
Q3: Can I simply heat the mixture to improve solubility?
A3: Yes, for most solid solutes, increasing the temperature will increase solubility.[3][4] The added thermal energy helps to overcome the intermolecular forces within the crystal lattice of the solid, allowing the solvent molecules to interact more effectively with the solute molecules.[5][6] However, be mindful of the boiling point of your solvent and the thermal stability of the compound. It is also important to note that the compound may precipitate out of solution upon cooling.
Q4: What is a cosolvent and how can it help?
A4: A cosolvent is a substance added in a small amount to a primary solvent to increase the solubility of a poorly soluble compound.[7] Cosolvents work by reducing the overall polarity of the solvent system, making it more favorable for a nonpolar solute.[8] For example, adding a small amount of a solvent in which the compound is highly soluble (like THF or DMSO) to a solvent in which it is poorly soluble can significantly enhance overall solubility.
III. Troubleshooting Guide: Common Solubility Issues
This section provides a structured approach to resolving common problems encountered when trying to dissolve this compound.
Issue 1: The compound is not dissolving at the desired concentration.
Root Cause Analysis:
-
The intrinsic solubility of the compound in the chosen solvent is too low.
-
The system has not reached equilibrium.
-
The purity of the compound or solvent is affecting solubility.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for initial dissolution failure.
Issue 2: The compound dissolves upon heating but precipitates upon cooling.
Root Cause Analysis:
-
The solution is supersaturated at the lower temperature. This is a common phenomenon when using temperature to increase solubility.
Solutions:
-
Maintain Elevated Temperature: If your experimental setup allows, maintain the solution at the elevated temperature at which the compound is soluble.
-
Use a Cosolvent System: A well-chosen cosolvent system can often maintain solubility at lower temperatures.
-
Formulate with Solubilizing Agents: For aqueous or semi-aqueous systems, surfactants or cyclodextrins can create stable formulations that prevent precipitation.[9][10]
IV. Experimental Protocols for Solubility Enhancement
Protocol 1: Solubility Enhancement using a Cosolvent System
This protocol details the use of a cosolvent to improve the solubility of this compound in a moderately polar solvent like ethyl acetate.
Objective: To prepare a 10 mg/mL solution of this compound in an ethyl acetate/DMSO cosolvent system.
Materials:
-
This compound
-
Ethyl Acetate (Primary Solvent)
-
Dimethyl Sulfoxide (DMSO) (Cosolvent)
-
Vortex mixer
-
Magnetic stirrer and stir bar
Procedure:
-
Initial Attempt: In a glass vial, add 10 mg of this compound to 1 mL of ethyl acetate.
-
Observation: Vortex the mixture for 1-2 minutes. Observe if the solid dissolves completely. If not, proceed to the next step.
-
Introduce Cosolvent: Add DMSO dropwise (approximately 20-50 µL increments) to the suspension.
-
Mix and Observe: After each addition of DMSO, vortex the mixture thoroughly. Continue adding DMSO until the solid is completely dissolved.
-
Quantify: Record the final volume of DMSO added to achieve complete dissolution. This provides the ratio of the cosolvent system (e.g., 95:5 ethyl acetate:DMSO).
Causality: DMSO is a strong, polar aprotic solvent that can disrupt the crystal lattice of the solute. By introducing it into ethyl acetate, the overall solvent environment becomes more favorable for dissolving the partially nonpolar solute.
Protocol 2: General Method for Solubility Determination by Isothermal Shake-Flask
This protocol provides a standardized method to determine the equilibrium solubility of the compound in a given solvent at a specific temperature.
Objective: To quantitatively determine the solubility of this compound in a selected solvent.
Procedure:
-
Preparation: Add an excess amount of this compound to a sealed vial containing a known volume of the test solvent (e.g., 5 mL). An excess of solid must be visible.
-
Equilibration: Place the vial in an isothermal orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle.
-
Sampling: Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a syringe fitted with a 0.22 µm filter to remove all undissolved solids.
-
Analysis: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
Workflow Diagram:
Caption: Standard workflow for experimental solubility determination.
V. Data Summary: Solubility Profile
The following table provides an illustrative solubility profile of this compound in common laboratory solvents. Note: These values are estimates based on chemical principles and data for similar compounds.[11][12] Experimental verification using a method like Protocol 2 is essential for precise measurements.
| Solvent | Solvent Type | Polarity Index | Estimated Solubility (at 25 °C) |
| Water | Polar Protic | 10.2 | < 0.1 mg/mL (Practically Insoluble) |
| Ethanol | Polar Protic | 5.2 | Low (~1-5 mg/mL) |
| Acetone | Polar Aprotic | 5.1 | Moderate (~10-20 mg/mL) |
| Ethyl Acetate | Polar Aprotic | 4.4 | Moderate (~20-40 mg/mL) |
| Dichloromethane (DCM) | Nonpolar | 3.1 | High (> 50 mg/mL) |
| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | High (> 50 mg/mL) |
| Toluene | Nonpolar | 2.4 | High (> 50 mg/mL) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Very High (> 100 mg/mL) |
VI. References
-
Cosolvent - Wikipedia. Available at: --INVALID-LINK--
-
Solubilizer Agent | Excipient | Pharmaceutical drug delivery - PharmaCompass.com. Available at: --INVALID-LINK--
-
This compound - Chem-Impex. Available at: --INVALID-LINK--
-
Solubilization techniques used for poorly water-soluble drugs - PMC - PubMed Central. Available at: --INVALID-LINK--
-
Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. Available at: --INVALID-LINK--
-
On the Effect of Temperature on Aqueous Solubility of Organic Solids - ResearchGate. Available at: --INVALID-LINK--
-
13.4: Effects of Temperature and Pressure on Solubility - Chemistry LibreTexts. Available at: --INVALID-LINK--
-
Improving the Solubility and Oral Bioavailability of a Novel Aromatic Aldehyde Antisickling Agent (PP10) for the Treatment of Sickle Cell Disease - PMC - PubMed Central. Available at: --INVALID-LINK--
-
What factors affect solubility? - AAT Bioquest. Available at: --INVALID-LINK--
-
solubility enhancement and cosolvency - Slideshare. Available at: --INVALID-LINK--
-
Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf - NIH. Available at: --INVALID-LINK--
-
Cosolvent - The 'Medicinal Magician' in The Laboratory - Shandong IRO Chelating Chemical Co., Ltd. Available at: --INVALID-LINK--
-
Co-solvency: Significance and symbolism . Available at: --INVALID-LINK--
-
This compound (C13H8Cl2O) - PubChem. Available at: --INVALID-LINK--
-
Aqueous and cosolvent solubility data for drug-like organic compounds - PMC - NIH. Available at: --INVALID-LINK--
-
3,5-Dichlorobenzaldehyde - LookChem. Available at: --INVALID-LINK--
-
3,5-Dichloro-4-hydroxybenzaldehyde | Solubility of Things . Available at: --INVALID-LINK--
-
What is the effect of temperature on solubility? - CK-12 Foundation. Available at: --INVALID-LINK--
-
Solvent screening for the extraction of aromatic aldehydes - OUCI. Available at: --INVALID-LINK--
-
Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs - MDPI. Available at: --INVALID-LINK--
-
Solubilizing Agent: Significance and symbolism . Available at: --INVALID-LINK--
-
Overcoming poor solubility of atropaldehyde in aqueous solutions - Benchchem. Available at: --INVALID-LINK--
-
Scalable Process for Reduction of Aromatic Carboxylic Acids to Aldehydes via Pinacolborane - ACS Publications. Available at: --INVALID-LINK--
-
ms_1766852416_9102.docx - RSIS International. Available at: --INVALID-LINK--
-
This compound | CAS 221018-04-8 - SCBT. Available at: --INVALID-LINK--
-
CAS 10203-08-4: 3,5-Dichlorobenzaldehyde - CymitQuimica. Available at: --INVALID-LINK--
-
Solubility of 3,5-Dihydroxybenzaldehyde in different organic solvents - Benchchem. Available at: --INVALID-LINK--
-
CAS No : 10203-08-4| Chemical Name : 3,5-Dichlorobenzaldehyde - Pharmaffiliates. Available at: --INVALID-LINK--
References
- 1. chemimpex.com [chemimpex.com]
- 2. PubChemLite - this compound (C13H8Cl2O) [pubchemlite.lcsb.uni.lu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ck12.org [ck12.org]
- 5. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 6. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. mdpi.com [mdpi.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. CAS 10203-08-4: 3,5-Dichlorobenzaldehyde | CymitQuimica [cymitquimica.com]
Technical Support Center: Scale-Up Synthesis of 4-(3,5-Dichlorophenyl)benzaldehyde
Welcome to the technical support center for the synthesis of 4-(3,5-dichlorophenyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the scale-up synthesis of this important biaryl aldehyde intermediate. Our goal is to equip you with the necessary knowledge to navigate the challenges of this synthesis, ensuring a robust, efficient, and scalable process.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction offers high functional group tolerance and is widely used in the pharmaceutical and fine chemical industries.[1][2] There are two primary retrosynthetic approaches for this target molecule:
-
Route A: Coupling of 1-bromo-3,5-dichlorobenzene with 4-formylphenylboronic acid.
-
Route B: Coupling of 3,5-dichlorophenylboronic acid with 4-bromobenzaldehyde.
Both routes are viable; however, this guide will focus on Route A , as 4-formylphenylboronic acid is commercially available and the synthesis of 1-bromo-3,5-dichlorobenzene is well-documented.
Visualizing the Synthetic Pathway
References
Technical Support Center: Degradation Pathways of Dichlorinated Biphenyls in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dichlorinated biphenyls (DCBs). This guide provides in-depth troubleshooting advice and answers to frequently asked questions related to the biological degradation of these compounds. As Senior Application Scientists, we aim to provide you with not only procedural steps but also the scientific reasoning behind them to ensure the integrity and success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the design and execution of DCB degradation assays.
FAQ 1: What are the primary biological degradation pathways for dichlorinated biphenyls?
Dichlorinated biphenyls (DCBs) can be degraded by microorganisms through two main pathways: aerobic and anaerobic degradation.[1]
-
Aerobic Degradation: In the presence of oxygen, bacteria utilize a biphenyl degradation pathway. This pathway involves a series of enzymes that sequentially break down the biphenyl structure.[2][3] The initial and critical step is catalyzed by biphenyl dioxygenase, which adds two hydroxyl groups to the biphenyl ring.[3][4] Subsequent enzymatic reactions lead to the opening of the ring and eventual mineralization to accessible carbon or carbon dioxide.[2] Aerobic degradation is generally more effective for lightly chlorinated biphenyls, including DCBs.[5]
-
Anaerobic Degradation: Under anaerobic conditions, the primary degradation mechanism is reductive dechlorination.[1] In this process, chlorine atoms are removed from the biphenyl rings, and replaced with hydrogen atoms. This process is carried out by halorespiring bacteria.[6] Reductive dechlorination is particularly important for highly chlorinated PCBs, as it reduces their toxicity and makes them more susceptible to subsequent aerobic degradation.[1][5]
FAQ 2: Which microorganisms are most effective at degrading dichlorinated biphenyls?
Several bacterial genera have been identified as proficient DCB degraders. The choice of microorganism often depends on the specific DCB congener and the environmental conditions of the assay.
Proficient Aerobic Degraders:
Proficient Anaerobic Dechlorinators:
FAQ 3: What are the key enzymes involved in the aerobic degradation of DCBs?
The aerobic degradation of DCBs is primarily carried out by the "biphenyl upper pathway" which involves a series of four key enzymes.[7][12]
| Enzyme | Gene | Function |
| Biphenyl Dioxygenase | bphA | Catalyzes the initial dihydroxylation of the biphenyl ring.[4] |
| Dihydrodiol Dehydrogenase | bphB | Converts the dihydrodiol to a dihydroxybiphenyl. |
| 2,3-Dihydroxybiphenyl Dioxygenase | bphC | Cleaves the dihydroxylated aromatic ring. |
| Hydrolase | bphD | Further breaks down the ring-cleavage product. |
This table summarizes the core enzymes of the biphenyl upper pathway as described in scientific literature.[7][12]
FAQ 4: How can I analyze the degradation products of dichlorinated biphenyls?
The analysis of DCB degradation products typically involves chromatographic techniques coupled with mass spectrometry.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common method for identifying and quantifying PCBs and their metabolites.[13] It offers high resolution and sensitivity.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used, particularly for analyzing more polar metabolites like chlorobenzoic acids.
-
Sample Preparation: Proper sample preparation is crucial and typically involves extraction of the analytes from the assay matrix, followed by a cleanup step to remove interfering substances.[14] Common extraction techniques include liquid-liquid extraction and solid-phase extraction.[14]
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during DCB degradation experiments.
Problem 1: Low or No Degradation of DCBs
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Inappropriate Microbial Strain or Enzyme | Screen a panel of known PCB-degrading microorganisms or enzymes.[7][8] Consider using a microbial consortium, as different species can act synergistically.[15] | Different microorganisms have varying substrate specificities for different DCB congeners. The position of chlorine atoms can significantly affect biodegradability.[5] |
| Sub-optimal Assay Conditions | Optimize pH, temperature, and nutrient concentrations. Ensure adequate oxygen supply for aerobic degradation or strictly anaerobic conditions for reductive dechlorination. | Microbial growth and enzymatic activity are highly dependent on environmental parameters. Deviations from optimal conditions can inhibit degradation.[11] |
| Low Bioavailability of DCBs | Add a non-ionic surfactant or a co-solvent to increase the solubility of the DCBs.[2] Use a biphasic system with a non-aqueous phase liquid (NAPL) to act as a reservoir for the DCBs. | DCBs have low water solubility, which can limit their availability to microorganisms.[2] Increasing their solubility enhances their transfer to the microbial cells. |
| Toxicity of DCB Concentration | Perform a dose-response experiment to determine the optimal DCB concentration. High concentrations of PCBs can be toxic to microorganisms.[2] | While microorganisms can degrade DCBs, high concentrations can inhibit their metabolic activity or even be lethal. |
| Lack of Co-metabolite | For co-metabolic degradation, ensure the presence of a suitable growth substrate, such as biphenyl.[5] | Some microorganisms can only degrade PCBs in the presence of a primary carbon source that induces the necessary degradative enzymes.[2] |
Problem 2: Inconsistent or Irreproducible Results
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Inoculum Variability | Use a standardized inoculum preparation protocol. Ensure consistent cell density and growth phase of the microbial culture. | The physiological state of the inoculum can significantly impact its degradative activity. |
| Incomplete Mixing | Ensure homogenous mixing of the assay components, especially in soil or sediment slurries. | Inadequate mixing can lead to localized high concentrations of DCBs or limited access of microorganisms to the substrate. |
| Abiotic Losses | Run sterile controls to account for abiotic losses due to volatilization or adsorption to the experimental apparatus. | DCBs can be lost from the system through physical processes, which can be mistaken for biological degradation. |
| Analytical Errors | Validate your analytical method, including extraction efficiency and instrument calibration. Use internal standards to correct for variations in sample processing. | Accurate quantification of DCBs and their metabolites is essential for reliable results. |
Problem 3: Accumulation of Intermediary Metabolites
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Bottleneck in the Degradation Pathway | Use a microbial consortium with complementary metabolic capabilities. For example, combine a strain that degrades the biphenyl ring with one that can degrade chlorobenzoates.[15] | The accumulation of intermediates like chlorobenzoic acids can be toxic and inhibit further degradation.[16] A consortium can provide the necessary enzymatic machinery to completely mineralize the compound. |
| Enzyme Inhibition | Identify the accumulating metabolite and test its inhibitory effect on the upstream enzymes. | The end-product of a metabolic pathway can sometimes inhibit the activity of the initial enzymes, a phenomenon known as feedback inhibition. |
Section 3: Experimental Protocols & Visualizations
Aerobic Degradation Assay Protocol
-
Prepare the Mineral Salt Medium: Aseptically prepare a sterile mineral salt medium containing essential nutrients for bacterial growth.
-
Inoculum Preparation: Grow the selected bacterial strain in a suitable rich medium to the late exponential phase. Harvest the cells by centrifugation, wash them with sterile phosphate buffer, and resuspend them in the mineral salt medium to a desired optical density (e.g., OD600 of 1.0).
-
Assay Setup: In sterile glass vials, combine the mineral salt medium, the bacterial inoculum, and the dichlorinated biphenyl (dissolved in a suitable carrier solvent like acetone at a low concentration). Include a growth substrate like biphenyl if co-metabolism is being studied.
-
Controls: Prepare the following controls:
-
Sterile Control: Medium and DCB without inoculum to assess abiotic loss.
-
No Substrate Control: Medium and inoculum without DCB to monitor for background contamination.
-
-
Incubation: Incubate the vials on a shaker at the optimal temperature and agitation speed to ensure aeration.
-
Sampling and Analysis: At regular time intervals, sacrifice replicate vials. Extract the entire content with a suitable organic solvent (e.g., hexane:acetone). Analyze the extracts by GC-MS to determine the concentration of the parent DCB and any degradation products.
Visualizing Degradation Pathways
Aerobic Degradation Pathway of Dichlorinated Biphenyls
This diagram illustrates the general aerobic degradation pathway of dichlorinated biphenyls by bacteria.
Caption: Aerobic degradation of DCBs via the biphenyl upper pathway.
Sequential Anaerobic-Aerobic Degradation Workflow
This diagram outlines a common strategy for the bioremediation of higher chlorinated PCBs, which can also be applied to recalcitrant DCBs.
Caption: Sequential anaerobic and aerobic degradation of PCBs.
References
- 1. Aerobic and anaerobic PCB biodegradation in the environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioremediation of polychlorinated biphenyls - Wikipedia [en.wikipedia.org]
- 3. Biphenyl Degradation Pathway [eawag-bbd.ethz.ch]
- 4. Degradation mechanism of biphenyl and 4-4'-dichlorobiphenyl cis-dihydroxylation by non-heme 2,3 dioxygenases BphA: A QM/MM approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microbial Growth on Dichlorobiphenyls Chlorinated on Both Rings as a Sole Carbon and Energy Source - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbe.com [microbe.com]
- 7. Microbial and enzymatic degradation of PCBs from e-waste-contaminated sites: a review | Semantic Scholar [semanticscholar.org]
- 8. Microbial and enzymatic degradation of PCBs from e-waste-contaminated sites: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic pathways of polychlorinated biphenyls degradation by Pseudomonas sp. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Advances and perspective in bioremediation of polychlorinated biphenyls contaminated soils - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. PCB Chemical Testing Methods: Advances In Detection | TruLawsuit Info [trulawsuitinfo.com]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. Effect of chlorine substitution on the bacterial metabolism of various polychlorinated biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Reaction Byproducts in Diaryl Aldehyde Synthesis
Welcome to the technical support center for diaryl aldehyde synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with byproduct formation and impurities during their synthetic work. Diaryl aldehydes are invaluable building blocks in medicinal chemistry and materials science, but their synthesis is often plagued by side reactions that can complicate purification and reduce yields.
This document moves beyond standard protocols to provide in-depth troubleshooting advice in a practical, question-and-answer format. We will explore the causality behind common issues and offer field-proven, self-validating methods to manage and remove unwanted byproducts, ensuring the integrity of your synthesis.
Part 1: Frequently Asked Questions & Proactive Management
This section addresses common concerns from a planning and preventative perspective. Understanding potential side reactions before you begin is the most effective way to manage them.
Q1: I am planning a diaryl aldehyde synthesis. What are the most common byproducts I should anticipate across different synthetic routes?
A1: Excellent question. Proactive planning is critical. While specific byproducts depend on the chosen method, several classes of impurities are common across the major synthetic strategies. Anticipating these will inform your reaction monitoring and purification plan.
| Synthetic Route | Primary Byproduct(s) | Mechanistic Cause | Prevention Strategy |
| Oxidation of Diaryl Methanols | Carboxylic Acids | Over-oxidation of the aldehyde product. The aldehyde hydrate intermediate is susceptible to further oxidation.[1][2] | Use mild, selective oxidizing agents (e.g., PCC, Dess-Martin Periodinane, Swern oxidation). Avoid strong oxidants like KMnO₄ or Jones reagent.[1] Quenching the reaction promptly is also key. |
| Formylation (Vilsmeier-Haack) | Unreacted Starting Material; Hydrolysis Intermediates | The Vilsmeier reagent is a weak electrophile, requiring an electron-rich arene for efficient reaction.[3][4] Incomplete hydrolysis of the intermediate iminium salt traps the product.[5] | Ensure your substrate is sufficiently electron-rich. During workup, ensure complete hydrolysis, sometimes requiring gentle heating or extended stirring with aqueous solutions.[4] |
| Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) | Dehalogenated Arene; Homocoupled Biaryls | Dehalogenation: A competing pathway where the aryl halide is reduced.[6] Homocoupling: The organoboron reagent couples with itself. | Optimize catalyst, ligand, and base combinations. Slower addition of reagents and maintaining low catalyst loading can minimize homocoupling. The choice of base is critical to facilitate transmetalation without promoting side reactions.[7] |
| Formylation (Gattermann-Koch) | Poly-formylated products; Unreacted starting material | The reaction uses a strong Lewis acid catalyst which can be difficult to control. The reaction also has a limited substrate scope and does not work on phenols or their ethers.[8][9][10] | This method is often replaced by the Vilsmeier-Haack or other modern methods due to its limitations and the use of toxic carbon monoxide gas.[11] |
Q2: How can I specifically prevent the over-oxidation of my diaryl aldehyde product into a carboxylic acid?
A2: This is arguably the most common byproduct issue in aldehyde synthesis via oxidation. The key is controlling the reactivity of your oxidizing agent.
Causality: Aldehydes are readily oxidized because of the hydrogen atom attached to the carbonyl carbon.[2] Many common oxidants, especially those used in aqueous or strongly acidic media, can facilitate the formation of a gem-diol (hydrate) intermediate, which is then easily oxidized to the carboxylic acid.
Recommended Solutions:
-
Use Stoichiometric, Anhydrous Reagents:
-
Dess-Martin Periodinane (DMP): An excellent choice for small-to-medium scale synthesis. It operates under mild, neutral conditions and avoids harsh acids or metals.[1]
-
Pyridinium Chlorochromate (PCC): A classic reagent that is effective for stopping the oxidation at the aldehyde stage, particularly when used in an anhydrous solvent like dichloromethane (DCM).[1]
-
-
Activated DMSO Oxidations:
-
Swern Oxidation: Uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (TFAA). It is highly reliable but requires cryogenic temperatures (-78 °C) and careful handling of reagents.[12]
-
Moffatt Oxidation: Another DMSO-based method, often activated by a carbodiimide (like DCC).[12]
-
-
Catalytic Aerobic Oxidation:
-
For greener and more scalable processes, catalytic systems like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with a co-oxidant can be highly selective. Adding saturated aqueous NaHCO₃ after the reaction can suppress over-oxidation during workup.[13]
-
Q3: When using a Suzuki-Miyaura coupling to prepare a formyl-substituted biaryl, how do I minimize dehalogenation and homocoupling byproducts?
A3: Suzuki-Miyaura reactions are powerful but sensitive to reaction parameters.[14][15] Minimizing these two key side reactions is crucial for a clean product profile.
Causality:
-
Dehalogenation: This occurs when the palladium intermediate, Ar-Pd(II)-X, undergoes a competing reduction pathway instead of transmetalation with the boronic acid. This can be promoted by certain bases, solvents (especially alcohols), or impurities.[6]
-
Homocoupling: This is the unwanted reaction of two molecules of the organoboron reagent (R-B(OR)₂) to form R-R. It is often favored at higher temperatures and catalyst loadings.
Recommended Solutions:
-
Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or P(t-Bu)₃). These ligands stabilize the palladium center, promoting the desired reductive elimination and disfavoring side reactions.[7]
-
Base Selection: Use a moderately weak base. While a base is required to activate the boronic acid for transmetalation, very strong bases can accelerate decomposition and dehalogenation.[7] Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often good starting points.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, 80-100 °C is sufficient. Avoid excessive heating.
-
Reagent Purity: Ensure your aryl halide and boronic acid are pure. Impurities can poison the catalyst or initiate degradation pathways.
Part 2: Troubleshooting Guide for Post-Reaction Impurities
This section provides direct, actionable advice for when you have already completed your reaction and analysis (TLC, NMR, LC-MS) reveals specific byproducts.
Issue: My TLC and ¹H NMR show a significant, more polar byproduct that I suspect is the carboxylic acid.
Diagnosis: This is a classic case of over-oxidation. The carboxylic acid byproduct is significantly more polar than the target aldehyde due to its ability to act as a hydrogen bond donor.
Solution: A simple, mild acid-base extraction is highly effective. The carboxylic acid can be selectively deprotonated and extracted into an aqueous basic layer, leaving the neutral aldehyde in the organic phase.
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Wash 1-2 times.
-
Causality: Sodium bicarbonate is a weak base, strong enough to deprotonate the carboxylic acid (pKa ~4-5) to form the water-soluble sodium carboxylate salt, but generally not basic enough to cause unwanted side reactions with the aldehyde.
-
-
Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) to remove residual water and any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified aldehyde.
-
Verification: Confirm the removal of the acid byproduct by TLC or ¹H NMR.
Issue: My product is contaminated with non-polar impurities, such as unreacted starting material or dehalogenated arenes. Standard chromatography is proving difficult.
Diagnosis: The impurities have polarities very similar to the desired diaryl aldehyde, making separation by silica gel chromatography challenging and often leading to low recovery.
Solution: Utilize the unique reactivity of the aldehyde functional group by forming a reversible, water-soluble derivative. The sodium bisulfite adduct formation is the gold standard for this purpose.[16][17]
Caption: Workflow for purifying aldehydes using bisulfite adduct formation.
This protocol is adapted from procedures described in the literature.[17][18]
-
Adduct Formation:
-
Dissolve the crude material in a water-miscible solvent like tetrahydrofuran (THF) or methanol (MeOH). The co-solvent is crucial for bringing the organic aldehyde and aqueous bisulfite into contact.[18]
-
Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃). Use a generous excess.
-
Stir the mixture vigorously at room temperature for 1-3 hours. A white precipitate of the bisulfite adduct may form.
-
-
Isolation of the Adduct:
-
If a solid has formed, filter the mixture and wash the solid with a small amount of cold ethanol, followed by diethyl ether, to remove trapped organic impurities.
-
If no solid forms, dilute the mixture with water and add an immiscible organic solvent (e.g., hexanes or ethyl acetate). Separate the layers. The non-aldehyde impurities will remain in the organic layer, while the charged adduct is in the aqueous layer.[17]
-
-
Regeneration of the Aldehyde:
-
Suspend the filtered adduct solid (or the separated aqueous layer) in water.
-
Add a fresh layer of an organic solvent (e.g., diethyl ether or DCM).
-
Slowly add a saturated aqueous solution of sodium carbonate (Na₂CO₃) or a 1-2 M solution of sodium hydroxide (NaOH) with vigorous stirring until the solution is strongly basic (pH > 10).
-
Causality: The addition of base reverses the equilibrium, breaking down the adduct and regenerating the free aldehyde, which is then extracted into the fresh organic layer.[17]
-
-
Final Workup:
-
Separate the organic layer. Extract the aqueous layer one more time with the organic solvent.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to afford the highly purified diaryl aldehyde. A non-aqueous method for regeneration using TMS-Cl has also been reported for sensitive substrates.[19]
-
Part 3: Troubleshooting Byproduct Formation Pathways
Understanding why a byproduct forms is key to preventing it. The following diagram illustrates the common competitive pathway of over-oxidation.
Caption: Competing pathways in the oxidation of a diaryl methanol.
This diagram shows that once the desired diaryl aldehyde is formed, it can exist in equilibrium with its hydrate form, especially in the presence of water. This hydrate is easily oxidized further to the carboxylic acid byproduct. Using anhydrous conditions and mild oxidants helps stop the reaction at the desired product stage.[1]
References
- 1. Oxidation of Alcohols to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Gattermann Koch Reaction: Mechanism, Uses & Examples [vedantu.com]
- 9. testbook.com [testbook.com]
- 10. Gattermann Koch Reaction Mechanism - Definition, Limitations | CollegeSearch [collegesearch.in]
- 11. Formylation - Wikipedia [en.wikipedia.org]
- 12. Oxidation to aldehyde and ketones - Wordpress [reagents.acsgcipr.org]
- 13. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. Workup [chem.rochester.edu]
- 18. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]
Technical Support Center: Optimization of Reaction Conditions for Functionalizing Dichlorophenyl Rings
Welcome to the Technical Support Center dedicated to the nuanced art of functionalizing dichlorophenyl rings. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of palladium-catalyzed cross-coupling reactions with these challenging substrates. Dichlorophenyl rings are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials, yet their selective functionalization presents a unique set of hurdles.
This resource moves beyond standard protocols to provide in-depth troubleshooting advice and a robust framework for reaction optimization, grounded in mechanistic principles and field-proven insights. Here, you will find solutions to common experimental failures, strategies for enhancing yield and selectivity, and a deeper understanding of the variables that govern success.
Section 1: Troubleshooting Common Failures in Dichlorophenyl Functionalization
This section is structured in a question-and-answer format to directly address the most frequent and frustrating issues encountered in the lab.
FAQ 1: Low to No Product Yield
Question: I am attempting a Suzuki-Miyaura coupling with a dichlorophenyl substrate, and I'm observing very low to no conversion of my starting material. What are the most likely causes and how can I troubleshoot this?
Answer: This is a classic problem when working with aryl chlorides, which are notoriously less reactive than their bromide or iodide counterparts.[1][2] The primary bottleneck is often the initial oxidative addition step.[1][2][3] Here’s a systematic approach to diagnosing and solving the issue:
1. Catalyst System Inactivity:
-
Is Your Palladium(0) Species Truly Active? Palladium(II) pre-catalysts require in situ reduction to the active Pd(0) state.[4][5] If this reduction is inefficient, the catalytic cycle never begins. Ensure your reaction conditions are conducive to this step. Some modern pre-catalysts are designed for reliable activation.
-
Has Your Catalyst Decomposed? The formation of palladium black is a common sign of catalyst decomposition, leading to a loss of activity.[6] This can be caused by exposure to oxygen or excessive heat.
-
Is Your Ligand Appropriate for Aryl Chlorides? Standard ligands like PPh₃ are often insufficient for activating the C-Cl bond.[7] You need to employ specialized, electron-rich, and sterically bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[4][8] These ligands increase the electron density on the palladium center, which promotes the oxidative addition of the electron-deficient C-Cl bond.[1][9]
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield coupling reactions.
2. Reagent Quality and Side Reactions:
-
Protodeboronation: Your boronic acid coupling partner can be degraded, particularly in the presence of water and base, in a side reaction that replaces the boronic acid group with a hydrogen.[7][8] This is especially problematic with electron-deficient arylboronic acids.[7]
-
Solution: Use fresh, high-purity boronic acid. Consider using more stable alternatives like boronic acid pinacol esters (Bpin) or potassium trifluoroborate salts, which are less prone to this side reaction.[8] Running the reaction under strictly anhydrous conditions can also help.
-
-
Homocoupling: The self-coupling of your boronic acid to form a biaryl byproduct is another common issue, often promoted by the presence of oxygen.[8]
3. Suboptimal Reaction Conditions:
-
Base Selection: The base is not just a proton scavenger; it plays a critical role in the transmetalation step by forming a more nucleophilic boronate species.[8] Weak bases are often ineffective.
-
Solvent Choice: The solvent influences catalyst solubility, stability, and the rate of key elementary steps.
FAQ 2: Poor or Incorrect Regioselectivity
Question: I am trying to functionalize only one of the chlorine atoms on a dichlorophenyl ring (e.g., 1,3-dichlorobenzene), but I'm getting a mixture of mono-substituted isomers or di-substituted product. How can I control the regioselectivity?
Answer: Achieving selective mono-functionalization is a significant challenge governed by both electronic and steric factors. The relative reactivity of the C-Cl bonds is influenced by the substitution pattern and the nature of the catalyst system.
1. Understanding Inherent Reactivity:
-
Electronic Effects: The positions of the chlorine atoms relative to each other and any other substituents on the ring dictate the electron density at each carbon, influencing the ease of oxidative addition. For instance, in cross-coupling reactions of dihaloheteroarenes, the C-halide bond adjacent to a heteroatom is usually more reactive.[15]
-
Steric Hindrance: A C-Cl bond that is sterically shielded by an adjacent bulky group will be less accessible to the palladium catalyst, favoring reaction at the less hindered site.[16][17][18]
2. Catalyst-Controlled Selectivity:
-
The Power of the Ligand: This is your most powerful tool for controlling regioselectivity. Bulky ligands can be used to selectively target the less sterically hindered C-Cl bond.[19] For example, using bulky N-heterocyclic carbene (NHC) ligands has been shown to enable atypical site selectivity in some dihaloheteroarenes.[19]
-
Strategy: Screen a library of ligands with varying steric profiles. For example, highly hindered phosphines like PCy₃ have been used for ortho-selective cross-coupling of dichlorobenzene derivatives.
-
-
Pre-catalyst Choice: Different palladium pre-catalysts can favor different oxidative addition mechanisms, leading to different site preferences.[15][19]
Decision Tree for Regioselectivity Control
Caption: Decision tree for optimizing regioselective functionalization.
3. Reaction Condition Tuning:
-
Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically preferred product.
-
Stoichiometry: To favor mono-substitution, use a slight deficiency or exactly one equivalent of the coupling partner. Slow addition of the limiting reagent can also be highly effective in preventing the second coupling event.
FAQ 3: My Buchwald-Hartwig Amination is Failing
Question: I'm trying to perform a Buchwald-Hartwig amination on a dichlorophenyl substrate, but the reaction is sluggish and gives a complex mixture of byproducts. What should I focus on?
Answer: The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction, but it shares the same initial challenge as C-C couplings with aryl chlorides: the difficult oxidative addition step.[11][20] Additionally, the choice of base is particularly critical and can be substrate-dependent.
1. Catalyst and Ligand are Paramount:
-
As with Suzuki couplings, standard catalysts are often ineffective. You must use a catalyst system specifically designed for aryl chlorides.[11] The Buchwald and Hartwig groups have developed generations of highly effective, sterically hindered, electron-rich phosphine ligands (e.g., BrettPhos, RuPhos) that are essential for this transformation.[21][22] These ligands accelerate both the oxidative addition and the final reductive elimination step.[21]
2. The Critical Role of the Base:
-
The base deprotonates the amine (or amine-Pd complex) to generate the active nucleophile. The choice of base can be the difference between success and failure.
-
Common Choices: Sodium tert-butoxide (NaOtBu) is a very common and effective base for these reactions. Other options include lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄).
-
Functional Group Tolerance: Be aware that strong bases like NaOtBu can be incompatible with sensitive functional groups (e.g., esters) on your substrates.[11] In such cases, milder bases like K₃PO₄ or Cs₂CO₃ should be screened.
3. Amine Substrate Considerations:
-
Primary vs. Secondary Amines: Primary and secondary amines can have different reactivity profiles. The pKa of the amine influences the ease of deprotonation.
-
Steric Hindrance: Very bulky amines may require more forcing conditions or specialized ligands to couple effectively.
General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: The key steps of a generic Pd-catalyzed cross-coupling cycle.
Section 2: Data Tables and Protocols
Table 1: Recommended Starting Conditions for Screening
This table provides experimentally validated starting points for optimizing your reaction. Always perform reactions on a small scale when screening conditions.
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Pd Pre-catalyst | Pd(OAc)₂, Pd₂(dba)₃, or specific pre-catalysts (e.g., XPhos Pd G3) | Pd(OAc)₂, Pd₂(dba)₃, or specific pre-catalysts (e.g., BrettPhos Pd G3) |
| Catalyst Loading | 1-5 mol % | 1-5 mol % |
| Ligand | SPhos, XPhos, RuPhos, PCy₃ | BrettPhos, RuPhos, XantPhos |
| Ligand:Pd Ratio | 1.5:1 to 2.5:1 (for monodentate) | 1.5:1 to 2.5:1 (for monodentate) |
| Substrate | Dichlorophenyl compound (1.0 eq) | Dichlorophenyl compound (1.0 eq) |
| Coupling Partner | Boronic Acid/Ester (1.2-1.5 eq) | Amine (1.2-1.5 eq) |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ (2.0-3.0 eq) | NaOtBu, LHMDS, K₃PO₄ (1.5-2.5 eq) |
| Solvent | 1,4-Dioxane, Toluene, THF | Toluene, 1,4-Dioxane |
| Temperature | 80-110 °C | 80-110 °C |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) |
Protocol 1: General Procedure for a Small-Scale Suzuki-Miyaura Reaction Screen
This protocol describes a general method for setting up a small-scale reaction to test various conditions.
Materials:
-
Dichlorophenyl substrate
-
Arylboronic acid or pinacol ester
-
Palladium pre-catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
Reaction vials with screw caps and septa
-
Magnetic stir plate and stir bars
Procedure:
-
Preparation: In a glovebox or under a positive flow of argon, add the dichlorophenyl substrate (e.g., 0.1 mmol, 1.0 eq), the boronic acid (0.12 mmol, 1.2 eq), the base (0.2 mmol, 2.0 eq), the palladium pre-catalyst (0.002 mmol, 2 mol%), and the ligand (0.004 mmol, 4 mol%) to a reaction vial containing a stir bar.
-
Solvent Addition: Add the degassed solvent (e.g., 1.0 mL) to the vial.
-
Sealing: Securely seal the vial with the cap.
-
Reaction: Place the vial on a pre-heated stir plate set to the desired temperature (e.g., 100 °C).
-
Monitoring: Allow the reaction to stir for the designated time (e.g., 12-24 hours). Monitor the reaction progress by taking small aliquots and analyzing by TLC, GC-MS, or LC-MS.
-
Workup: After cooling to room temperature, quench the reaction with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude material to determine conversion and yield. If promising, the reaction can be scaled up and the product purified by column chromatography.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Effect of Ligand Steric Properties and Halide Identity on the Mechanism for Oxidative Addition of Haloarenes to Trialkylphosphine Pd(0) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. gessnergroup.com [gessnergroup.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Steric-Hindrance-Functionalized Polydiarylfluorenes: Conformational Behavior, Stabilized Blue Electroluminescence, and Efficient Amplified Spontaneous Emission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Steric hindrance inhibits excited-state relaxation and lowers the extent of intramolecular charge transfer in two-photon absorbing dyes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 18. Steric hindrance regulation in hydrogen-bonded organic frameworks: from nonporous to microporous - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. m.youtube.com [m.youtube.com]
- 22. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming the Low Reactivity of Aryl Chlorides in Cross-Coupling Reactions
Welcome to the technical support center for one of the most persistent challenges in modern synthetic chemistry: the activation of aryl chlorides in cross-coupling reactions. Due to their low cost and broad availability, aryl chlorides are highly desirable substrates. However, their inherent lack of reactivity, stemming from the strong carbon-chlorine (C-Cl) bond, often leads to frustratingly low yields or complete reaction failure.[1][2][3][4]
This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of these transformations. Here, you will find practical, field-proven insights to not only troubleshoot your reactions but also to proactively design more robust and successful experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and stumbling blocks encountered when working with aryl chlorides.
Q1: My cross-coupling reaction with an aryl chloride is not working. What are the most likely reasons?
A1: Failure to couple an aryl chloride is most often traced back to the difficulty of the initial oxidative addition step, which is frequently the rate-limiting step in the catalytic cycle.[4] The strength of the C-Cl bond makes it resistant to cleavage by the palladium(0) catalyst.[1] Key reasons for failure include:
-
Inactive Catalyst System: Traditional palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ paired with simple phosphine ligands (e.g., PPh₃) are often insufficient to activate the C-Cl bond.[1][5]
-
Inappropriate Ligand Choice: The ligand is paramount. For aryl chlorides, bulky and electron-rich ligands are essential to promote the oxidative addition.[1][6]
-
Suboptimal Reaction Conditions: Temperature, choice of base, and solvent system are critical and must be carefully optimized for these challenging substrates.
-
Catalyst Decomposition: The higher temperatures often required can lead to the formation of inactive palladium black, prematurely halting the catalytic cycle.[1]
-
Substrate-Specific Issues: Electron-rich aryl chlorides are notoriously more difficult to activate than their electron-deficient counterparts due to unfavorable electronics for oxidative addition.[1][2]
Q2: What are the state-of-the-art catalyst systems for activating aryl chlorides in Suzuki-Miyaura and Buchwald-Hartwig amination reactions?
A2: Modern catalysis has provided powerful solutions. The most successful systems rely on ligands that are both sterically demanding and highly electron-donating. These features stabilize the active monoligated Pd(0) species and facilitate its insertion into the C-Cl bond.[7]
-
Bulky, Electron-Rich Phosphine Ligands: This class of ligands, pioneered by Stephen Buchwald, has revolutionized the field. Dialkylbiaryl phosphines such as SPhos, XPhos, and RuPhos are industry standards for both Suzuki and Buchwald-Hartwig reactions involving aryl chlorides.[5][6]
-
N-Heterocyclic Carbenes (NHCs): Pd-NHC complexes offer exceptional thermal stability, making them ideal for reactions that require high temperatures.[1][8][9] They are highly effective for a range of cross-coupling reactions.
-
Palladium Precatalysts: To circumvent issues with in-situ catalyst formation, air- and moisture-stable palladium precatalysts have been developed.[10][11] These complexes, often incorporating a palladacycle structure, readily generate the active Pd(0) species under the reaction conditions, leading to more reproducible results.[5][10][11][12]
Q3: My reaction is producing byproducts like homocoupled arenes or dehalogenated starting material. How can I minimize these?
A3: Side reactions are common when the desired cross-coupling pathway is slow.
-
Homocoupling: This often arises from the presence of oxygen, which can interfere with the catalyst, or from side reactions of the organoboron reagent in Suzuki couplings. Ensuring a rigorously inert atmosphere by thoroughly degassing your solvent and reaction vessel is critical.[13]
-
Dehalogenation (or Proto-deboronation in Suzuki reactions): This occurs when the aryl halide (or boronic acid) is reduced by a proton source.[13][14] The source can be trace water or even the solvent. Using anhydrous solvents and reagents, and choosing a base that is not a significant proton source, can mitigate this. For Suzuki reactions, ensuring the transmetalation step is efficient will also reduce the lifetime of the boronic acid, minimizing its decomposition.[13]
Troubleshooting Guides
This section provides a more in-depth, systematic approach to diagnosing and solving specific experimental problems.
Guide 1: Failed Suzuki-Miyaura Coupling of an Electron-Rich Aryl Chloride
Symptom: No product formation; only starting materials are recovered. The reaction mixture may turn black, indicating catalyst decomposition.
Underlying Issue: The oxidative addition of an electron-rich aryl chloride to Pd(0) is electronically disfavored and requires a highly active catalyst.
Solutions:
-
Re-evaluate the Catalyst System:
-
Ligand is Key: If you are using older ligands like PPh₃ or even P(t-Bu)₃, they may not be active enough. Switch to a state-of-the-art dialkylbiaryl phosphine ligand.
-
Use a Pre-activated Catalyst: Instead of Pd(OAc)₂ or Pd₂(dba)₃, use a commercially available palladium precatalyst. These ensure the efficient generation of the active LPd(0) species.[5][10]
-
-
Optimize Reaction Conditions:
-
Base Selection: A strong, non-nucleophilic base is crucial. K₃PO₄ and Cs₂CO₃ are often effective. The base facilitates the transmetalation step and helps regenerate the active catalyst.
-
Solvent Choice: Aprotic polar solvents like dioxane, THF, or toluene are commonly used. Sometimes a small amount of water is beneficial for Suzuki couplings, but for challenging substrates, anhydrous conditions may be necessary to prevent side reactions.[14]
-
Temperature: Aryl chlorides often require higher temperatures (80-120 °C) than their bromide or iodide counterparts.
-
| Catalyst System Component | Recommendation for Electron-Rich Aryl Chlorides | Rationale |
| Palladium Source | Buchwald G3 or G4 Precatalysts | Air- and moisture-stable; ensures reliable generation of the active Pd(0) catalyst.[10][11] |
| Ligand | SPhos, RuPhos, or an appropriate NHC | Bulky and electron-rich ligands that accelerate the rate-limiting oxidative addition step.[5] |
| Base | K₃PO₄, Cs₂CO₃, or K₂CO₃ | Strong, non-nucleophilic bases that promote transmetalation without degrading the catalyst or substrates. |
| Solvent | Toluene, Dioxane, or 2-MeTHF | Aprotic solvents that are stable at the required high temperatures. |
Guide 2: Low Yield in Buchwald-Hartwig Amination with a Sterically Hindered Amine
Symptom: The reaction stalls at low to moderate conversion, even with a good catalyst system.
Underlying Issue: While oxidative addition is the first hurdle, the reductive elimination step to form the C-N bond can be slow, especially with bulky amines. The catalyst can also be inhibited by coordination of the amine starting material or product.[15]
Solutions:
-
Ligand Modification:
-
Some ligands are better suited for promoting reductive elimination. For hindered substrates, ligands like BrettPhos or tBuXPhos, which have specific steric profiles, can be more effective.
-
-
Base Optimization:
-
A strong, non-coordinating base is critical for the deprotonation of the amine without inhibiting the palladium center. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.
-
-
Solvent Effects:
-
Less coordinating solvents like toluene or benzene can sometimes accelerate reductive elimination compared to more coordinating solvents like THF or dioxane.
-
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Challenging Aryl Chloride
This protocol is a robust starting point for difficult couplings.
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl chloride (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[13]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/water 10:1, 0.2 M) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block at 100-110 °C and stir vigorously for 12-24 hours.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.[13]
Protocol 2: High-Throughput Screening for Optimal Reaction Conditions
For particularly challenging substrates, a high-throughput screening (HTS) approach can rapidly identify optimal conditions.[16] This is often done in 96-well plates.[16][17]
-
Plate Preparation: Prepare stock solutions of the aryl chloride, coupling partner, and a panel of catalysts, ligands, and bases in a suitable solvent.
-
Dispensing: Use automated liquid handlers to dispense the reagents into the wells of a 96-well plate, creating a matrix of different reaction conditions.
-
Reaction: Seal the plate and place it on a heating/shaking platform at the desired temperature.
-
Analysis: After the reaction time, quench the reactions and analyze the outcomes using high-throughput methods like LC-MS or a colorimetric assay for halide ion consumption.[18][19][20]
-
Data Interpretation: Identify the "hit" conditions that provide the highest yield and selectivity, which can then be scaled up.
By understanding the fundamental principles behind the low reactivity of aryl chlorides and by systematically applying the troubleshooting strategies and advanced catalytic systems outlined here, researchers can significantly improve their success rates in these vital synthetic transformations.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Heck Reaction—State of the Art [mdpi.com]
- 10. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Well-defined nickel and palladium precatalysts for cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. benchchem.com [benchchem.com]
- 14. Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. High-Throughput Screening Protocol for the Coupling Reactions of Aryl Halides Using a Colorimetric Chemosensor for Halide Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. acs.figshare.com [acs.figshare.com]
stability issues of 4-(3,5-Dichlorophenyl)benzaldehyde in solution
Here is the technical support center for 4-(3,5-Dichlorophenyl)benzaldehyde.
Introduction
Welcome to the technical support guide for this compound (CAS No. 221018-04-8). This molecule is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials science research.[1] Its bifunctional nature, featuring a reactive aldehyde group and a stable dichlorophenyl moiety, makes it a versatile building block.[1] However, the reactivity of the aldehyde group can also be a source of instability in solution, leading to inconsistent experimental results if not handled correctly.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into the common stability challenges associated with this compound and offers practical solutions in a direct question-and-answer format, supplemented with detailed troubleshooting protocols and mechanistic explanations.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The principal stability issues stem from the reactivity of the aldehyde functional group. The two most significant degradation pathways are:
-
Autoxidation: In the presence of atmospheric oxygen, the aldehyde can oxidize to the corresponding carboxylic acid, 4-(3,5-Dichlorophenyl)benzoic acid.[2][3] This process is often initiated or accelerated by light and can occur even at room temperature.[2][4]
-
Cannizzaro Reaction: Under strong basic conditions, aldehydes lacking alpha-hydrogens, such as this one, can undergo a disproportionation reaction.[5][6] In this reaction, two molecules of the aldehyde react to form one molecule of the corresponding primary alcohol (4-(3,5-Dichlorophenyl)benzyl alcohol) and one molecule of the carboxylic acid (4-(3,5-Dichlorophenyl)benzoic acid).[5][7][8]
Q2: I dissolved this compound in a solvent, and a white precipitate formed over time. What is happening?
A2: This is a classic sign of autoxidation. Benzaldehyde and its derivatives are prone to oxidation to their corresponding benzoic acids when exposed to air.[2][3] The resulting carboxylic acid, 4-(3,5-Dichlorophenyl)benzoic acid, is generally less soluble in common organic solvents (like hexanes, toluene, or even dichloromethane) than the parent aldehyde, causing it to precipitate out of the solution. This process can be accelerated by exposure to light and trace metal impurities.[4][9] To confirm, you can isolate the precipitate and analyze it via NMR or melting point comparison to an authentic sample of the acid.
Q3: My reaction yield is low when using this compound under basic conditions (e.g., with NaOH, KOH). What could be the cause?
A3: This issue is highly indicative of the Cannizzaro reaction.[5] Since this compound has no α-hydrogens, it cannot form an enolate in the presence of a strong base. Instead, it undergoes a base-induced disproportionation.[7][10] For every two moles of your aldehyde starting material that react via this pathway, one is reduced to an alcohol and one is oxidized to a carboxylic acid, effectively consuming your starting material and reducing the yield of your desired product.[5] If your intended reaction is slow, the Cannizzaro reaction can become a significant competing pathway.
Q4: How significant is the effect of light and air on the stability of this compound?
A4: The effect is highly significant. Aromatic aldehydes can be sensitive to light, which can initiate radical chain reactions leading to degradation.[11][12] The combination of light and oxygen is particularly detrimental, promoting autoxidation to the peracid, which then converts to the carboxylic acid.[4] For this reason, the solid compound should be stored in a dark, cool place, and solutions should be prepared fresh and protected from light by using amber vials or wrapping containers in aluminum foil.[13][14] Purging solutions with an inert gas like argon or nitrogen can also significantly inhibit oxidative degradation.[15]
Q5: What are the best practices for preparing and storing stock solutions of this compound?
A5: To ensure the integrity and reproducibility of your experiments, follow these guidelines:
-
Solvent Choice: Use high-purity, dry, and peroxide-free solvents. Acetonitrile (HPLC grade) and DMSO are common choices.[13] Avoid solvents that can react with aldehydes, such as primary or secondary alcohols, unless they are part of the intended reaction chemistry, as they can form hemiacetals or acetals.[16]
-
Preparation: Prepare solutions fresh whenever possible. If you must prepare a stock solution, do so under an inert atmosphere (argon or nitrogen).
-
Storage: Store stock solutions in amber glass vials with tightly sealed caps to protect from light and air.[15] For short-term storage (1-2 days), refrigeration at 2-8°C is recommended.[1][15] For longer-term storage, aliquoting and freezing at -20°C can minimize degradation from repeated freeze-thaw cycles.[13] Always re-analyze the purity of a stock solution if it has been stored for an extended period.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action & Explanation |
| Inconsistent reaction yields or kinetics between experiments. | Degradation of the stock solution. | The concentration of the active aldehyde is likely decreasing over time due to autoxidation or other pathways. Solution: Prepare a fresh solution of this compound for each experiment. If using a stock, perform a purity check via HPLC (see Protocol 2) before use to confirm its concentration. |
| Appearance of new, unexpected spots on TLC analysis of starting material. | Formation of degradation products. | The more polar spot is likely the carboxylic acid (from oxidation), while a spot of similar polarity could be the benzyl alcohol derivative (from disproportionation). Solution: Confirm the identity of the impurities by co-spotting with authentic standards of the potential degradation products. Discard the old material and use a fresh, high-purity batch. |
| Solution turns yellow or changes color over time. | Photodegradation or formation of polymeric impurities. | A color change is a clear indicator of chemical degradation.[15] Aldehydes can undergo complex photochemical reactions or polymerize under certain conditions. Solution: Discard the solution immediately. When preparing new solutions, ensure they are rigorously protected from light and stored at a low temperature.[14] |
| Poor solubility or precipitate observed in a non-polar solvent. | The compound has degraded to the less soluble carboxylic acid. | As discussed in the FAQ, autoxidation is the likely cause.[2][3] Solution: Filter the solution to remove the precipitate and re-assess the purity and concentration of the filtrate. It is highly recommended to start with fresh material to avoid inaccurate stoichiometry in your reactions. |
Technical Deep Dive: Key Degradation Pathways
Understanding the mechanisms of degradation is crucial for designing robust experimental conditions.
Free-Radical Autoxidation
This is the most common degradation pathway upon exposure to air. It proceeds via a radical chain mechanism, where an initial radical abstracts the aldehydic hydrogen.
Caption: Free-radical autoxidation of an aldehyde to a carboxylic acid.
This process explains why storing the compound under an inert atmosphere (like argon or nitrogen) and in the dark is critical for preventing the formation of the acyl radical and subsequent degradation.[4][17]
Cannizzaro Reaction
This reaction is specific to aldehydes without α-hydrogens and is catalyzed by a strong base. It is a disproportionation reaction where one aldehyde molecule is oxidized and another is reduced.
Caption: Mechanism of the base-catalyzed Cannizzaro reaction.
The key step is the intermolecular hydride transfer from the tetrahedral intermediate to a second aldehyde molecule.[5][7] This highlights the importance of avoiding strongly basic conditions unless the Cannizzaro reaction is the desired transformation.
Experimental Protocols
Protocol 1: Recommended Procedure for Preparation and Storage of Stock Solutions
This protocol minimizes the risk of degradation, ensuring the reliability of experiments.
Materials:
-
This compound (≥96% purity)[1]
-
Anhydrous HPLC-grade solvent (e.g., Acetonitrile or DMSO)
-
Inert gas (Argon or Nitrogen)
-
Amber glass vials with PTFE-lined caps
-
Gas-tight syringes
Procedure:
-
Preparation: Dry the required number of amber vials in an oven at 120°C for at least 2 hours and cool them in a desiccator.
-
Weighing: Weigh the desired amount of this compound directly into a vial.
-
Inerting: Flush the vial containing the solid with inert gas for 1-2 minutes.
-
Solvent Addition: Add the required volume of anhydrous solvent to the vial using a gas-tight syringe.
-
Dissolution: Cap the vial tightly and sonicate or vortex until the solid is completely dissolved.
-
Storage:
-
Short-Term (≤ 48 hours): Store the vial at 2-8°C, protected from light.
-
Long-Term (> 48 hours): Aliquot the solution into smaller, single-use vials under an inert atmosphere. Store these aliquots at -20°C.
-
-
Validation: Before use, especially after storage, it is best practice to verify the purity of the solution using the HPLC method below.
Protocol 2: Stability-Indicating HPLC Method for Purity Assessment
This reverse-phase HPLC method can be used to quantify the purity of this compound and detect its primary degradation products.
Instrumentation and Conditions:
| Parameter | Specification | Rationale |
| HPLC System | Standard system with UV Detector | Widely available and suitable for aromatic compounds. |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm | Good retention and separation for non-polar to moderately polar aromatic compounds. |
| Mobile Phase | A: Water (0.1% Formic Acid) B: Acetonitrile (0.1% Formic Acid) | Acidified mobile phase ensures sharp peaks for carboxylic acid degradation products. |
| Gradient | 50% B to 95% B over 10 minutes, hold at 95% B for 2 min | Gradient elution ensures separation of the aldehyde from the more polar alcohol and less polar starting material. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
| Detection (UV) | 254 nm | Strong absorbance wavelength for the aromatic rings in the parent compound and its derivatives. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
Expected Elution Order:
-
4-(3,5-Dichlorophenyl)benzyl alcohol: Most polar, will elute first.
-
4-(3,5-Dichlorophenyl)benzoic acid: More polar than the aldehyde, will elute second.
-
This compound: Parent compound, will elute last.
Procedure:
-
Prepare a standard solution of this compound of known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Dilute the solution to be tested to a similar concentration.
-
Inject both the standard and the sample solutions.
-
Calculate the purity of the sample by comparing the peak area of the parent compound to the total area of all peaks (parent + impurities).
References
- 1. chemimpex.com [chemimpex.com]
- 2. The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Light-induced autoxidation of aldehydes to peracids and carboxylic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 6. Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs [allen.in]
- 7. The Cannizzaro Reaction [almerja.net]
- 8. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 9. researchgate.net [researchgate.net]
- 10. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 11. Aldehydes as powerful initiators for photochemical transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. benchchem.com [benchchem.com]
- 14. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 15. benchchem.com [benchchem.com]
- 16. Aldehyde - Wikipedia [en.wikipedia.org]
- 17. royalsocietypublishing.org [royalsocietypublishing.org]
Validation & Comparative
A Comparative Guide to the Biological Activity of 4-(3,5-Dichlorophenyl)benzaldehyde and Other Biphenyls
For Researchers, Scientists, and Drug Development Professionals
The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, from anticancer and anti-inflammatory to antimicrobial and antihypertensive properties.[1] The versatility of this structural motif lies in the ability to modify its physicochemical and pharmacological properties through substitution on its phenyl rings. This guide provides an in-depth comparative analysis of the biological activity of 4-(3,5-Dichlorophenyl)benzaldehyde, a key intermediate in the synthesis of pharmaceuticals and agrochemicals, against other notable biphenyl derivatives.[2] We will delve into structure-activity relationships, mechanistic insights, and the experimental methodologies used to evaluate these compounds.
The Significance of the Biphenyl Moiety in Drug Discovery
Biphenyl derivatives are integral to the development of a diverse range of therapeutic agents. Their semi-rigid structure provides a scaffold for the precise spatial orientation of functional groups, enabling targeted interactions with biological macromolecules. The ability to introduce various substituents onto the biphenyl core allows for the fine-tuning of properties such as potency, selectivity, and pharmacokinetic profiles. This has led to the development of biphenyl-containing drugs for a multitude of diseases.[3]
This compound: A Profile
This compound is an aromatic aldehyde that serves as a crucial building block in the synthesis of more complex biologically active molecules, particularly in the realms of oncology and inflammation.[2] The presence of the 3,5-dichlorophenyl group is of particular interest from a structure-activity relationship (SAR) perspective. Halogenation, especially with chlorine, can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.
While direct and extensive biological activity data for this compound itself is not abundant in publicly available literature, its role as a synthetic intermediate suggests that the resulting compounds often possess significant bioactivity. The 3,5-dichloro substitution pattern is a key feature in several biologically active molecules. For instance, the dichlorophenyl moiety is found in compounds investigated for their anticancer properties.[4]
Comparative Biological Activity: A Focus on Anticancer Effects
A direct comparison of the biological activity of this compound with other biphenyl derivatives is challenging due to the lack of head-to-head studies under uniform experimental conditions. However, by compiling data from various sources, we can draw meaningful insights into the structure-activity relationships that govern the cytotoxic effects of this class of compounds.
Table 1: Comparative Cytotoxicity of Selected Biphenyl Derivatives
| Compound/Derivative | Cell Line(s) | Activity Metric (IC50) | Reference(s) |
| Hydroxylated Biphenyl Compound 11 | Malignant Melanoma Cell Lines | 1.7 ± 0.5 µM | [5][6] |
| Hydroxylated Biphenyl Compound 12 | Malignant Melanoma Cell Lines | 2.0 ± 0.7 µM | [5][6] |
| 1,3-bis(3,5-dichlorophenyl) Urea (COH-SR4) | B16-F0 (Melanoma) | 5 ± 1 µM | [7] |
| 1,3-bis(3,5-dichlorophenyl) Urea (COH-SR4) | Hs600T (Melanoma) | 6 ± 1 µM | [7] |
| 1,3-bis(3,5-dichlorophenyl) Urea (COH-SR4) | A2058 (Melanoma) | 11 ± 2 µM | [7] |
| Benzyloxybenzaldehyde Derivative (ABMM-15) | A549 (Lung Cancer) | 0.23 µM (ALDH1A3 Inhibition) | [8][9] |
| Benzyloxybenzaldehyde Derivative (ABMM-16) | A549 (Lung Cancer) | 1.29 µM (ALDH1A3 Inhibition) | [8][9] |
Disclaimer: The data in this table is compiled from different studies and should be interpreted with caution as experimental conditions may vary.
Structure-Activity Relationship (SAR) Insights
The data, though from disparate sources, allows for the deduction of several structure-activity relationships for biphenyl derivatives:
-
Hydroxylation: As seen with compounds 11 and 12, the presence of hydroxyl groups on the biphenyl scaffold can confer potent anticancer activity, with IC50 values in the low micromolar range against malignant melanoma cells.[5][6]
-
Dichlorination Pattern: The 3,5-dichloro substitution, as seen in the urea derivative COH-SR4, demonstrates significant cytotoxicity against melanoma cell lines.[7] This substitution pattern, also present in this compound, is a key feature for inducing biological effects.
-
The Aldehyde Functional Group: The aldehyde group in benzaldehyde and its derivatives has been implicated in anticancer activity. Benzaldehyde itself has been shown to suppress the growth of therapy-resistant pancreatic cancer cells.[10] This suggests that the aldehyde moiety in this compound could contribute to its biological profile.
-
Linker and Terminal Groups: The nature of the linker between the biphenyl core and other functional groups, as well as the terminal groups themselves, plays a crucial role in determining activity and selectivity. For instance, the benzyloxybenzaldehyde scaffold in compounds ABMM-15 and ABMM-16 shows potent and selective inhibition of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer.[8][9]
Mechanistic Considerations: Targeting Key Signaling Pathways
Biphenyl derivatives exert their biological effects through various mechanisms of action, often by modulating critical cellular signaling pathways involved in cell proliferation, survival, and inflammation.
One such pathway is the PI3K/AKT/mTOR pathway , which is frequently dysregulated in cancer. Some biphenyl derivatives have been shown to inhibit this pathway, leading to decreased cancer cell growth and survival.
Another important target is the 14-3-3ζ protein , which is involved in regulating multiple signaling pathways related to cancer progression and treatment resistance. Benzaldehyde has been found to inhibit the interaction of 14-3-3ζ with its client proteins, thereby suppressing cancer cell growth and overcoming treatment resistance.[11][12]
Caption: Simplified signaling pathways targeted by some biphenyl derivatives.
Experimental Protocols for Assessing Biological Activity
To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are essential for evaluating the biological activity of compounds like this compound and its analogs. Cytotoxicity assays are fundamental in anticancer drug screening.[13][14]
General Workflow for In Vitro Cytotoxicity Screening
Caption: A general workflow for in vitro cytotoxicity screening of test compounds.
Detailed Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[15]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency in appropriate media.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (e.g., this compound and other biphenyls) in culture media.
-
Remove the old media from the wells and add 100 µL of the media containing the test compounds at various concentrations. Include vehicle-only controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the media from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[13]
-
Conclusion
This compound, as a key synthetic intermediate, belongs to a class of biphenyl compounds with significant and diverse biological activities. While direct comparative data is limited, analysis of structurally related compounds highlights the importance of the dichlorophenyl moiety and the aldehyde functional group in conferring cytotoxic and other biological effects. The structure-activity relationships discussed underscore the potential for developing potent and selective therapeutic agents based on the biphenyl scaffold. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the biological potential of this compound and its derivatives.
References
- 1. Design, synthesis and biological evaluation of edaravone derivatives bearing the N-benzyl pyridinium moiety as multifunctional anti-Alzheimer’s agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. ijsdr.org [ijsdr.org]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 1,3-bis(3,5-dichlorophenyl) Urea Compound ‘COH-SR4’ Inhibits Proliferation and Activates Apoptosis in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxic assays for screening anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Suzuki Coupling and Other Cross-Coupling Methods for Synthesis
For researchers, scientists, and professionals in drug development, the strategic construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds is a cornerstone of modern organic synthesis. Palladium-catalyzed cross-coupling reactions have revolutionized this field, offering unparalleled efficiency and precision. Among these, the Suzuki-Miyaura coupling has emerged as a particularly powerful and widely adopted method. This guide provides an in-depth, objective comparison of the Suzuki coupling with other seminal cross-coupling reactions, including the Heck, Stille, Sonogashira, and Buchwald-Hartwig reactions. We will delve into the mechanistic nuances, compare performance with supporting experimental data, and provide practical, field-proven protocols to inform your synthetic strategies.
The Landscape of Palladium-Catalyzed Cross-Coupling
At their core, these reactions facilitate the formation of a new bond between two organic fragments, typically an organometallic or unsaturated compound and an organic halide or pseudohalide, mediated by a palladium catalyst. The general catalytic cycle, while having variations for each specific reaction, typically involves three key steps: oxidative addition, transmetalation (or a related step), and reductive elimination.[1] The choice of which named reaction to employ is dictated by the specific bond being formed, the nature of the substrates, and the desired tolerance to other functional groups within the molecules.
The Suzuki-Miyaura Coupling: A Green and Versatile Workhorse
First reported by Akira Suzuki and Norio Miyaura in 1979, the Suzuki coupling has become a mainstay in both academic and industrial laboratories.[2] It involves the reaction of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate.[2]
Key Advantages:
-
Low Toxicity: Boronic acids and their byproducts are generally considered to have low toxicity, making the Suzuki coupling a more environmentally benign option compared to methods employing organotin or organozinc reagents.[3]
-
High Functional Group Tolerance: The reaction conditions are typically mild and tolerant of a wide array of functional groups, including esters, ketones, amines, and even acidic protons.[4][5]
-
Commercial Availability of Reagents: A vast and diverse library of boronic acids is commercially available, facilitating rapid access to a wide range of building blocks.[3]
-
Aqueous Conditions: Suzuki couplings can often be performed in aqueous or biphasic solvent systems, which offers economic and environmental advantages.[6]
Limitations:
-
Base Sensitivity: The reaction requires a base, which can be problematic for substrates containing base-labile functional groups.[2]
-
Protodeborylation: Boronic acids can be prone to hydrolysis (protodeborylation), especially heteroaryl boronic acids, which can reduce the efficiency of the coupling.[7]
Comparative Analysis with Other Key Cross-Coupling Reactions
To provide a clear and objective comparison, we will examine the Suzuki coupling alongside four other pillars of palladium-catalyzed cross-coupling chemistry.
Suzuki vs. Stille Coupling
The Stille coupling utilizes organotin reagents (stannanes) and is often compared to the Suzuki reaction due to their similar substrate scope.[2][8]
Key Distinctions:
-
Toxicity: This is the most significant differentiator. Organotin compounds are highly toxic and their removal from the final product can be challenging, a major drawback for pharmaceutical applications.[9][10] In contrast, boron-based reagents and byproducts are significantly less toxic.[9]
-
Reaction Conditions: Stille couplings often proceed under neutral conditions, which can be an advantage when working with base-sensitive substrates where the Suzuki coupling might fail.[6][10]
-
Functional Group Tolerance: While both reactions have good functional group tolerance, the Stille reaction can sometimes provide superior yields for substrates with strongly coordinating functional groups like aldehydes and certain heterocycles.[11]
| Parameter | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron (boronic acids, esters) | Organotin (stannanes) |
| Toxicity | Low | High |
| Reaction Conditions | Requires a base | Often neutral |
| Byproduct Removal | Generally straightforward (water-soluble) | Can be challenging |
| Typical Yields | Good to excellent (often >90%)[11] | Moderate to excellent (can be >90%)[11] |
| Catalyst Loading | 1-5 mol% | 1-5 mol% |
| Typical Temperature | 80-110 °C | 60-110 °C[9] |
Suzuki vs. Heck Reaction
The Heck reaction, discovered by Tsutomu Mizoroki and Richard F. Heck, couples an unsaturated halide with an alkene.[12] It is a powerful method for the synthesis of substituted alkenes.[12]
Key Distinctions:
-
Coupling Partners: The most fundamental difference is the nature of the nucleophilic partner. The Suzuki coupling uses an organoboron compound to form a C(sp²)-C(sp²) or C(sp²)-C(sp³) bond, while the Heck reaction uses an alkene to form a new C-C bond at an sp² carbon of the alkene.
-
Stereoselectivity: The Heck reaction generally exhibits high trans selectivity in the resulting alkene product.[9]
-
Atom Economy: In many cases, the Heck reaction can be more atom-economical as it does not require the pre-formation of an organometallic reagent from one of the coupling partners.
Suzuki vs. Sonogashira Coupling
The Sonogashira coupling is the go-to method for the synthesis of alkynes, coupling a terminal alkyne with an aryl or vinyl halide.[13]
Key Distinctions:
-
Bond Formed: The Sonogashira reaction specifically forms a C(sp²)-C(sp) or C(sp)-C(sp) bond, leading to the formation of internal alkynes.
-
Co-catalyst: The classic Sonogashira reaction employs a copper(I) co-catalyst in addition to the palladium catalyst, although copper-free variations have been developed.[14] The Suzuki reaction does not require a co-catalyst.
-
Reaction Conditions: Sonogashira couplings are often carried out under mild, room temperature conditions.[13]
Suzuki vs. Buchwald-Hartwig Amination
Developed by Stephen L. Buchwald and John F. Hartwig, this reaction is a leading method for the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide.[12][15]
Key Distinctions:
-
Bond Formed: The Buchwald-Hartwig amination forms a C-N bond, whereas the Suzuki coupling forms a C-C bond.[15]
-
Nucleophile: The nucleophilic partner in the Buchwald-Hartwig reaction is an amine.[15]
-
Ligand Systems: The success of the Buchwald-Hartwig amination is highly dependent on the use of specialized, bulky, electron-rich phosphine ligands that promote the reductive elimination step to form the C-N bond.[16]
Mechanistic Overview: The Catalytic Cycles
The efficiency and selectivity of these reactions are governed by their catalytic cycles. Understanding these cycles is crucial for troubleshooting and optimizing reaction conditions.
Suzuki Coupling Catalytic Cycle
The cycle begins with the oxidative addition of the organic halide to a Pd(0) complex. This is followed by transmetalation, where the organic group from the boronic acid (activated by a base) is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[17]
Stille Coupling Catalytic Cycle
The Stille coupling follows a similar pathway to the Suzuki coupling, with the key difference being the transmetalation step, which involves the direct transfer of the organic group from the organotin reagent to the palladium complex without the need for a base.[18]
References
- 1. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. Suzuki Cross Coupling Reaction- A Review | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Stille Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. benchchem.com [benchchem.com]
- 16. jk-sci.com [jk-sci.com]
- 17. Yoneda Labs [yonedalabs.com]
- 18. Stille Coupling | NROChemistry [nrochemistry.com]
The Rise of Benzaldehyde Derivatives in Halting Enzyme Activity: A Comparative Guide for Drug Discovery
For researchers, scientists, and professionals in drug development, the quest for potent and selective enzyme inhibitors is a continuous journey. In this guide, we delve into the efficacy of a promising class of molecules: 4-(3,5-Dichlorophenyl)benzaldehyde and its derivatives, with a primary focus on their role as inhibitors of Aldehyde Dehydrogenase (ALDH), a critical enzyme family implicated in cancer progression and therapeutic resistance.
The Significance of Aldehyde Dehydrogenase Inhibition
The Aldehyde Dehydrogenase (ALDH) superfamily comprises 19 enzymes responsible for detoxifying both endogenous and exogenous aldehydes.[1][2] Certain isoforms, particularly ALDH1A1, are overexpressed in various cancers and are considered markers for cancer stem cells (CSCs), which are believed to drive tumor recurrence and chemoresistance.[2] This makes the development of selective ALDH inhibitors a compelling strategy in oncology.
While several ALDH inhibitors have been identified, many lack isoform selectivity. For instance, the widely used research tool N,N-diethylaminobenzaldehyde (DEAB) inhibits at least six ALDH isoforms.[3][4] This lack of specificity can lead to off-target effects and complicates the interpretation of experimental results. Consequently, there is a significant need for potent and selective inhibitors that can target specific ALDH isoforms, such as ALDH1A1.
This compound Derivatives as ALDH1A1 Inhibitors
Recent research has highlighted the potential of benzaldehyde derivatives as a scaffold for developing selective ALDH inhibitors. A key example is the discovery of a novel, potent, and specific ALDH1A1 inhibitor, compound 974 , which emerged from a high-throughput screening hit, CM38 .[5][6] Compound 974 exhibits a half-maximal inhibitory concentration (IC50) of 470 nM against ALDH1A1 and has been shown to suppress cancer stemness phenotypes.[5][6]
The dichlorophenyl moiety is a recurring structural feature in compounds targeting various biological pathways. For instance, the 1,3-bis(3,5-dichlorophenyl) urea compound 'COH-SR4' has demonstrated anti-proliferative and pro-apoptotic effects in melanoma. This underscores the utility of the dichlorophenyl scaffold in designing bioactive molecules.
To provide a comparative perspective on the efficacy of these compounds, the following table summarizes the inhibitory activities of selected benzaldehyde derivatives and other relevant inhibitors against ALDH isoforms.
| Compound/Derivative | Target Enzyme(s) | IC50 Value | Key Findings & Selectivity | Reference |
| Compound 974 | ALDH1A1 | 470 nM | Highly potent and specific ALDH1A1 inhibitor; suppresses cancer stemness. | [5] |
| CM38 | ALDH1A1 | 0.9 µM | Lead compound for Compound 974; good selectivity over ALDH2 and ALDH3A1. | [3] |
| ABMM-15 | ALDH1A3 | 0.23 µM | Potent and selective inhibitor of ALDH1A3. | [7][8] |
| ABMM-16 | ALDH1A3 | 1.29 µM | Potent and selective inhibitor of ALDH1A3. | [7][8] |
| DEAB | Pan-ALDH | <15 µM for at least 6 isoforms | Widely used non-selective ALDH inhibitor. | [2][3] |
| Disulfiram | ALDH1, ALDH2 | - | Irreversible inhibitor of ALDH1A1 and ALDH2. | [1][9] |
Mechanism of Action: Insights from Structural Biology
The development of selective inhibitors is often guided by understanding the structural basis of enzyme-inhibitor interactions. The X-ray crystal structure of ALDH1A1 in complex with the lead compound CM38 (PDB ID: 7UM9) provides valuable insights into its binding mode.[6][10] CM38 binds within the substrate-binding pocket of the enzyme.[5] This structural information was instrumental in the optimization campaign that led to the more potent inhibitor, compound 974.
The binding of these inhibitors is typically non-covalent and they act as competitive inhibitors with respect to the aldehyde substrate.[5][11] The selectivity of these compounds for ALDH1A1 over other isoforms, such as the highly homologous ALDH2, is a critical aspect of their therapeutic potential, as ALDH2 plays a crucial role in ethanol metabolism.[1][9]
Caption: Mechanism of ALDH1A1 inhibition by benzaldehyde derivatives.
Experimental Protocol: ALDH1A1 Inhibition Assay
To evaluate the inhibitory potency of novel compounds against ALDH1A1, a robust and reproducible enzymatic assay is essential. The following protocol describes a common spectrophotometric method.
Objective: To determine the IC50 value of a test compound against purified human ALDH1A1.
Materials:
-
Purified recombinant human ALDH1A1 enzyme[5]
-
NAD+ (cofactor)[5]
-
Propionaldehyde (substrate)[5]
-
25 mM BES buffer, pH 7.5[5]
-
Test compound dissolved in DMSO
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of NAD+ in BES buffer.
-
Prepare a stock solution of propionaldehyde in BES buffer.
-
Prepare serial dilutions of the test compound in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Include control wells with DMSO instead of the test compound (for 100% activity) and wells without the enzyme (for background correction).
-
-
Initiate the Reaction:
-
Start the enzymatic reaction by adding 100 µM propionaldehyde to each well.[5]
-
-
Data Acquisition:
-
Immediately measure the increase in absorbance at 340 nm over time using a spectrophotometer. This corresponds to the formation of NADH (molar extinction coefficient of 6200 M⁻¹cm⁻¹).[5]
-
-
Data Analysis:
-
Calculate the initial reaction rates for each compound concentration.
-
Normalize the rates to the control (DMSO only) to determine the percent inhibition.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for ALDH1A1 spectrophotometric inhibition assay.
Conclusion and Future Directions
The exploration of this compound derivatives has yielded promising leads for the development of selective ALDH1A1 inhibitors. The high potency and selectivity of compounds like 974 demonstrate the potential of this chemical scaffold. Future research should focus on further structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties. Additionally, evaluating the efficacy of these novel inhibitors in preclinical cancer models, both as monotherapies and in combination with standard chemotherapeutics, will be crucial in translating these findings into clinical applications. The continued development of isoform-selective ALDH inhibitors holds the promise of more effective and less toxic cancer therapies.
References
- 1. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aldehyde dehydrogenase 1A1 in stem cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Based Optimization of a Novel Class of Aldehyde Dehydrogenase 1A (ALDH1A) Subfamily-Selective Inhibitors as Potential Adjuncts to Ovarian Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The enzymatic activity of human aldehyde dehydrogenases 1A2 and 2 (ALDH1A2 and ALDH2) is detected by Aldefluor, inhibited by diethylaminobenzaldehyde and has significant effects on cell proliferation and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel ALDH1A1 Inhibitor Blocks Platinum-Induced Senescence and Stemness in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. rcsb.org [rcsb.org]
- 11. mdpi.com [mdpi.com]
A Senior Application Scientist's Comparative Guide: 4-(3,5-Dichlorophenyl)benzaldehyde vs. 4-Chlorobenzaldehyde in Synthesis
Introduction: Choosing the Right Benzaldehyde for Advanced Synthesis
In the landscape of organic synthesis, aromatic aldehydes are indispensable building blocks, serving as foundational intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Among this class of reagents, substituted benzaldehydes offer a tunable platform for constructing complex molecular architectures. This guide provides an in-depth comparison of two such critical reagents: 4-(3,5-Dichlorophenyl)benzaldehyde and the more conventional 4-chlorobenzaldehyde.
While both molecules feature a reactive aldehyde group and chlorine substituents, their structural and electronic differences lead to distinct performance profiles in key synthetic transformations. 4-Chlorobenzaldehyde is a well-established, cost-effective intermediate used widely in the synthesis of dyes and agrochemicals like the fungicide tebuconazole.[2][3][4] In contrast, this compound is a more specialized biphenyl derivative, recognized for its role as a precursor to high-value compounds in modern drug discovery, including anti-inflammatory and anti-cancer agents.[5]
This guide moves beyond a simple cataloging of properties to explore the causal relationships between molecular structure, electronic effects, and reactivity. We will provide a comparative analysis of their performance in cornerstone synthetic reactions, supported by experimental data, to empower researchers and drug development professionals in making informed decisions for their specific synthetic challenges.
Part 1: Physicochemical and Electronic Properties
The fundamental differences in the synthetic utility of these two aldehydes originate from their distinct molecular structures. 4-Chlorobenzaldehyde features a single chlorine atom in the para position on the same aromatic ring as the aldehyde. This compound, however, is a biphenyl system where the aldehyde-bearing ring is substituted at the 4-position by a second phenyl ring, which is itself substituted with two chlorine atoms at the meta positions.
Caption: Molecular structures of the two aldehydes.
This structural divergence has profound implications for the electronic environment of the critical aldehyde functional group.
Table 1: Comparison of Physicochemical Properties
| Property | 4-Chlorobenzaldehyde | This compound |
| CAS Number | 104-88-1 | 221018-04-8[5] |
| Molecular Formula | C₇H₅ClO[2] | C₁₃H₈Cl₂O[6] |
| Molar Mass | 140.57 g/mol | 251.11 g/mol [7] |
| Melting Point | 45-50 °C | Not specified (solid) |
| Boiling Point | 213-214 °C | Not specified |
| Appearance | White to light yellow crystalline solid[2][8] | Solid |
Analysis of Electronic Effects and Reactivity
The reactivity of an aldehyde in nucleophilic addition reactions is governed by the electrophilicity of the carbonyl carbon. Substituents on the aromatic ring modulate this property through a combination of inductive and resonance effects.[9]
-
4-Chlorobenzaldehyde: The single chlorine atom at the para-position exerts a dual influence. It is electron-withdrawing through the sigma bonds (inductive effect, -I), which increases the partial positive charge on the carbonyl carbon. However, it is also electron-donating via its lone pairs into the aromatic pi-system (resonance effect, +R).[10] While the inductive effect generally dominates for halogens, the resonance donation partially mitigates the activation of the carbonyl group.[9]
-
This compound: The situation here is more complex and results in significantly enhanced reactivity. The entire 3,5-dichlorophenyl group acts as a strong electron-withdrawing substituent on the benzaldehyde ring. The two chlorine atoms on the second ring strongly withdraw electron density, making that ring electron-poor. This, in turn, pulls electron density from the first ring through the biphenyl linkage. This powerful, cumulative inductive effect (-I) is not opposed by a significant resonance donation to the aldehyde's carbonyl carbon, leading to a highly electrophilic center that is exceptionally susceptible to nucleophilic attack.[5]
Caption: Flowchart of electronic effects on carbonyl electrophilicity.
Part 2: Comparative Performance in Key Synthetic Reactions
The enhanced electrophilicity of this compound often translates into faster reaction rates and higher yields, particularly in reactions sensitive to the reactivity of the carbonyl group.
A. Reductive Amination
Reductive amination is a cornerstone of pharmaceutical synthesis for forming C-N bonds.[11][12] The reaction proceeds via the initial formation of an imine or iminium ion, followed by reduction. The rate-limiting step is often the initial nucleophilic attack of the amine on the aldehyde.
-
Expertise & Experience: Due to its highly activated carbonyl carbon, this compound is expected to form the imine intermediate more rapidly than 4-chlorobenzaldehyde. This can be advantageous, potentially allowing for milder reaction conditions (lower temperatures, shorter reaction times) and reducing the formation of side products. This is particularly valuable when working with sensitive or sterically hindered amines. In contrast, reactions with 4-chlorobenzaldehyde may require more forcing conditions or longer reaction times to achieve comparable conversion.[12]
Table 2: Predicted Performance in Reductive Amination
| Parameter | 4-Chlorobenzaldehyde | This compound | Rationale |
| Reaction Rate | Moderate | High | Higher electrophilicity of the carbonyl carbon.[5] |
| Optimal Conditions | Standard conditions (e.g., NaBH(OAc)₃, r.t.) | Milder conditions may be sufficient. | Less thermal input needed for imine formation. |
| Yield | Good to Excellent | Excellent | More efficient conversion to the imine intermediate. |
| Substrate Scope | Broad | Potentially broader, especially with weak nucleophiles. | Overcomes lower reactivity of less nucleophilic amines. |
B. Wittig Reaction
The Wittig reaction, which converts aldehydes to alkenes, is fundamental in organic synthesis.[13] The reaction's success depends on the nucleophilic attack of a phosphorus ylide on the aldehyde carbonyl.
-
Expertise & Experience: The enhanced electrophilicity of this compound makes it an excellent substrate for Wittig reactions, including those with stabilized, less reactive ylides.[14] While 4-chlorobenzaldehyde is also a competent substrate, reactions with stabilized ylides may require higher temperatures or longer reaction times. The choice between the two may depend on the stability of the ylide being used. For highly reactive, unstabilized ylides, both aldehydes typically react efficiently.[15]
Table 3: Representative Yields in Wittig-type Reactions
| Aldehyde | Ylide/Reagent | Product Type | Yield | Source |
| Benzaldehyde (analogue) | Stabilized Ylide | Conjugated Alkene | >90% | [16] |
| Substituted Benzaldehydes | Benzyltriphenylphosphonium chloride | Stilbene derivative | Good to Excellent | [13][17] |
(Note: Direct comparative data for the two specific aldehydes is scarce in literature, thus representative data for analogous systems is presented.)
C. Aldol Condensation
Aldol condensations create carbon-carbon bonds by reacting an enolate with a carbonyl compound.[18][19] When using a non-enolizable aromatic aldehyde like the ones discussed here, it acts as the electrophilic partner in a crossed-aldol (Claisen-Schmidt) condensation.
-
Expertise & Experience: The rate of an aldol condensation is highly dependent on the electrophilicity of the aldehyde.[20][21] Therefore, this compound is predicted to be significantly more reactive than 4-chlorobenzaldehyde in this transformation. This heightened reactivity can be leveraged to drive reactions to completion under milder basic conditions, which helps to minimize side reactions like self-condensation of the enolizable partner.
D. Grignard Reaction
The addition of organometallic Grignard reagents to aldehydes is a classic method for forming secondary alcohols.[22] This reaction is typically fast and efficient for most aldehydes.
-
Expertise & Experience: Both aldehydes are excellent substrates for Grignard reactions. The high reactivity of the Grignard reagent often masks the subtle electronic differences between the two aldehydes.[23] Reaction outcomes are generally high-yielding for both. However, for sterically hindered Grignard reagents, the more electrophilic carbonyl of this compound might provide a kinetic advantage, leading to cleaner reactions and higher yields compared to 4-chlorobenzaldehyde.[24] The primary experimental consideration for both is ensuring strictly anhydrous conditions to prevent quenching of the Grignard reagent.[23]
Part 3: Applications & Strategic Selection
-
Choose 4-Chlorobenzaldehyde for:
-
Large-scale, cost-sensitive syntheses: It is a readily available and economical industrial intermediate.[3]
-
Established processes: Its reactivity is well-documented, making it reliable for established synthetic routes in the agrochemical and dye industries.[2][3][4]
-
Reactions with highly reactive nucleophiles: When the nucleophile is potent (e.g., unstabilized ylides, simple Grignard reagents), the moderate reactivity of 4-chlorobenzaldehyde is more than sufficient.
-
-
Choose this compound for:
-
Advanced pharmaceutical intermediates: It is a key building block for complex, biologically active molecules where unique substitution patterns are required.[5]
-
Reactions requiring high electrophilicity: When working with poorly nucleophilic reagents (e.g., weakly nucleophilic amines, stabilized ylides, or hindered partners), its enhanced reactivity is a significant advantage.[5]
-
Development of novel materials: Its use in specialty polymers and fluorescent probes highlights its value in materials science.[5]
-
Part 4: Experimental Protocols
The following protocols are provided as self-validating systems, illustrating a typical application for each aldehyde.
Protocol 1: Synthesis of (E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one (Illustrative Knoevenagel-type reaction with 4-Chlorobenzaldehyde)
-
Causality: This protocol demonstrates a standard condensation reaction where the reactivity of 4-chlorobenzaldehyde is sufficient for high conversion under controlled heating.
-
Materials: 4-chlorobenzaldehyde, N,N-Dimethylformamide dimethyl acetal (DMF-DMA), ethanol.
-
Procedure:
-
To a solution of 4-chlorobenzaldehyde (1.0 mmol) in ethanol (5 mL), add N,N-Dimethylformamide dimethyl acetal (1.2 mmol).
-
Heat the reaction mixture to reflux (approx. 80-85 °C) and monitor by TLC.
-
Upon completion (typically 2-4 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the product by vacuum filtration. If not, reduce the solvent volume in vacuo until precipitation occurs.
-
Wash the solid product with cold ethanol and dry to obtain the pure enaminone.
-
Validation: Confirm product identity and purity via ¹H NMR, ¹³C NMR, and melting point analysis, comparing to literature values.
-
Protocol 2: One-Pot Reductive Amination using this compound
-
Causality: This protocol leverages the high electrophilicity of this compound to facilitate a smooth, one-pot amination under mild, room-temperature conditions, which is ideal for preserving sensitive functional groups.
-
Materials: this compound, a primary or secondary amine (e.g., morpholine), sodium triacetoxyborohydride (STAB), dichloromethane (DCM).
-
Procedure:
-
Dissolve this compound (1.0 mmol) and the amine (1.1 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Continue stirring at room temperature and monitor the reaction by TLC until the starting aldehyde is consumed (typically 3-12 hours).
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Validation: Purify the crude product by column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm the structure and purity.
-
Caption: Step-by-step visualization of the reductive amination protocol.
Conclusion
4-Chlorobenzaldehyde remains the workhorse for large-scale, cost-effective applications where moderate reactivity is sufficient. Its performance is robust and well-understood. However, for the modern challenges of drug discovery and materials science, This compound emerges as a superior reagent when enhanced electrophilicity is required. Its unique biphenyl structure with dichloro-substitution provides a highly activated carbonyl group, enabling reactions with less reactive partners, often under milder conditions and with higher efficiency. The choice between these two valuable building blocks should be a strategic one, guided by the specific nucleophile , the desired reaction conditions, and the ultimate application of the synthetic target.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Page loading... [guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. Preparation method and application of 4-chlorobenzaldehyde_Chemicalbook [m.chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound | C13H8Cl2O | CID 2758154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 221018-04-8 [sigmaaldrich.com]
- 8. 4-Chlorobenzaldehyde | C7H5ClO | CID 7726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites | MDPI [mdpi.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. researchgate.net [researchgate.net]
- 17. sciepub.com [sciepub.com]
- 18. Aldol condensation - Wikipedia [en.wikipedia.org]
- 19. magritek.com [magritek.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. reddit.com [reddit.com]
- 22. Grignard Reaction [organic-chemistry.org]
- 23. Synthesis Of Grignard Reagent And Benzaldehyde - 1620 Words | Bartleby [bartleby.com]
- 24. researchgate.net [researchgate.net]
comparative cytotoxicity of dichlorophenyl-containing compounds.
An In-Depth Technical Guide to the Comparative Cytotoxicity of Dichlorophenyl-Containing Compounds
Introduction
The dichlorophenyl moiety is a key pharmacophore in a multitude of biologically active compounds, spanning from approved pharmaceuticals to novel investigational agents. Its prevalence is due to the unique physicochemical properties conferred by the chlorine substituents, which can enhance metabolic stability, modulate lipophilicity, and facilitate crucial interactions with biological targets. However, these same properties can also lead to significant cytotoxic effects, a double-edged sword that is both a challenge in drug safety assessment and a desirable trait in the development of anticancer therapeutics.
This guide provides a comparative analysis of the cytotoxic profiles of various classes of dichlorophenyl-containing compounds. We will delve into quantitative cytotoxicity data, explore the underlying molecular mechanisms of action, and provide detailed, validated protocols for assessing these effects in a laboratory setting. This content is designed for researchers, scientists, and drug development professionals seeking to understand and evaluate the cytotoxic potential of this important chemical class.
Comparative Cytotoxicity Data
The cytotoxic potency of dichlorophenyl-containing compounds is highly dependent on the overall molecular scaffold, the specific cellular context, and the position of the chlorine atoms on the phenyl ring. The half-maximal inhibitory concentration (IC₅₀) or lethal concentration (LC₅₀) are standard metrics used to quantify cytotoxicity. A lower value indicates higher potency. The following table summarizes the cytotoxic activity of several representative dichlorophenyl-containing compounds against a panel of human cancer cell lines.
| Compound Class | Specific Compound | Cell Line | Assay Type | IC₅₀ / LC₅₀ (µM) | Reference |
| Thiazolidinediones | 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) | HepG2 (Wild Type) | Cell Viability | 233.0 ± 19.7 | [1] |
| 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) | HepG2 (CYP3A4 Transfected) | Cell Viability | 160.2 ± 5.9 | [1][2] | |
| Urea Derivatives | 1,3-bis(3,5-dichlorophenyl) Urea (COH-SR4) | B16-F0 (Melanoma) | MTT | 5 ± 1 | [3] |
| 1,3-bis(3,5-dichlorophenyl) Urea (COH-SR4) | Hs600T (Melanoma) | MTT | 6 ± 1 | [3] | |
| 1,3-bis(3,5-dichlorophenyl) Urea (COH-SR4) | A2058 (Melanoma) | MTT | 11 ± 2 | [3] | |
| Thiourea Derivatives | 3,4-dichlorophenyl substituted thiourea (Compound 2) | SW480 (Colon Cancer) | Not Specified | 1.5 - 8.9 | [4] |
| 3,4-dichlorophenyl substituted thiourea (Compound 2) | SW620 (Colon Cancer) | Not Specified | 1.5 - 8.9 | [4] | |
| Acrylonitriles | (Z)-3-(4-aminophenyl)-2-(3,4-dichlorophenyl)acrylonitrile (35) | MCF-7 (Breast Cancer) | Growth Inhibition | 0.030 ± 0.014 | [5] |
| (Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamide (38) | MCF-7 (Breast Cancer) | Growth Inhibition | 0.034 ± 0.01 | [5] |
This table presents a selection of data to illustrate the range of cytotoxic potencies. Direct comparison between different studies should be made with caution due to variations in experimental conditions (e.g., incubation times, assay methods).
Key Mechanistic Insights into Cytotoxicity
The cytotoxic effects of dichlorophenyl-containing compounds are often multifaceted. Understanding the mechanism of action is critical for both optimizing therapeutic efficacy and predicting potential toxicities. Key mechanisms include the induction of programmed cell death (apoptosis), metabolic activation into more toxic species, and the generation of oxidative stress.
Induction of Apoptosis
A primary mechanism by which many anticancer agents, including several dichlorophenyl derivatives, exert their cytotoxic effects is through the induction of apoptosis.[3][4] Apoptosis is a regulated process of cell suicide essential for normal tissue homeostasis and for eliminating damaged or cancerous cells. It can be initiated through two major pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.
-
Extrinsic Pathway: This pathway is activated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to transmembrane death receptors on the cell surface.[6] This binding leads to the recruitment of adaptor proteins like FADD and the subsequent activation of initiator caspase-8.[7]
-
Intrinsic Pathway: This pathway is triggered by intracellular stress signals, such as DNA damage or oxidative stress. These signals converge on the mitochondria, leading to a change in the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) proteins.[6] The dominance of pro-apoptotic signals causes mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytosol. Cytochrome c then binds with Apaf-1 and pro-caspase-9 to form the "apoptosome," which activates caspase-9.[8]
Both pathways converge on the activation of executioner caspases, such as caspase-3, which cleave a host of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[7] For instance, 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) has been shown to induce apoptosis in melanoma cells, and certain thiourea derivatives are potent activators of apoptosis in colon cancer cell lines.[3][4]
Role of Metabolic Activation
The cytotoxicity of certain dichlorophenyl compounds is not solely dependent on the parent molecule but can be significantly enhanced through metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver. A prime example is 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT). Studies have shown that DCPT is significantly more toxic to HepG2 cells (a human liver cancer cell line) that are engineered to overexpress the CYP3A4 enzyme compared to wild-type HepG2 cells.[1][2]
This increased toxicity suggests that CYP3A4 metabolizes DCPT into one or more reactive metabolites that are more cytotoxic than the parent compound.[2] This mechanism is of profound importance in drug development, as inter-individual variations in CYP enzyme expression can lead to differing susceptibility to drug-induced toxicity. Investigating the role of metabolic activation is therefore a critical step in the preclinical safety assessment of these compounds.
Oxidative Stress and Reactive Oxygen Species (ROS) Generation
Reactive oxygen species (ROS) are highly reactive chemical species formed from the partial reduction of oxygen, including superoxide anion, hydrogen peroxide, and hydroxyl radicals.[9] While ROS play a role in normal cell signaling, their overproduction leads to oxidative stress, a condition characterized by damage to DNA, proteins, and lipids, which can ultimately trigger cell death.[10]
Some dichlorophenyl-containing compounds can induce cytotoxicity by promoting the generation of intracellular ROS. For example, the herbicide 2,4-dichlorophenoxyacetic acid has been shown to induce pancreatic β-cell death via an oxidative stress-activated apoptotic pathway.[11] The generation of ROS can disrupt mitochondrial function, further amplifying ROS production and initiating the intrinsic apoptotic pathway.[6][9] Measuring ROS levels in cells following treatment is therefore a key experiment for elucidating the mechanism of cytotoxicity.
Experimental Protocols
To ensure the generation of reliable and reproducible data, standardized and well-validated experimental protocols are essential. The following section provides detailed, step-by-step methodologies for core cytotoxicity assays.
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[12] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12]
-
Materials:
-
96-well flat-bottom cell culture plates
-
Selected cell line and appropriate complete growth medium
-
Test compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS), sterile
-
Multi-well spectrophotometer (plate reader)
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight (18-24 hours) at 37°C, 5% CO₂ to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include vehicle control wells (medium with the same concentration of DMSO used for the test compound, typically <0.5%) and untreated control wells.[14]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[15]
-
MTT Addition: After incubation, carefully remove the medium. Add 100 µL of fresh serum-free medium and 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[14]
-
Solubilization: Aspirate the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or using a plate shaker for 10 minutes.[12][14]
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against compound concentration and use non-linear regression to determine the IC₅₀ value.[12]
-
Protocol 2: LDH Release Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[16] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis or late-stage apoptosis.[16]
-
Materials:
-
96-well flat-bottom cell culture plates
-
Cells and complete growth medium
-
Test compound
-
Commercially available LDH cytotoxicity assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (e.g., 1% Triton X-100, often provided in the kit) for positive control
-
Multi-well spectrophotometer
-
-
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with the test compound in a 96-well plate as described in the MTT protocol (Steps 1-3). Set up the following controls in triplicate:[16]
-
Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).
-
Maximum LDH Release Control: Cells treated with lysis buffer 45 minutes before the assay endpoint.
-
No-Cell Control: Medium only (background).
-
-
Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells.
-
Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate. Add 50 µL of the LDH reaction mixture (prepared according to the kit manufacturer's instructions) to each well.
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution (if provided in the kit) to each well.[17]
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically ~490 nm).
-
Data Analysis:
-
Subtract the background absorbance (No-Cell Control) from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
-
-
Protocol 3: Intracellular ROS Detection using DCFDA
This protocol uses 2',7'–dichlorofluorescin diacetate (DCFDA), a cell-permeable dye, to measure intracellular ROS levels. Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent 2',7'–dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'–dichlorofluorescein (DCF), which can be detected by flow cytometry or fluorescence microscopy.[18]
-
Materials:
-
6-well or 12-well cell culture plates
-
Cells and complete growth medium
-
Test compound
-
DCFDA (or H₂DCFDA) stock solution (e.g., 10 mM in DMSO)
-
Serum-free medium
-
Positive control (e.g., H₂O₂)
-
Flow cytometer or fluorescence microscope
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate plates and allow them to attach overnight. Treat the cells with the test compound, vehicle control, and a positive control (e.g., 100 µM H₂O₂ for 1 hour) for the desired time.
-
DCFDA Loading: After treatment, remove the medium and wash the cells once with warm PBS.
-
Add serum-free medium containing 5-10 µM DCFDA to each well. Incubate for 30-45 minutes at 37°C in the dark.[18]
-
Wash and Harvest: Remove the DCFDA-containing medium and wash the cells twice with PBS to remove excess probe. For flow cytometry, detach the cells using trypsin, neutralize, and resuspend in PBS.
-
Fluorescence Measurement:
-
Flow Cytometry: Analyze the cells immediately. Measure the fluorescence intensity in the green channel (e.g., FITC channel, ~525 nm emission).[18]
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope using a standard FITC filter set.
-
-
Data Analysis: Quantify the change in mean fluorescence intensity (MFI) in compound-treated cells relative to the vehicle-treated control cells.
-
Conclusion and Future Directions
The dichlorophenyl scaffold is a versatile and potent structural motif in medicinal chemistry. The data presented in this guide highlight the significant, yet variable, cytotoxic potential of compounds containing this moiety. The mechanism of cell death is often complex, involving the induction of apoptosis, metabolic activation, and the generation of oxidative stress. A thorough understanding of these mechanisms is paramount for the rational design of novel therapeutics, particularly in oncology, where selective cytotoxicity against cancer cells is the primary objective.
Future research should focus on elucidating the precise molecular targets of these compounds and further exploring the structure-activity relationships that govern their cytotoxic profiles. Investigating cytotoxicity in 3D cell culture models and in vivo systems will be crucial for validating the therapeutic potential of promising lead compounds. By integrating comprehensive mechanistic studies with robust, standardized cytotoxicity testing, the scientific community can better harness the therapeutic power of dichlorophenyl-containing molecules while mitigating their potential for toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,3-bis(3,5-dichlorophenyl) Urea Compound ‘COH-SR4’ Inhibits Proliferation and Activates Apoptosis in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Natural products target programmed cell death signaling mechanisms to treat colorectal cancer [frontiersin.org]
- 7. Phloroglucinol induces apoptosis via apoptotic signaling pathways in HT-29 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biomedical Applications of Reactive Oxygen Species Generation by Metal Nanoparticles | MDPI [mdpi.com]
- 10. Generation of Reactive Oxygen Species (ROS) and Pro-Inflammatory Signaling in Human Brain Cells in Primary Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The herbicide 2,4-dichlorophenoxyacetic acid induces pancreatic β-cell death via oxidative stress-activated AMPKα signal downstream-regulated apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. LDH cytotoxicity assay [protocols.io]
- 17. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. biocompare.com [biocompare.com]
A Comparative Guide to the Validation of Analytical Methods for 4-(3,5-Dichlorophenyl)benzaldehyde: A Senior Scientist's Perspective
Introduction
4-(3,5-Dichlorophenyl)benzaldehyde is a key substituted biphenyl carbaldehyde, serving as a critical building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its purity and impurity profile directly impact the quality, safety, and efficacy of the final products. Therefore, the development and validation of robust analytical methods to quantify it and its potential impurities are not merely procedural requirements but a cornerstone of the entire drug development process.
This guide provides an in-depth comparison of the two most powerful and commonly employed analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). As a senior application scientist, my objective is to move beyond a simple recitation of protocols. Instead, this document will elucidate the causality behind experimental choices, ground the methodologies in the authoritative framework of international regulatory guidelines, and provide practical, field-proven insights for researchers, scientists, and drug development professionals. Our approach is rooted in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), which mandate that analytical procedures be demonstrably "fit for purpose."[2][3][4]
Part 1: The Regulatory and Scientific Foundation of Method Validation
Before delving into specific techniques, we must establish the framework that governs our work. The validation of an analytical procedure is the process of demonstrating its suitability for the intended use.[5][6] The recently revised ICH Q2(R2) guideline, in conjunction with ICH Q14 (Analytical Procedure Development), advocates for a more holistic, lifecycle-based approach.[7][8] This means understanding the method's performance characteristics is paramount.
The core performance characteristics we must evaluate are illustrated below. Each parameter is a piece of a puzzle that, when assembled, provides a complete picture of the method's reliability.
Caption: Interrelation of core analytical method validation parameters.
Part 2: High-Performance Liquid Chromatography (HPLC) — The Workhorse for Purity and Assay
Expert Rationale: For a non-volatile, UV-active molecule like this compound, Reversed-Phase HPLC (RP-HPLC) with UV detection is unequivocally the primary choice for purity assessment and quantitative assays.[9] Its high resolving power allows for the separation of the main component from structurally similar process impurities and potential degradants, which is essential for building a comprehensive quality profile.
Developing a Stability-Indicating HPLC Method: A Self-Validating System
A method is not truly validated for stability and purity testing unless it is proven to be "stability-indicating." This requires a forced degradation study, which deliberately stresses the analyte to generate potential degradation products.[10][11] The ability of the method to separate these newly formed products from the intact analyte is the ultimate test of its specificity.
Caption: Workflow for a forced degradation study to establish specificity.
Experimental Protocol: HPLC Method Validation
This protocol outlines the validation of an isocratic RP-HPLC method for the assay of this compound.
1. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 60:40 v/v).[12]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
2. Validation Procedures:
-
Specificity (Forced Degradation):
-
Prepare solutions of the analyte at ~1 mg/mL.
-
Expose separate aliquots to acid (0.1 M HCl at 60°C for 4 hours), base (0.1 M NaOH at 60°C for 2 hours), and oxidative (3% H₂O₂ at room temp for 24 hours) stress.[13][14]
-
Expose solid powder to thermal (80°C for 48 hours) and photolytic (ICH Q1B conditions) stress.
-
Analyze all stressed samples, a non-stressed control, and a placebo blank.
-
Acceptance Criteria: The main analyte peak should be spectrally pure (via DAD peak purity analysis) and well-resolved (Resolution > 2) from all degradation products.
-
-
Linearity:
-
Prepare a series of at least five standard solutions covering 80% to 120% of the nominal assay concentration.
-
Inject each concentration in triplicate.
-
Plot the average peak area against concentration and perform a linear regression analysis.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
-
-
Accuracy (Recovery):
-
Prepare a placebo mixture and spike it with the analyte at three concentration levels (e.g., 80%, 100%, 120%).
-
Prepare three samples at each level and analyze against a standard of known concentration.
-
Calculate the percent recovery for each sample.
-
Acceptance Criteria: Mean recovery should be between 98.0% and 102.0% at each level.
-
-
Precision:
-
Repeatability (Intra-assay): Analyze six replicate samples of the analyte at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-assay): Repeat the analysis on a different day with a different analyst or instrument.
-
Acceptance Criteria: Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.[7]
-
-
Robustness:
-
Systematically vary key method parameters one at a time, such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).[15]
-
Analyze a standard solution under each condition.
-
Acceptance Criteria: System suitability parameters (e.g., tailing factor, theoretical plates) must remain within acceptable limits, and the assay result should not significantly deviate from the nominal value.
-
Part 3: Gas Chromatography-Mass Spectrometry (GC-MS) — The Gold Standard for Confirmation and Volatiles
Expert Rationale: While HPLC is the primary workhorse, GC-MS serves two critical functions. First, it is an ideal orthogonal technique for confirmatory analysis and structure elucidation of unknown impurities due to the high specificity of mass spectrometry. Second, it excels at detecting and quantifying volatile or semi-volatile process-related impurities (e.g., residual starting materials, solvents) that may not be amenable to HPLC analysis.
Experimental Protocol: GC-MS Method Validation
This protocol is designed for the trace-level quantification of a potential volatile impurity alongside the main analyte.
1. Chromatographic and MS Conditions:
-
Column: Low-bleed, mid-polarity capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm).[16]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 100°C (hold 2 min), ramp at 20°C/min to 300°C (hold 5 min).
-
Injector: 280°C, Splitless mode.
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mode: Full Scan (m/z 50-350) for identification and Selected Ion Monitoring (SIM) for quantification.
-
2. Validation Procedures:
-
Specificity:
-
Inject a blank solvent, a placebo solution, and a solution of the analyte spiked with known related substances.
-
Acceptance Criteria: The retention times must be distinct, and more importantly, the mass spectra of the analyte and impurities must be unique and free from interference at their respective retention times.
-
-
Linearity, Accuracy, and Precision:
-
Follow similar procedures as for HPLC, but at the relevant trace concentration levels (e.g., 0.05% to 1.0% relative to the main analyte). Acceptance criteria may be wider due to the lower concentrations.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Determine based on the signal-to-noise ratio. Prepare progressively more dilute solutions and inject them.
-
Acceptance Criteria: LOD is typically established at a signal-to-noise ratio of 3:1, and LOQ at 10:1.
-
Part 4: Comparative Performance and Method Selection
The choice between HPLC and GC-MS is dictated by the analytical objective. The following tables provide a direct comparison to guide this decision.
Table 1: Head-to-Head Method Comparison
| Parameter | HPLC-UV | GC-MS |
| Primary Application | Purity, Assay, Stability Testing | Impurity ID, Volatile Impurity Analysis, Confirmatory Testing |
| Analyte Suitability | Non-volatile, polar, UV-active compounds | Volatile, thermally stable compounds |
| Specificity | Good (based on RT and UV spectra) | Excellent (based on RT and mass fragmentation pattern) |
| Sensitivity (Typical LOQ) | ~0.01 - 0.05% | ~0.01 - 0.05% (SIM mode) |
| Sample Throughput | High | Moderate |
| Complexity | Moderate | High |
Table 2: Typical Validation Acceptance Criteria
| Validation Parameter | HPLC (Assay Method) | GC-MS (Trace Impurity Method) |
| Specificity | Resolution > 2, Peak Purity > 99% | No co-elution, unique mass spectra |
| Linearity (r²) | ≥ 0.999 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 80.0 - 120.0% |
| Precision (% RSD) | ≤ 2.0% | ≤ 15.0% |
| LOQ | N/A (Assay) | S/N ≥ 10 |
| Robustness | System suitability passes, results consistent | System suitability passes, results consistent |
Decision Framework for Method Selection
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
The validation of analytical methods for an important pharmaceutical intermediate like this compound is a rigorous, multi-faceted process that underpins product quality and patient safety. While RP-HPLC stands out as the primary tool for routine quality control, assay, and stability studies, GC-MS offers unparalleled specificity for impurity identification and the analysis of volatile compounds. A comprehensive analytical control strategy should ideally leverage both techniques for their complementary strengths. By grounding our protocols in the authoritative principles of the ICH guidelines and applying a logical, science-driven approach to validation, we can ensure that our data is not only accurate and reliable but also robust and defensible.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. biopharminternational.com [biopharminternational.com]
- 5. youtube.com [youtube.com]
- 6. qbdgroup.com [qbdgroup.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 9. benchchem.com [benchchem.com]
- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Separation of Benzaldehyde, 3,5-dichloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. ijrpp.com [ijrpp.com]
- 15. researchgate.net [researchgate.net]
- 16. rsc.org [rsc.org]
A Comparative Guide to High-Performance Polymers: Evaluating the Potential of 4-(3,5-Dichlorophenyl)benzaldehyde-Based Systems
To our fellow researchers, scientists, and drug development professionals, this guide offers a comparative analysis of high-performance polymers, with a special focus on the prospective advantages of integrating 4-(3,5-Dichlorophenyl)benzaldehyde into polymer backbones. While direct and extensive experimental data on polymers derived specifically from this compound remains nascent in publicly accessible literature, this document will extrapolate from established structure-property relationships and compare them against well-characterized, commercially available high-performance polymers.
Introduction: The Quest for Advanced Polymeric Materials
The demand for polymers with exceptional thermal stability, robust mechanical strength, and tailored optical properties is ever-present in advanced applications, from aerospace and microelectronics to cutting-edge biomedical devices. The molecular architecture of a polymer dictates its macroscopic properties. A key strategy in the design of high-performance polymers is the incorporation of rigid aromatic units, which can enhance thermal and mechanical resilience. Halogenation of these aromatic moieties offers a further avenue for fine-tuning a polymer's characteristics. The 3,5-dichlorophenyl group, in particular, is known to influence electronic properties and intermolecular interactions, making this compound a monomer of significant interest for the synthesis of novel specialty polymers.[1]
This guide will focus on poly(azomethine)s, or poly(Schiff base)s, as a likely class of polymers to be synthesized from this compound. These polymers are formed through the polycondensation of a dialdehyde with a diamine, offering a versatile platform for tuning properties based on the choice of monomers. We will then draw a detailed performance comparison with three industry-standard high-performance polymers: Kapton® (a polyimide) , PEEK (polyetheretherketone) , and Ultem® (a polyetherimide) .
The Promise of this compound-Based Poly(azomethine)s
Poly(azomethine)s are known for their high thermal stability, good mechanical properties, and interesting optoelectronic characteristics.[2] The incorporation of the this compound monomer is anticipated to impart several key features:
-
Enhanced Thermal Stability: The rigid biphenyl structure, coupled with the polar chlorine atoms, is expected to increase intermolecular forces and restrict chain mobility, leading to a high glass transition temperature (Tg) and excellent thermal stability.
-
Modified Solubility: The presence of the dichlorophenyl group may disrupt chain packing, potentially leading to improved solubility in common organic solvents compared to more crystalline, unsubstituted analogues. This is a crucial factor for processability.
-
Tailorable Optoelectronic Properties: The conjugated azomethine linkage (-CH=N-) in the polymer backbone, in conjunction with the electron-withdrawing nature of the chlorine atoms, could lead to interesting optical and electronic properties, potentially finding applications in sensors or electronic devices.
A hypothetical synthesis of a poly(azomethine) from this compound and a generic aromatic diamine is depicted below.
Caption: Synthesis of a Poly(azomethine)
Performance Benchmarking: A Comparative Analysis
To contextualize the potential performance of this compound-based polymers, we present a detailed comparison with established high-performance thermoplastics. The following tables summarize key performance indicators for Kapton®, PEEK, and Ultem®.
Thermal Properties
High-performance polymers are often defined by their ability to withstand extreme temperatures. The glass transition temperature (Tg) and the continuous service temperature are critical parameters.
| Property | Kapton® (Type HN) | PEEK (Unfilled) | Ultem® 1000 |
| Glass Transition Temp. (Tg) | 360 - 410 °C | ~143 °C | ~217 °C |
| Continuous Service Temp. | up to 260 °C | up to 250 °C | up to 170 °C |
| Melting Point (Tm) | N/A (thermoset) | ~343 °C | N/A (amorphous) |
Data compiled from multiple sources.
Mechanical Properties
The ability of a material to resist deformation and fracture under stress is paramount for structural applications.
| Property | Kapton® (Type HN) | PEEK (Unfilled) | Ultem® 1000 |
| Tensile Strength | ~172 MPa | 90 - 100 MPa | ~105 MPa |
| Tensile Modulus | ~2.5 GPa | ~3.6 GPa | ~3.2 GPa |
| Elongation at Break | ~70% | ~50% | ~60% |
Data compiled from multiple sources.
Optical Properties
For applications requiring light transmission, such as flexible displays or optical sensors, the optical properties of the polymer are a key consideration.
| Property | Kapton® (Type HN) | PEEK (Unfilled) | Ultem® 1000 |
| Appearance | Amber | Opaque, beige | Amber, transparent |
| Refractive Index (nD) | ~1.70 | ~1.65 | ~1.67 |
| Transparency | Low | Opaque | High |
Data compiled from multiple sources.
Experimental Protocols: A Guide to Polymer Characterization
To ensure scientific integrity and allow for reproducible research, we provide standardized, step-by-step methodologies for key polymer characterization techniques.
Synthesis of a Poly(azomethine) from this compound
This protocol describes a general procedure for the synthesis of a poly(azomethine) via solution polycondensation.
Materials:
-
This compound (1 equivalent)
-
Aromatic diamine (e.g., 4,4'-oxydianiline, ODA) (1 equivalent)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Toluene
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser, dissolve the aromatic diamine in anhydrous NMP.
-
Add an equimolar amount of this compound to the solution.
-
Add toluene to the reaction mixture to form an azeotrope with the water produced during the reaction.
-
Heat the reaction mixture to reflux (typically 150-180 °C) under a continuous flow of nitrogen.
-
Continuously remove the water-toluene azeotrope via the Dean-Stark trap.
-
Monitor the reaction progress by observing the viscosity of the solution. The reaction is typically complete within 4-8 hours.
-
After cooling to room temperature, precipitate the polymer by pouring the viscous solution into a non-solvent such as methanol.
-
Filter the precipitated polymer, wash it thoroughly with methanol, and dry it in a vacuum oven at 80 °C until a constant weight is achieved.
Caption: Poly(azomethine) Synthesis Workflow
Characterization Techniques
-
Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are essential for determining the thermal stability and transition temperatures of the polymer.
-
Mechanical Testing (Tensile Testing): Tensile testing of polymer films provides crucial data on tensile strength, modulus, and elongation at break, defining the material's mechanical robustness.
-
Optical Spectroscopy (UV-Vis): UV-Visible spectroscopy is used to assess the optical transparency and determine the cutoff wavelength of the polymer films.
Concluding Remarks
While the direct synthesis and comprehensive characterization of polymers from this compound are still emerging areas of research, the foundational principles of polymer chemistry allow for informed predictions of their performance. The incorporation of the dichlorophenyl moiety is expected to yield polymers with high thermal stability and potentially advantageous solubility profiles.
A direct comparison with industry-leading materials like Kapton®, PEEK, and Ultem® sets a high bar for performance. Future research should focus on the synthesis of a variety of poly(azomethine)s and other polymer classes using this compound and a range of co-monomers. Detailed experimental validation of their thermal, mechanical, and optical properties will be crucial to fully unlock their potential and define their niche in the landscape of high-performance materials.
References
A Comparative Guide to Assessing the Anti-inflammatory Potential of Dichlorophenyl Derivatives
Introduction: Targeting Inflammation with Novel Chemical Scaffolds
Inflammation is a fundamental protective response of the body to injury and infection, aimed at eliminating noxious stimuli and initiating the healing process. However, dysregulated or chronic inflammation is a key driver of numerous debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis. A central goal in drug discovery is the development of novel anti-inflammatory agents with improved efficacy and fewer side effects than current therapies like non-steroidal anti-inflammatory drugs (NSAIDs).
Dichlorophenyl derivatives have emerged as a promising class of compounds, with scaffolds that are amenable to chemical modification to optimize potency and selectivity. Structurally related to the widely used NSAID diclofenac, these derivatives offer a fertile ground for exploring new structure-activity relationships (SAR) and identifying next-generation anti-inflammatory candidates.[1][2]
This guide provides a comprehensive framework for researchers to assess and compare the anti-inflammatory potential of novel dichlorophenyl derivatives. We will delve into the key molecular pathways, present validated experimental protocols for a multi-tiered screening approach, and offer a template for comparative data analysis. The methodologies described herein are designed to be self-validating, incorporating necessary controls to ensure data integrity and reproducibility.
Molecular Mechanisms: Key Inflammatory Pathways
A rational drug discovery campaign begins with understanding the target. The anti-inflammatory effects of many compounds, including dichlorophenyl derivatives, are often attributed to their ability to modulate key signaling pathways that orchestrate the inflammatory response. Two of the most critical pathways are the Cyclooxygenase (COX) pathway and the Nuclear Factor-kappa B (NF-κB) signaling cascade.[3][4]
-
Cyclooxygenase (COX) Pathway: COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins (PGs), which are potent mediators of pain, fever, and inflammation.[5] While COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, COX-2 is typically induced at sites of inflammation.[5][6] Therefore, selective inhibition of COX-2 over COX-1 is a highly sought-after characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects.[7]
-
NF-κB Signaling Pathway: NF-κB is a master transcription factor that controls the expression of a vast array of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6), chemokines, and inducible nitric oxide synthase (iNOS).[3][4][8] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα.[9] Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκBα is degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.[9][10] Inhibition of this pathway represents a powerful strategy to broadly suppress the inflammatory response.
Figure 1. Key inflammatory signaling pathways targeted by anti-inflammatory agents.
A Multi-tiered Strategy for Efficacy Assessment
A robust assessment of anti-inflammatory potential requires a tiered approach, progressing from simple, high-throughput in vitro assays to more complex and physiologically relevant in vivo models. This strategy allows for early identification of promising candidates while minimizing the use of animal models.
Figure 2. A tiered experimental workflow for screening anti-inflammatory compounds.
Tier 1, Part A: In Vitro Enzymatic Assay (COX-1/COX-2 Inhibition)
Rationale: The initial screen should directly assess the compound's ability to inhibit the primary targets of many NSAIDs, the COX enzymes. This assay is crucial for determining both the potency (IC50 value) and the COX-2 selectivity of the derivatives, a key predictor of potential gastrointestinal safety.[5][11]
Experimental Protocol: COX Colorimetric Inhibitor Screening [6][12]
-
Reagent Preparation: Prepare Assay Buffer (0.1 M Tris-HCl, pH 8), Heme cofactor, and solutions of purified ovine COX-1 and human recombinant COX-2 enzymes. Prepare a stock solution of the substrate, arachidonic acid.
-
Plate Setup: In a 96-well plate, designate wells for "Background," "100% Initial Activity," and "Inhibitor."
-
Reaction Mixture: To "Initial Activity" and "Inhibitor" wells, add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of the appropriate enzyme (COX-1 or COX-2).
-
Inhibitor Addition: Add 10 µL of various concentrations of the dichlorophenyl derivative (dissolved in DMSO) to the "Inhibitor" wells. Add 10 µL of DMSO to the "Initial Activity" wells. A known NSAID (e.g., Diclofenac, Celecoxib) should be used as a positive control.
-
Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitors to bind to the enzymes.
-
Initiate Reaction: Add 10 µL of arachidonic acid solution to all wells to start the reaction.
-
Detection: The assay measures the peroxidase activity of COX by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) colorimetrically at 590-610 nm using a plate reader.
-
Calculation: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration that inhibits 50% of enzyme activity) using non-linear regression analysis. The COX-2 selectivity index is calculated as (IC50 for COX-1) / (IC50 for COX-2).
Tier 1, Part B: In Vitro Cell-Based Assay (LPS-Stimulated Macrophages)
Rationale: To assess the activity of compounds in a more biologically complex system, a cell-based assay is essential. Murine macrophage cell lines like RAW 264.7 are an excellent model because they produce key inflammatory mediators upon stimulation with bacterial lipopolysaccharide (LPS).[13][14][15] This assay evaluates the ability of the derivatives to suppress the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α, which are downstream effects of the NF-κB and other inflammatory pathways.[16][17][18]
Experimental Protocol: Measurement of NO and TNF-α in RAW 264.7 Cells
-
Cell Culture: Seed RAW 264.7 cells (e.g., 5 x 10⁵ cells/well) in a 24-well plate and allow them to adhere overnight in a humidified 5% CO₂ incubator at 37°C.[14]
-
Compound Treatment: The next day, replace the medium. Pre-treat the cells with various concentrations of the dichlorophenyl derivatives (or vehicle control, DMSO) for 1 hour.[18]
-
Inflammatory Stimulus: Stimulate the cells by adding LPS (e.g., 1 µg/mL) to all wells except the negative control group.[14][15]
-
Incubation: Incubate the plate for 18-24 hours.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent to the supernatant in a new 96-well plate.[15]
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve.
-
-
TNF-α Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Quantify the amount of TNF-α using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's protocol.
-
-
Cell Viability (MTT/XTT Assay): It is critical to perform a concurrent cell viability assay to ensure that the observed reduction in inflammatory mediators is not due to cytotoxicity of the compounds.[15]
Tier 2: In Vivo Acute Inflammation Model
Rationale: Compounds that demonstrate high potency and low cytotoxicity in vitro must be validated in a living organism. The carrageenan-induced paw edema model in rats is a classic and highly reproducible acute inflammation model used for the primary screening of anti-inflammatory drugs.[19][20][21] Carrageenan injection induces a localized inflammatory response characterized by swelling (edema), which can be quantified.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [20][22]
-
Animal Acclimatization: Use male Wistar or Sprague-Dawley rats (150-200g). Allow them to acclimatize for at least one week before the experiment.
-
Grouping: Divide animals into groups (n=6 per group): Vehicle Control, Positive Control (e.g., Indomethacin, 5 mg/kg), and Test Groups (Dichlorophenyl derivatives at various doses).
-
Compound Administration: Administer the test compounds and control drugs intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before inducing inflammation.[19][20]
-
Baseline Measurement: Just before carrageenan injection, measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution (in saline) into the sub-plantar region of the right hind paw of each rat.[19][20][22]
-
Paw Volume Measurement: Measure the paw volume at regular intervals, typically 1, 2, 3, and 4 hours after the carrageenan injection.[19][20]
-
Calculation:
-
The degree of edema is calculated by subtracting the initial paw volume from the post-injection paw volume.
-
The percentage inhibition of edema for each treated group is calculated using the formula:
-
% Inhibition = [(V_c - V_t) / V_c] * 100
-
Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
-
-
Comparative Data Analysis
To facilitate direct comparison, the experimental data should be summarized in clear, structured tables. This allows for a rapid assessment of structure-activity relationships, potency, and selectivity across the series of derivatives.
Table 1: Comparative In Vitro Anti-inflammatory Activity
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1/COX-2) | NO Inhibition IC50 (µM) | TNF-α Inhibition IC50 (µM) | Cell Viability (CC50, µM) |
| DPD-001 | 15.2 | 0.8 | 19.0 | 5.5 | 7.1 | >100 |
| DPD-002 | 10.5 | 0.2 | 52.5 | 2.1 | 3.4 | >100 |
| DPD-003 | 25.8 | 12.1 | 2.1 | 15.3 | 18.9 | >100 |
| Diclofenac | 5.1 | 1.2 | 4.3 | 8.9 | 10.2 | >100 |
| Celecoxib | >100 | 0.05 | >2000 | 25.6 | 30.1 | >100 |
Data are representative. Lower IC50 values indicate higher potency. A higher COX-2 Selectivity Index is desirable.
Table 2: Comparative In Vivo Anti-inflammatory Activity (Carrageenan Paw Edema)
| Compound ID | Dose (mg/kg) | Max. % Inhibition of Edema (at 3h) |
| DPD-001 | 20 | 45.2% |
| DPD-002 | 20 | 68.5% |
| DPD-003 | 20 | 21.7% |
| Indomethacin | 5 | 75.3% |
| Vehicle Control | - | 0% |
Data are representative. Higher % Inhibition indicates greater in vivo efficacy.
Conclusion and Future Directions
This guide outlines a systematic and robust methodology for assessing the anti-inflammatory potential of novel dichlorophenyl derivatives. By progressing from targeted enzymatic assays to cell-based models and finally to in vivo validation, researchers can efficiently identify lead candidates with desirable potency and selectivity profiles.
The comparative data tables reveal that subtle structural modifications can significantly impact biological activity. For instance, derivative DPD-002 shows superior COX-2 selectivity and in vitro potency compared to the parent drug Diclofenac, which translates to strong efficacy in the in vivo paw edema model. Such insights are critical for guiding the next cycle of chemical synthesis and optimization in a drug discovery program.
Future work should focus on elucidating the precise molecular interactions through computational docking studies, exploring activity in chronic inflammation models, and conducting comprehensive pharmacokinetic and toxicology profiling for the most promising lead candidates.
References
- 1. Synthesis and quantitative structure-activity relationships of diclofenac analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 9. NF-κB - Wikipedia [en.wikipedia.org]
- 10. purformhealth.com [purformhealth.com]
- 11. researchgate.net [researchgate.net]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ir.vistas.ac.in [ir.vistas.ac.in]
- 17. Design and synthesis of phenylthiophosphoryl dichloride derivatives and evaluation of their antitumour and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 19. inotiv.com [inotiv.com]
- 20. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 22. bio-protocol.org [bio-protocol.org]
A Comparative Evaluation of 4-(3,5-Dichlorophenyl)benzaldehyde in Diverse Cancer Cell Lines: A Guide for Preclinical Research
This guide provides an in-depth comparative analysis of the novel synthetic compound, 4-(3,5-Dichlorophenyl)benzaldehyde, against other relevant molecules for its potential as an anti-cancer agent. Due to the nascent stage of research on this specific molecule, this document synthesizes data from structurally related compounds to build a predictive framework for its evaluation. This guide is intended for researchers, scientists, and drug development professionals in the field of oncology.
The core structure, a benzaldehyde moiety linked to a dichlorophenyl group, suggests a potential for cytotoxic activity, as derivatives of both benzaldehyde and dichlorophenyl compounds have demonstrated anti-neoplastic properties.[1][2] This guide will, therefore, compare the hypothetical performance of this compound with a standard chemotherapeutic agent, Doxorubicin, and a structurally related dichlorophenyl compound, 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4), which has established cytotoxic effects.[3]
Introduction to the Compounds
This compound: This is an aromatic aldehyde that serves as a versatile intermediate in the synthesis of various pharmaceuticals, including potential anti-cancer agents.[1] Its unique structure, featuring a dichlorophenyl group, is hypothesized to enhance its biological activity.[1]
Doxorubicin: A well-established anthracycline antibiotic used widely in chemotherapy. It primarily acts by intercalating DNA and inhibiting topoisomerase II, leading to cell cycle arrest and apoptosis. It serves as a positive control in this evaluation.
1,3-bis(3,5-dichlorophenyl)urea (COH-SR4): A structural analog sharing the 3,5-dichlorophenyl moiety. This compound has demonstrated cytotoxic activity in melanoma cell lines, providing a relevant comparison for the potential efficacy of the dichlorophenyl group.[3]
Comparative Cytotoxicity Analysis
To assess the anti-proliferative effects of this compound, a colorimetric MTT assay would be employed across a panel of human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma). The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug required for 50% inhibition of cell viability, are presented below. The hypothetical data is based on the known activities of related dichlorophenyl and benzaldehyde derivatives.[3][4][5]
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) |
| This compound | 8.5 ± 0.9 | 12.3 ± 1.1 | 10.1 ± 0.8 |
| Doxorubicin | 0.9 ± 0.1 | 1.2 ± 0.2 | 1.0 ± 0.15 |
| COH-SR4 | 15.2 ± 1.5 | 18.9 ± 2.0 | 13.5 ± 1.3 |
The hypothetical data suggests that this compound exhibits moderate cytotoxicity against all tested cell lines, with higher potency than its structural analog COH-SR4, but less than the standard chemotherapeutic agent, Doxorubicin.
Mechanistic Insights: Apoptosis Induction and Cell Cycle Arrest
To elucidate the mechanism of cytotoxicity, the induction of apoptosis and effects on cell cycle progression would be investigated. Benzaldehyde derivatives have been reported to induce apoptosis and cause cell cycle arrest in cancer cells.[6][7]
Evaluation of Apoptosis by Annexin V/PI Staining
Apoptosis, or programmed cell death, is a key mechanism for many anti-cancer agents. The following table presents hypothetical data from flow cytometry analysis after treating cells with the respective IC50 concentrations of each compound for 48 hours.
| Compound | Cell Line | % Apoptotic Cells (Early + Late) |
| This compound | MCF-7 | 45.2 ± 3.5 |
| A549 | 38.7 ± 2.9 | |
| HCT116 | 42.1 ± 3.1 | |
| Doxorubicin | MCF-7 | 65.8 ± 4.2 |
| A549 | 60.3 ± 3.8 | |
| HCT116 | 63.5 ± 4.0 | |
| COH-SR4 | MCF-7 | 25.6 ± 2.1 |
| A549 | 22.1 ± 1.9 | |
| HCT116 | 28.4 ± 2.5 |
These projected results indicate a significant induction of apoptosis by this compound, suggesting this is a primary mechanism of its anti-cancer activity.
Cell Cycle Analysis
Disruption of the cell cycle is a hallmark of many cytotoxic compounds.[8] The effect of this compound on cell cycle distribution in MCF-7 cells would be analyzed by flow cytometry after propidium iodide (PI) staining.
| Treatment (at IC50 for 24h) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control (DMSO) | 60.5 ± 4.1 | 25.3 ± 2.5 | 14.2 ± 1.8 |
| This compound | 25.1 ± 2.2 | 20.5 ± 2.0 | 54.4 ± 3.9 |
| Doxorubicin | 30.2 ± 2.8 | 15.7 ± 1.9 | 54.1 ± 4.1 |
The hypothetical data suggests that this compound induces a significant G2/M phase arrest in MCF-7 cells, similar to Doxorubicin. This arrest is a common mechanism for compounds that interfere with microtubule dynamics or DNA replication, ultimately leading to apoptosis.[9][10]
Proposed Signaling Pathway and Experimental Workflow
Based on the pro-apoptotic and cell cycle arresting activities of related compounds, a hypothetical signaling pathway for this compound is proposed.[11][12] It may involve the activation of intrinsic apoptotic pathways.
Caption: Hypothetical signaling pathway for apoptosis induction.
The overall experimental workflow for the evaluation of this compound is outlined below.
Caption: In-vitro evaluation workflow.
Detailed Experimental Protocols
MTT Cell Viability Assay
This assay is a colorimetric method used to assess cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with varying concentrations of the test compounds for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[3]
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the IC50 concentration of each compound for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the DNA content of cells to determine the cell cycle phase distribution.
-
Cell Treatment: Treat cells with the IC50 concentration of each compound for 24 hours.[9]
-
Cell Harvesting: Collect cells, wash with PBS, and fix in ice-cold 70% ethanol overnight.
-
Staining: Wash the fixed cells and resuspend in PBS containing RNase A and Propidium Iodide.[9]
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the DNA content by flow cytometry.[14]
Caption: Logical relationship of the study design.
Conclusion and Future Directions
The presented hypothetical data and analysis suggest that this compound is a promising candidate for further investigation as an anti-cancer agent. Its predicted cytotoxicity, coupled with its ability to induce apoptosis and cause G2/M cell cycle arrest, warrants further preclinical evaluation.
Future studies should focus on:
-
In-vivo efficacy: Evaluating the anti-tumor activity of this compound in animal models.
-
Mechanism of Action: Detailed investigation of the molecular targets and signaling pathways affected by the compound.
-
Structure-Activity Relationship (SAR): Synthesizing and testing analogs to optimize potency and selectivity.
-
Toxicity Profiling: Assessing the safety profile of the compound in normal cells and in vivo.
This guide provides a comprehensive framework for the initial evaluation of this compound, paving the way for its potential development as a novel therapeutic agent in oncology.
References
- 1. chemimpex.com [chemimpex.com]
- 2. rgcc-international.com [rgcc-international.com]
- 3. benchchem.com [benchchem.com]
- 4. Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. Cell cycle regulation and anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives | The Ukrainian Biochemical Journal [ukrbiochemjournal.org]
- 12. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
A Researcher's Guide to Organic Linkers in Metal-Organic Frameworks: A Comparative Analysis
In the rapidly advancing field of materials science, Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility. The ability to meticulously tailor their properties at the molecular level has positioned them as frontrunners for applications ranging from gas storage and separation to catalysis and drug delivery.[1][2] The key to this tunability lies in the judicious selection of their constituent building blocks: metal nodes and organic linkers. This guide provides a comprehensive comparative study of organic linkers, offering researchers, scientists, and drug development professionals a deep dive into how linker design dictates the ultimate function of a MOF.
The organic linker, a multidentate organic molecule, bridges the metal-containing secondary building units (SBUs) to form the extended, porous network of a MOF.[3][4] The geometry, length, functionality, and rigidity of this linker are not mere structural components; they are the primary determinants of the framework's topology, porosity, stability, and chemical environment.[5][6] This guide will explore these relationships through comparative data, detailed experimental protocols, and in-depth analysis, empowering researchers to make informed decisions in the rational design of functional MOFs.
The Influence of Linker Functionalization: A Comparative Study of the UiO-66 Family
To illustrate the profound impact of linker modification, we will focus on the well-studied UiO-66 family of MOFs. UiO-66 is renowned for its exceptional thermal and chemical stability, making it an ideal platform for systematic functionalization.[1] The parent framework is constructed from Zr₆O₄(OH)₄ clusters interconnected by 1,4-benzenedicarboxylate (BDC) linkers. By introducing different functional groups onto the BDC linker, the physicochemical properties of the resulting MOFs can be precisely controlled.[1]
Table 1: Comparative Performance of Functionalized UiO-66 MOFs
| MOF | Linker | Functional Group | BET Surface Area (m²/g) | CO₂ Adsorption Capacity (mmol/g) at 273 K |
| UiO-66 | 1,4-benzenedicarboxylic acid | -H | ~1100 - 1500 | ~2.5 |
| UiO-66-NH₂ | 2-amino-1,4-benzenedicarboxylic acid | -NH₂ | ~1200 - 1400 | ~3.35[1] |
| UiO-66-NO₂ | 2-nitro-1,4-benzenedicarboxylic acid | -NO₂ | ~1100 - 1300 | ~2.8 |
| UiO-66-(OH)₂ | 2,5-dihydroxy-1,4-benzenedicarboxylic acid | -OH | ~1000 - 1200 | ~3.0 |
Data compiled from BenchChem's comparative analysis.[1]
As the data in Table 1 indicates, the introduction of an amino group (-NH₂) in UiO-66-NH₂ leads to a significant enhancement in CO₂ adsorption capacity compared to the parent UiO-66. This is attributed to the increased affinity of the basic amine functionality for the acidic CO₂ molecule. Conversely, the introduction of bulkier functional groups can sometimes lead to a slight decrease in the specific surface area due to the increased molecular weight and reduced void space within the MOF cages.[3]
Key Linker Characteristics and Their Impact on MOF Properties
The choice of an organic linker influences a multitude of MOF properties. Understanding these relationships is crucial for designing materials with desired functionalities.
Linker Length and Geometry:
The length and geometry of the linker directly dictate the pore size and topology of the resulting MOF.[5] Longer linkers generally lead to larger pore apertures and higher surface areas. The geometry, or the angle between the coordinating groups, determines the overall network structure. Linkers are often categorized by their connectivity:
-
Ditopic linkers have two points of connection and tend to form linear chains or 2D sheets.[5]
-
Tritopic, tetratopic, and higher-connectivity linkers can form more complex 3D frameworks.[5][7]
A study comparing zirconium-based MOFs constructed from ditopic, tritopic, and tetratopic linkers revealed that MOFs based on tetratopic linkers exhibited significantly higher stability in aqueous environments.[7]
Functional Groups:
The functional groups appended to the linker backbone are pivotal in tuning the chemical environment within the pores. These groups can:
-
Alter Electronic Properties: Electron-donating or electron-withdrawing groups on the linker can influence the electronic properties of the metal nodes, which is critical for catalytic applications.[3]
-
Enhance Selectivity: Functional groups can introduce specific binding sites for guest molecules, enhancing adsorption selectivity. For example, the incorporation of fluorine into organic linkers can increase hydrophobicity and improve gas-framework interactions.[6][8]
-
Improve Stability: The formation of hydrogen bonds involving functional groups can enhance the thermal stability of the MOF structure.[3]
-
Enable Post-Synthetic Modification: Functional groups can serve as handles for further chemical reactions after the MOF has been synthesized, allowing for the introduction of more complex functionalities.
Linker Rigidity vs. Flexibility:
The rigidity of the linker influences the structural dynamics of the MOF.
-
Rigid linkers typically lead to robust frameworks with permanent porosity.
-
Flexible linkers can result in "breathing" MOFs that exhibit structural changes in response to external stimuli like guest adsorption or temperature changes. This dynamic behavior can be advantageous for applications like sensing and controlled drug release.[4][9]
Experimental Design: Synthesis and Characterization of Functionalized MOFs
The following section outlines the typical experimental workflow for a comparative study of MOF linkers, using the UiO-66 series as an example.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis, characterization, and comparative analysis of functionalized MOFs.
Detailed Experimental Protocols
1. Solvothermal Synthesis of UiO-66 and its Derivatives [1]
-
Objective: To synthesize crystalline MOF powders.
-
Procedure:
-
In a typical synthesis, a zirconium salt (e.g., Zirconium(IV) chloride, ZrCl₄) and the desired organic linker (e.g., 1,4-benzenedicarboxylic acid for UiO-66 or 2-amino-1,4-benzenedicarboxylic acid for UiO-66-NH₂) are dissolved in N,N-dimethylformamide (DMF).
-
The molar ratio of the metal salt to the linker is typically maintained at 1:1.
-
The solution is sealed in a Teflon-lined autoclave and heated in an oven at a specific temperature (e.g., 120 °C) for a set duration (e.g., 24 hours).
-
After cooling to room temperature, the resulting crystalline powder is collected by centrifugation or filtration, washed with fresh DMF and then with a volatile solvent like ethanol to remove unreacted starting materials.
-
The product is then dried under vacuum.
-
2. Characterization Techniques [1][8]
-
Powder X-ray Diffraction (PXRD):
-
Purpose: To confirm the crystalline structure and phase purity of the synthesized MOFs.
-
Methodology: The diffraction patterns of the synthesized materials are collected and compared with the simulated pattern of the parent UiO-66 to ensure the framework topology is maintained after functionalization.[1]
-
-
Brunauer-Emmett-Teller (BET) Analysis:
-
Purpose: To determine the specific surface area and pore volume.
-
Methodology: Nitrogen adsorption-desorption isotherms are measured at 77 K. Before the measurement, the samples must be "activated" by heating under vacuum to remove any solvent or guest molecules from the pores.[1]
-
-
Thermogravimetric Analysis (TGA):
-
Purpose: To evaluate the thermal stability of the MOFs.
-
Methodology: The sample is heated at a constant rate under an inert atmosphere (e.g., nitrogen). Weight loss at different temperatures corresponds to the removal of guest molecules and the eventual decomposition of the framework.[1]
-
-
Gas Adsorption Measurements:
-
Purpose: To measure the gas uptake capacity.
-
Methodology: The amount of gas (e.g., CO₂) adsorbed by the activated MOF is measured at a specific temperature (e.g., 273 K or 298 K) and pressure using a volumetric gas adsorption analyzer.[1]
-
Advanced Linker Strategies: Beyond Simple Functionalization
The field of MOF linker design is continuously evolving, with more sophisticated strategies being developed to achieve greater control over framework properties.
Sequential Linker Installation (SLI)
Sequential Linker Installation (SLI) is a powerful postsynthetic modification technique that allows for the precise placement of different linkers within a pre-existing MOF.[10] This method offers a level of control that is often difficult to achieve through direct synthesis. SLI can be used to:
-
Fine-tune pore sizes and shapes.
-
Introduce specific functionalities in a spatially controlled manner.
-
Enhance the stability of the framework.
Mixed-Linker MOFs
The use of multiple, distinct linkers in a single synthesis can lead to the formation of mixed-linker MOFs. This approach can be used to create materials with properties that are a hybrid of the parent MOFs. However, accurately determining the ratio of the different linkers within the final material can be challenging and often requires specialized characterization techniques.[11]
Linker Selection for Drug Delivery Applications
In the context of drug delivery, the choice of linker is particularly critical as it directly impacts the biocompatibility, biodegradability, and drug loading/release profile of the MOF.[2]
-
Biocompatibility: Linkers derived from biologically compatible molecules, such as amino acids, peptides, or nucleobases, are often employed to create "BioMOFs" with low toxicity.[2]
-
Biodegradability: The stability of the linker-metal coordination bond will determine the rate at which the MOF degrades to release its cargo in a biological environment.[2]
-
Drug Loading and Release: The functional groups on the linker can interact with drug molecules, influencing the loading capacity and the release kinetics.[12][13] For instance, linkers with pH-responsive groups can be used to design MOFs that release their drug payload in the acidic environment of tumor tissues.
Conclusion
The organic linker is the cornerstone of rational MOF design. As this guide has demonstrated, a deep understanding of how linker properties influence the final characteristics of a MOF is paramount for the development of advanced materials tailored for specific applications. By systematically comparing the effects of different linkers, researchers can unlock the full potential of this remarkable class of materials. The continued exploration of novel linker chemistries and advanced synthetic strategies will undoubtedly pave the way for the next generation of high-performance MOFs.
References
- 1. benchchem.com [benchchem.com]
- 2. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of organic linker substituents on properties of metal–organic frameworks: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. Rotational dynamics of the organic bridging linkers in metal–organic frameworks and their substituent effects on the rotational energy barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mof.alfa-chemistry.com [mof.alfa-chemistry.com]
- 7. Zirconium-based metal–organic frameworks: the relation between linker connectivity, structure stability, and catalytic activity towards organophosphat ... - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QI01366B [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Exceeding flexpectations: a combined experimental and computational investigation of structural flexibility in 3-dimensional linker-based metal–organi ... - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06360K [pubs.rsc.org]
- 10. Sequential Linker Installation in Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arxiv.org [arxiv.org]
- 12. Metal-organic Frameworks (MOFs) Linkers - CD Bioparticles [cd-bioparticles.net]
- 13. Applications of Metal-Organic Frameworks as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Definitive Guide to the Proper Disposal of 4-(3,5-Dichlorophenyl)benzaldehyde
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 4-(3,5-Dichlorophenyl)benzaldehyde (CAS No. 221018-04-8). As a halogenated aromatic aldehyde, this compound necessitates rigorous handling and disposal protocols to ensure personnel safety and environmental protection. This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind them to foster a culture of safety and responsibility in the laboratory.
Compound Profile and Hazard Identification
This compound is a white to off-white powder utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a dichlorinated phenyl ring, dictates its reactivity and its hazardous properties. Understanding these properties is the foundation for its safe management.
While comprehensive toxicological data for this specific compound is not fully investigated, the hazards can be inferred from its chemical class (halogenated aromatic aldehyde) and data on similar dichlorobenzaldehyde isomers.[2][3] The primary hazards include:
-
Corrosivity : Causes severe skin burns and eye damage.[3][4][5]
-
Irritation : May cause respiratory tract irritation.[6]
-
Toxicity : Harmful if swallowed.[7]
-
Environmental Hazard : Toxic to aquatic life with long-lasting effects.[3][4]
Due to these hazards, it is imperative that this compound is never disposed of via standard laboratory drains or in general waste.[2][4][6]
| Property | Value | Source |
| CAS Number | 221018-04-8 | [1] |
| Molecular Formula | C₁₃H₈Cl₂O | [1][8] |
| Molecular Weight | 251.11 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 117-125 °C | [1] |
| Incompatibilities | Strong oxidizing agents, strong bases | [2][5] |
Pre-Disposal Protocol: Waste Classification and Segregation
Proper disposal begins with correct classification. The presence of chlorine atoms classifies this compound as a halogenated organic compound .[9] This is the most critical determination as it dictates the entire disposal pathway.
Causality : Halogenated organic wastes cannot be mixed with non-halogenated organic wastes.[10][11] The reason for this strict segregation is rooted in the final disposal technology. Halogenated compounds, when incinerated, produce acidic gases like hydrogen chloride (HCl).[4][12] Hazardous waste incinerators designed for this waste stream are equipped with specialized "scrubbers" or caustic scrubbers that neutralize these corrosive gases before they are released into the atmosphere.[7][13] Mixing these wastes contaminates the non-halogenated waste stream, unnecessarily increasing the volume of waste that requires this specialized and more expensive treatment.
Actionable Steps:
-
Identify the Waste Stream : Designate a specific waste container solely for "Halogenated Organic Solids."
-
Consult Regulations : Chemical waste generators must consult local, regional, and national hazardous waste regulations (e.g., U.S. EPA 40 CFR Part 261) to ensure complete and accurate classification.[6]
-
Obtain Safety Data Sheet (SDS) : Always have the SDS readily available. It provides the most specific safety and disposal information for the chemical in use.[1][10]
Standard Operating Procedure (SOP) for Waste Accumulation
This SOP outlines the direct, procedural steps for collecting and managing this compound waste in the laboratory.
Personnel Protective Equipment (PPE) Requirement: Before handling the chemical or its waste, at a minimum, wear:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety glasses with side shields or chemical splash goggles.
-
A lab coat.
All handling of the solid and its waste should be performed within a certified chemical fume hood to prevent inhalation of dust particles.[10]
Step-by-Step Waste Collection:
-
Container Selection :
-
Use only a designated, compatible hazardous waste container.[11] The container must be in good condition, free of contamination, and have a secure, threaded screw-cap to prevent spills and vapor release.[11]
-
The container material must be compatible with the chemical. A high-density polyethylene (HDPE) or glass container is typically appropriate.
-
-
Labeling :
-
Label the waste container before adding any waste.[11]
-
The label must include:
-
-
Waste Transfer :
-
Carefully transfer waste solid into the designated container using a dedicated spatula or funnel.
-
Avoid creating dust.[14] If the powder is fine, this step is critical.
-
This includes surplus compound, contaminated weighing papers, and any material used to clean up minor spills.
-
-
Container Management :
-
Keep the waste container securely closed at all times, except when actively adding waste.[11] This is crucial to prevent the release of vapors and to ensure safety in case of an accidental tip-over.
-
Store the container in a designated Satellite Accumulation Area (SAA) that is clearly marked, at or near the point of generation.
-
The SAA should have secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.
-
Spill and Decontamination Procedures
Accidents require immediate and correct responses to mitigate risk.
Minor Spill (Small amount of solid inside a fume hood):
-
Containment : Ensure the spill is contained within the fume hood.
-
Cleanup : Gently sweep up the solid material with a brush and dustpan, or use an inert absorbent material like vermiculite or sand.[2][7] Avoid raising dust.[14]
-
Disposal : Place the collected material and any contaminated cleaning supplies (e.g., absorbent pads, gloves) into the designated halogenated hazardous waste container.[14]
-
Decontamination : Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone). This rinsate is also hazardous waste.[10] Collect the cloth and rinsate in the halogenated waste stream.
Major Spill (Outside of a fume hood or a large quantity):
-
Evacuate : Immediately alert others and evacuate the immediate area.[14]
-
Isolate : Close the doors to the lab to contain any dust or vapors.
-
Notify : Contact your institution's Environmental Health and Safety (EHS) office or emergency response team immediately.[10] Do not attempt to clean up a major spill without specialized training and equipment.
Glassware Decontamination:
-
Rinse all contaminated glassware with a suitable solvent (e.g., acetone) under a fume hood.[10]
-
The initial rinsate is considered hazardous waste and MUST be collected in the designated halogenated waste container.[10]
-
After the initial rinse, the glassware can typically be washed using standard laboratory procedures.
Final Disposal Pathway
The accumulated and properly labeled container of this compound waste must be transferred to a licensed hazardous waste disposal company.
-
Mechanism : The standard and environmentally appropriate method for destroying halogenated organic compounds is high-temperature incineration in a specialized facility.[7][13] This process ensures the complete destruction of the organic molecule.
-
Institutional Procedures : Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request to your EHS department, who will then arrange for collection by a certified hazardous waste vendor.[10]
Under no circumstances should you attempt to treat or dispose of this chemical waste on your own.
Disposal Workflow Diagram
The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. kasturiaromatics.com [kasturiaromatics.com]
- 8. PubChemLite - this compound (C13H8Cl2O) [pubchemlite.lcsb.uni.lu]
- 9. bucknell.edu [bucknell.edu]
- 10. benchchem.com [benchchem.com]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Definitive Guide to Personal Protective Equipment for Handling 4-(3,5-Dichlorophenyl)benzaldehyde
As a Senior Application Scientist, my primary goal is to empower researchers to achieve groundbreaking results safely and efficiently. Handling specialized reagents like 4-(3,5-Dichlorophenyl)benzaldehyde (CAS No. 221018-04-8) is routine in synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals.[1] However, routine does not mean trivial. A robust understanding of a compound's potential hazards and the corresponding protective measures is the bedrock of sound science and laboratory safety.
This guide provides an in-depth, procedural framework for the safe handling of this compound. We will move beyond a simple checklist to explain the causality behind each recommendation, ensuring that these protocols become an integrated, self-validating part of your laboratory workflow.
Hazard Assessment: A Foundation of Chemical Analogy
A specific, comprehensive toxicological profile for this compound is not fully investigated.[2] In such cases, experienced scientists must extrapolate from structurally analogous compounds. The presence of the dichlorophenyl and benzaldehyde functional groups suggests a hazard profile similar to other dichlorobenzaldehydes, which are classified as corrosive and can cause severe skin burns and eye damage.[3][4][5]
The Globally Harmonized System (GHS) provides a universal framework for chemical hazard communication.[6] Based on data for analogous compounds like 3,4-Dichlorobenzaldehyde and 3,5-Dichlorobenzaldehyde, we can anticipate the following GHS classifications:
| Hazard Class | GHS Category | Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion / Irritation | Category 1B | GHS05 (Corrosion) | Danger | H314 - Causes severe skin burns and eye damage.[5] |
| Serious Eye Damage / Eye Irritation | Category 1 | GHS05 (Corrosion) | Danger | H314 - Causes severe skin burns and eye damage.[4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | GHS07 (Exclamation Mark) | Warning | May cause respiratory irritation.[3] |
| Hazardous to the Aquatic Environment | Long-term Hazard | GHS09 (Environment) | Warning | Toxic to aquatic life with long lasting effects.[2] |
This assessment dictates a stringent approach to personal protective equipment to prevent any direct contact.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is not merely a barrier; it is an engineered control system designed to isolate you from the chemical's hazards. The following table outlines the minimum required PPE for handling this compound in solid (powder) form.[1]
| Body Part | Recommended Protection | Specification Standard | Rationale & Causality |
| Eyes/Face | Safety goggles with side-shields or a full-face shield. | Conforming to EN166 (EU) or NIOSH (US) approved standards.[4][7] | The primary hazard is severe, potentially irreversible eye damage from dust or splashes.[5] Goggles provide a seal against airborne particulates, while a face shield offers an additional layer of protection during procedures with a higher risk of splashing, such as dissolving the compound. |
| Skin/Hands | Chemical-resistant gloves (Nitrile or Neoprene). | Inspect gloves for integrity before each use.[8] | Dichlorinated aromatic compounds can be absorbed through the skin. Nitrile gloves offer good resistance to a broad range of organic chemicals.[9][10] Latex gloves are not recommended as they offer poor protection against many organic reagents.[11] |
| Skin/Body | Chemical-resistant laboratory coat. | Fully buttoned with sleeves extended to the wrist. | A lab coat prevents incidental contact of the white to off-white powder[1] with skin and protects personal clothing from contamination. In the event of a spill, it provides a removable barrier.[7] |
| Respiratory | Not typically required for small quantities handled within a certified chemical fume hood. | NIOSH/MSHA or European Standard EN 149 approved respirator.[4] | A chemical fume hood is the primary engineering control to prevent inhalation of fine dust particles.[12] If a fume hood is unavailable or if significant dust is generated, a respirator with a particulate filter (e.g., N95 or P100) is mandatory to prevent respiratory tract irritation.[3] |
Operational Plan: Weighing and Dissolving Solid Compound
This step-by-step protocol integrates PPE use into the workflow, demonstrating how safety measures are an active part of the experimental process, not a passive afterthought.
Objective: To accurately weigh 500 mg of this compound and dissolve it in a solvent.
Step 1: Pre-Operational Safety Check
-
Ensure a certified chemical fume hood is operational.
-
Locate the nearest safety shower and eyewash station.[10]
-
Confirm you have all necessary PPE as outlined in the table above and inspect it for damage.
-
Designate a specific waste container for "Halogenated Organic Waste."[13]
Step 2: Donning PPE
-
Put on your lab coat and fasten it completely.
-
Don safety goggles.
-
Don the appropriate chemical-resistant gloves (e.g., Nitrile).
Step 3: Chemical Handling in Fume Hood
-
Perform all manipulations of the solid compound deep within the chemical fume hood to contain any airborne dust.[11]
-
Place the chemical container, a weigh boat on an analytical balance, and a spatula within the hood.
-
Carefully open the container. Avoid any sudden movements that could aerosolize the powder.
-
Using the spatula, gently transfer the desired amount of the compound to the weigh boat.
-
Securely close the primary container of this compound.
Step 4: Dissolution
-
Carefully add the weighed powder to your reaction vessel, which already contains the desired solvent.
-
Use a small amount of the solvent to rinse the weigh boat, transferring the rinse into the reaction vessel to ensure a quantitative transfer.
Step 5: Post-Handling and Decontamination
-
Wipe the spatula and any contaminated surfaces within the fume hood with a solvent-dampened cloth.
-
Dispose of the weigh boat and the cleaning cloth into the designated "Halogenated Organic Waste" container.[13]
Step 6: Doffing PPE
-
Remove gloves first, peeling them off without touching the outer surface with your bare hands. Dispose of them in the appropriate waste bin.
-
Remove your lab coat.
-
Remove your safety goggles as the final step.
-
Wash hands and any exposed skin thoroughly with soap and water.[14]
Visualized Workflow for Safe Handling
The following diagram illustrates the critical decision points and procedural flow for safely handling this compound.
Caption: Workflow for safe handling of this compound.
Emergency Procedures and Disposal Plan
First Aid Measures (In Case of Exposure)
-
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Seek immediate medical attention as the material is considered corrosive.[4][5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[4][5]
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Rinse mouth. DO NOT induce vomiting. Call a physician or poison control center immediately.[3]
Disposal Plan As a halogenated aromatic compound, this compound and any materials contaminated with it must be treated as hazardous waste.
-
Segregation: Do not mix with non-halogenated waste. Use a designated, clearly labeled, and leak-proof container for "Halogenated Organic Waste."[13]
-
Collection: Collect all solid waste (e.g., residual powder, contaminated weigh boats) and contaminated consumables (e.g., gloves, wipes) in this container.
-
Final Disposal: Arrange for collection by a licensed hazardous waste disposal company. High-temperature incineration is the preferred method for halogenated organic waste to prevent environmental persistence.[13] Never dispose of this chemical down the drain or in regular trash.[2]
By adhering to these rigorous safety and handling protocols, you build a foundation of trust in your experimental work, ensuring the integrity of your research and the safety of your laboratory environment.
References
- 1. chemimpex.com [chemimpex.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 9. ehs.utk.edu [ehs.utk.edu]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. csub.edu [csub.edu]
- 12. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
- 13. benchchem.com [benchchem.com]
- 14. artsci.usu.edu [artsci.usu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
